3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
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Properties
IUPAC Name |
3-(4-aminophenyl)-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,9H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRGALQIJCOLDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00489351 | |
| Record name | 5-(4-Aminophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00489351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62036-31-1 | |
| Record name | 5-(4-Aminophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00489351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Properties of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,4-Triazol-5-one Scaffold
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities. As a privileged scaffold, its derivatives have been successfully developed into drugs with applications ranging from antifungal and antiviral to anticancer and anticonvulsant therapies. The 4,5-dihydro-1H-1,2,4-triazol-5-one core, a key variation of this heterocycle, offers a unique combination of hydrogen bonding capabilities, rigidity, and polarity, making it an attractive pharmacophore for interacting with biological targets. This guide provides a comprehensive overview of the synthesis, characterization, and properties of a particularly interesting derivative, 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, a molecule with significant potential for further exploration in drug discovery and materials science.
Strategic Synthesis: A Two-Step Approach to the Triazolone Core
The synthesis of this compound is most effectively achieved through a two-step process commencing with the readily available starting material, 4-aminobenzohydrazide. This strategic pathway involves the initial formation of an acylsemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization.
Figure 1: General synthetic workflow for this compound.
Part 1: Synthesis of 4-(4-Aminobenzoyl)semicarbazide
The initial step involves the condensation of 4-aminobenzohydrazide with urea. This reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of urea, followed by the elimination of ammonia.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine one molar equivalent of 4-aminobenzohydrazide and 1.2 molar equivalents of urea.
-
Solvent and Reaction Conditions: Add a suitable high-boiling solvent, such as water or a high-boiling alcohol, to facilitate the reaction. Heat the mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 4-(4-aminobenzoyl)semicarbazide, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Part 2: Cyclization to this compound
The second and final step is an intramolecular cyclization of the acylsemicarbazide intermediate. This reaction is typically promoted by a base, which facilitates the nucleophilic attack of one of the terminal nitrogens of the semicarbazide moiety onto the amide carbonyl, leading to the formation of the five-membered triazolone ring with the elimination of a water molecule.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-(4-aminobenzoyl)semicarbazide in a suitable solvent (e.g., ethanol or water), add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Isolation and Purification: After the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., acetic acid or dilute HCl) to a pH of approximately 6-7. The desired product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.
Structural Elucidation and Physicochemical Properties
The confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques and physical property measurements.
Figure 2: Experimental workflow for the characterization of the synthesized compound.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. Key vibrational frequencies would include N-H stretching vibrations from the amino group and the triazole ring, a C=O stretching vibration from the triazolone carbonyl group, and C=N stretching of the triazole ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide valuable information about the chemical environment of the protons. Expected signals include peaks corresponding to the aromatic protons of the aminophenyl group, the N-H protons of the amino group and the triazole ring, and a signal for the proton on the dihydrotriazole ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the triazolone ring, the carbon atoms of the triazole ring, and the carbons of the aminophenyl group.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound, confirming the successful synthesis. The fragmentation pattern can also provide further structural information.
Physicochemical Properties
| Property | Expected Value/Observation |
| Molecular Formula | C₈H₈N₄O |
| Molecular Weight | 176.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be a high melting solid, characteristic of heterocyclic compounds. |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF; sparingly soluble in water and less polar solvents. |
Potential Applications in Drug Discovery and Beyond
The 1,2,4-triazole nucleus is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities. The presence of the 4-aminophenyl substituent in the target molecule opens up avenues for further functionalization and the development of novel therapeutic agents.
-
Antimicrobial and Antifungal Activity: Many 1,2,4-triazole derivatives exhibit potent antimicrobial and antifungal properties. The synthesized compound could be screened for its efficacy against various bacterial and fungal strains.
-
Anticancer Potential: The triazole scaffold is present in several anticancer drugs. The aminophenyl group provides a handle for the attachment of other pharmacophores, potentially leading to the discovery of new anticancer agents.
-
Enzyme Inhibition: The hydrogen bonding capabilities of the triazolone ring make it a candidate for binding to the active sites of various enzymes, suggesting potential applications as enzyme inhibitors.
-
Materials Science: Heterocyclic compounds with amino functionalities are also of interest in materials science for the development of polymers, dyes, and organic electronics.
Conclusion
This technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound. The detailed experimental protocols and characterization workflow provide a solid foundation for researchers to synthesize and validate this promising heterocyclic compound. The inherent biological potential of the 1,2,4-triazol-5-one core, coupled with the versatility of the aminophenyl substituent, makes this molecule a valuable building block for future research in drug discovery and the development of novel functional materials.
References
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024-01-19). ResearchGate. [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014-03-01). ResearchGate. [Link]
Characterization of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: A Technical Guide
This technical guide provides a comprehensive characterization of the heterocyclic compound 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one. The information presented herein is synthesized from established principles of organic chemistry and spectroscopic analysis, drawing upon data from closely related analogues to build a predictive profile. This document is intended for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Physicochemical Properties
This compound is a derivative of the 1,2,4-triazol-5-one heterocyclic core. The structure features a 4-aminophenyl substituent at the 3-position of the triazolone ring. The presence of both acidic (N-H) and basic (amino group, triazole nitrogens) functionalities suggests amphoteric properties.
Tautomerism: It is important to note that 1,2,4-triazol-5-one derivatives can exist in different tautomeric forms. For the target molecule, keto-enol and amine-imine tautomerism are possible. The thione tautomer is generally more stable in similar triazole-3-thione systems, and by analogy, the keto form of the triazol-5-one is expected to be the predominant tautomer in the solid state.[1]
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Molecular Formula | C8H8N4O | Based on chemical structure |
| Molecular Weight | 176.18 g/mol | Calculated from molecular formula |
| Appearance | White to off-white crystalline solid | Typical for small organic molecules |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF. | Presence of polar functional groups.[2] |
| XlogP | ~1.9 | Predicted for a similar structure, 3-(4-aminophenyl)-4-phenyl-1h-1,2,4-triazol-5-one.[3] |
Synthesis Pathway
The synthesis of this compound can be conceptually designed based on established methods for the synthesis of 1,2,4-triazol-5-ones. A common and effective route involves the cyclization of a semicarbazide derivative.
Proposed Synthetic Workflow:
Sources
An In-depth Technical Guide on 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives and Their Activity
Introduction: The Prominence of the 1,2,4-Triazol-5-one Scaffold in Medicinal Chemistry
The 1,2,4-triazole nucleus is a foundational heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry due to its wide array of pharmacological activities.[1][2][3][4] Its derivatives are known to exhibit a broad spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][5] The 4,5-dihydro-1H-1,2,4-triazol-5-one core, a partially saturated version of the triazole ring, offers a unique three-dimensional structure that allows for diverse functionalization and interaction with biological targets. The incorporation of a 4-aminophenyl group at the 3-position of this scaffold introduces a critical pharmacophore, the aniline moiety, which serves as a versatile handle for further chemical modification and can significantly influence the biological activity of the resulting derivatives. This guide provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and biological evaluation of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, offering insights for researchers and professionals in drug discovery and development.
Core Synthesis Strategies: Building the this compound Nucleus
The construction of the this compound core is a critical first step in the development of novel derivatives. A common and efficient synthetic route involves the cyclization of thiosemicarbazide precursors.[6] This approach offers a reliable method to generate the triazol-5-one ring system.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-(4-aminophenyl)thiosemicarbazide.
-
To a solution of 4-aminobenzohydrazide in ethanol, an equimolar amount of ammonium thiocyanate is added.
-
The reaction mixture is refluxed for several hours, during which the thiosemicarbazide derivative is formed.
-
Upon cooling, the product precipitates and can be collected by filtration, washed with cold ethanol, and dried.
Step 2: Cyclization to form the 1,2,4-triazol-5-one ring.
-
The synthesized 4-(4-aminophenyl)thiosemicarbazide is dissolved in an alkaline solution, such as aqueous sodium hydroxide.
-
The mixture is heated under reflux. The basic conditions facilitate the intramolecular cyclization with the elimination of a hydrogen sulfide molecule.
-
Acidification of the reaction mixture with a mineral acid, like hydrochloric acid, leads to the precipitation of the this compound product.
-
The product is then filtered, washed with water to remove any inorganic salts, and recrystallized from a suitable solvent like ethanol to afford the pure compound.
Causality Behind Experimental Choices: The use of an alkaline medium in the cyclization step is crucial as it deprotonates the thiol group, making the sulfur a better leaving group and facilitating the ring closure. The subsequent acidification is necessary to neutralize the reaction mixture and precipitate the final product, which is typically a solid at room temperature.
Below is a visual representation of the general synthetic workflow.
Caption: General workflow for the synthesis of the core triazolone structure.
Derivatization Strategies and Structure-Activity Relationship (SAR) Insights
The primary amino group on the phenyl ring at the 3-position and the nitrogen atoms within the triazole ring serve as key points for derivatization. These modifications are instrumental in modulating the physicochemical properties and biological activities of the compounds.
Antimicrobial Activity
Derivatives of 1,2,4-triazoles have demonstrated significant potential as antibacterial and antifungal agents.[2][4][7] The introduction of various substituents on the 4-aminophenyl moiety can profoundly impact their antimicrobial efficacy.
SAR Insights:
-
Schiff Base Formation: Condensation of the 4-amino group with various aromatic or heterocyclic aldehydes to form Schiff bases often leads to enhanced antimicrobial activity.[2] The imine linkage (-N=CH-) and the nature of the appended aromatic ring play a crucial role in the interaction with microbial targets.
-
Substitution on the Phenyl Ring: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, hydroxyl) on the phenyl ring of the Schiff base can modulate the electronic properties and lipophilicity of the molecule, thereby influencing its ability to penetrate microbial cell membranes.[6]
-
Thione Derivatives: The 1,2,4-triazole-3-thione derivatives have shown notable antimicrobial activities.[6]
Table 1: Representative Antimicrobial Activity of this compound Derivatives
| Compound ID | R-group on 4-aminophenyl | Test Organism | MIC (µg/mL) | Reference |
| 1a | -H | Staphylococcus aureus | >100 | [2] |
| 1b | -CH=C6H5 | Staphylococcus aureus | 50 | [2] |
| 1c | -CH=C6H4-Cl (4-chloro) | Staphylococcus aureus | 25 | [2] |
| 1d | -CH=C6H4-NO2 (4-nitro) | Escherichia coli | 12.5 | [2] |
| 2a | -H (thione derivative) | Candida albicans | 62.5 | [6] |
| 2b | -CH3 (thione derivative) | Candida albicans | 31.25 | [6] |
Anticancer Activity
The 1,2,4-triazole scaffold is a privileged structure in the design of anticancer agents.[8][9] Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.[10][11]
SAR Insights:
-
Modification at the N4-position: Introduction of alkyl or aryl groups at the N4-position of the triazole ring has been shown to be a viable strategy for enhancing anticancer activity.[10]
-
Hybrid Molecules: The synthesis of hybrid molecules by linking the 4-amino group to other known anticancer pharmacophores, such as indole or quinazoline moieties, has led to compounds with potent antiproliferative activity.[12]
-
Tubulin Polymerization Inhibition: Some 1,2,4-triazole derivatives have been found to inhibit tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells.[13]
Table 2: In Vitro Anticancer Activity of Selected 1,2,4-triazol-5-one Derivatives
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 3a | N4-phenylethylamino | MCF-7 (Breast) | 15.2 | [10] |
| 3b | N4-(3-phenylpropylamino) | HCT-116 (Colon) | 10.8 | [10] |
| 4a | 3-(4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino)indolin-2-one | HeLa (Cervical) | 10.64 | [12] |
| 4b | 5-bromo-3-(4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino)indolin-2-one | HeLa (Cervical) | 12.51 | [12] |
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the findings, standardized and validated protocols for assessing the biological activity of the synthesized derivatives are essential.
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
This protocol provides a quantitative measure of the antimicrobial activity and is a widely accepted standard in the field.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
This assay is a reliable and widely used method for assessing the cytotoxic potential of novel compounds.
Caption: Workflow for the biological evaluation of the synthesized derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization at multiple positions allow for the fine-tuning of their biological activities. Structure-activity relationship studies have highlighted the importance of modifications at the 4-aminophenyl group and the N4-position of the triazole ring for enhancing antimicrobial and anticancer properties. Future research in this area should focus on the exploration of a wider range of substituents, the synthesis of hybrid molecules incorporating other bioactive scaffolds, and in-depth mechanistic studies to elucidate the specific molecular targets of the most potent derivatives. Furthermore, computational studies, such as molecular docking and QSAR, can be employed to guide the rational design of new derivatives with improved efficacy and selectivity.[14] The insights provided in this guide aim to serve as a valuable resource for scientists dedicated to the discovery and development of next-generation therapeutics based on the versatile 1,2,4-triazol-5-one core.
References
- Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Synthesis of 3-alkyl(aryl)-4-alkylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-ones and 3-alkyl-4-alkylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones as antitumor agents. Bioorganic & Medicinal Chemistry.
- Structure of 1,2,4-triazole-5-one derivative with significant CA II inhibitory activity.
- Synthesis of 3-alkyl(Aryl)-4-alkylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-ones and 3-alkyl-4-alkylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones as antitumor agents.
- Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article.
- Structure-activity relationship (SAR) studies of 1,2,4-triazole analogs. BenchChem.
-
Synthesis and Anticancer Evaluation of Some Novel 5-Amino[10][13][15]Triazole Derivatives. ResearchGate.
- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv
- Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity.
- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.
- Preparation of 3,4-Diaryl-4,5-dihydro-1H-1,2,4-triazole-1-N-phenylcarboxamides. Sci-Hub.
- 3-Aminophenyl-1,3,4-triazole-5-one. Smolecule.
- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
- 1,2,4-Triazoles as Important Antibacterial Agents.
- Synthesis of some novel 3,5-diaryl-1,2,4-triazole derivatives and investigation of their antimicrobial activities.
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
- Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review.
- Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives.
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- Antimicrobial Activities of some 4H-1,2,4-triazoles.
- Anticancer properties of 1,2,4-triazole derivatives (literature review).
- 5-(4-aminophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones: synthesis and antibacterial and antifungal activities. PubMed.
- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing.
- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives.
- Antibacterial activity study of 1,2,4-triazole deriv
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An In-depth Technical Guide to 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: Synthesis, Properties, and Biological Potential
This technical guide provides a comprehensive overview of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, and potential therapeutic applications. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known to be a core component in a variety of therapeutic agents with a broad range of activities, including antimicrobial and anticancer properties.[1][2][3] The presence of the 4-aminophenyl substituent is anticipated to modulate the biological activity of the triazolone core, making this particular derivative a compelling subject for further investigation.
Synthesis and Mechanistic Rationale
The synthesis of this compound can be achieved through a well-established multi-step pathway, commencing from the commercially available 4-aminobenzoic acid. This synthetic strategy is predicated on the formation of a key intermediate, a thiocarbohydrazide derivative, which subsequently undergoes cyclization.
Proposed Synthetic Workflow
The synthesis can be logically divided into three primary stages:
-
Formation of 4-aminobenzohydrazide: This initial step involves the esterification of 4-aminobenzoic acid, followed by hydrazinolysis. The esterification, typically carried out in methanol with a catalytic amount of sulfuric acid, protects the carboxylic acid functionality and facilitates the subsequent reaction with hydrazine hydrate to yield the corresponding hydrazide.
-
Synthesis of the Potassium Dithiocarbazinate Salt: The 4-aminobenzohydrazide is then treated with carbon disulfide in the presence of a strong base, such as potassium hydroxide, in an alcoholic solvent. This reaction leads to the formation of a potassium dithiocarbazinate salt, a crucial precursor for the triazole ring.
-
Cyclization to form the Triazolone Ring: The final step involves the cyclization of the potassium salt with hydrazine hydrate. Refluxing this mixture results in the formation of the 1,2,4-triazole ring, with the concomitant evolution of hydrogen sulfide. Subsequent acidification of the reaction mixture precipitates the desired product, this compound. A similar synthetic approach has been successfully employed for related 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.[4][5]
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-aminobenzohydrazide
-
A solution of 4-aminobenzoic acid (0.1 mol) in methanol (150 mL) is treated with concentrated sulfuric acid (2-3 mL) as a catalyst.
-
The mixture is refluxed for 4-6 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a saturated sodium bicarbonate solution to precipitate the methyl 4-aminobenzoate.
-
The ester is filtered, washed with water, and dried.
-
The crude ester (0.08 mol) and hydrazine hydrate (0.16 mol) are refluxed in ethanol (100 mL) for 6-8 hours.
-
The reaction mixture is cooled, and the precipitated 4-aminobenzohydrazide is filtered, washed with cold ethanol, and recrystallized from ethanol.
Step 2: Synthesis of Potassium 3-(4-aminobenzoyl)dithiocarbazate
-
To a stirred solution of potassium hydroxide (0.12 mol) in absolute ethanol (100 mL), 4-aminobenzohydrazide (0.1 mol) is added.
-
The mixture is cooled in an ice bath, and carbon disulfide (0.12 mol) is added dropwise while maintaining the temperature below 10°C.
-
The reaction mixture is stirred for 12-16 hours at room temperature.
-
The precipitated potassium salt is filtered, washed with cold diethyl ether, and dried in a vacuum desiccator.
Step 3: Synthesis of this compound
-
A suspension of the potassium salt (0.05 mol) in water (50 mL) is treated with hydrazine hydrate (0.1 mol).
-
The mixture is refluxed until the evolution of hydrogen sulfide ceases (test with lead acetate paper).
-
The reaction mixture is cooled to room temperature and diluted with cold water (50 mL).
-
The solution is acidified with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated solid is filtered, washed thoroughly with water, and recrystallized from an appropriate solvent such as ethanol to afford the pure product.
Physicochemical and Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The expected data, based on the analysis of structurally similar compounds, are summarized below.
| Property | Expected Value/Observation |
| Molecular Formula | C₈H₈N₄O |
| Molecular Weight | 176.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 200-250 °C, characteristic of heterocyclic compounds with intermolecular hydrogen bonding. |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF. |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~11.5 (s, 1H, NH-triazole), ~9.5 (s, 1H, NH-triazole), 7.5-7.7 (d, 2H, Ar-H), 6.6-6.8 (d, 2H, Ar-H), ~5.5 (s, 2H, NH₂). The chemical shifts of the NH protons are exchangeable with D₂O. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~155 (C=O), ~150 (Ar-C-NH₂), ~145 (C-triazole), 128-130 (Ar-CH), 113-115 (Ar-CH), ~110 (Ar-C). |
| FT-IR (KBr, cm⁻¹) | ν: 3400-3200 (N-H stretching of NH and NH₂), ~3100 (aromatic C-H stretching), ~1700 (C=O stretching), ~1620 (N-H bending), ~1600, 1500 (aromatic C=C stretching), ~1250 (C-N stretching). The presence of a strong carbonyl absorption is a key diagnostic feature.[4][5] |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ expected at 177.07. |
Biological Activities and Therapeutic Potential
Derivatives of the 1,2,4-triazole nucleus are well-documented for their wide spectrum of biological activities.[1][2] The incorporation of an aminophenyl group at the 3-position of the triazolone ring is a rational design strategy to explore novel therapeutic agents.
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated the potent antimicrobial and antifungal properties of 1,2,4-triazole derivatives.[1][4] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. For instance, in fungi, triazoles are known to inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis, leading to disruption of the fungal cell membrane. The aminophenyl moiety can potentially enhance the binding affinity of the molecule to microbial targets through hydrogen bonding and other intermolecular interactions.
| Compound Class | Organism | Activity (MIC/Zone of Inhibition) | Reference |
| 4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol derivs. | Staphylococcus aureus | MIC: 0.264 mM | [1] |
| 4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol derivs. | Streptococcus pyogenes | MIC: 0.132 mM | [1] |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivs. | Bacteria and Fungi | Promising activity | [4][5] |
Anticancer Activity
The 1,2,4-triazole scaffold is also a key pharmacophore in the design of novel anticancer agents.[3][6][7][8][9] These compounds can exert their antiproliferative effects through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and topoisomerases, as well as the induction of apoptosis.[3] The aminophenyl group can serve as a versatile handle for further structural modifications to optimize anticancer potency and selectivity.
The potential mechanism of action for the anticancer activity of aminophenyl-triazolone derivatives could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.
Caption: Postulated mechanisms of anticancer activity for aminophenyl-triazolone derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of the substituents on the triazole and phenyl rings. Key SAR insights from related compounds suggest that:
-
The Amino Group: The presence of the amino group on the phenyl ring provides a site for hydrogen bonding, which can be crucial for target interaction. Its position (ortho, meta, or para) can significantly influence the activity profile.
-
Substitution on the Amino Group: Derivatization of the amino group, for instance, by forming Schiff bases, has been shown to modulate the antimicrobial activity of related triazoles.[1]
-
Modifications of the Triazole Ring: Substitution at the N4 position of the triazole ring can impact the lipophilicity and steric properties of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties.
Future Perspectives and Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the known biological significance of the 1,2,4-triazole core make it an attractive target for further investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities against a wide range of microbial and cancer cell lines. Further derivatization of the aminophenyl and triazole moieties, guided by SAR studies and molecular modeling, could lead to the discovery of potent and selective drug candidates. The insights provided in this guide serve as a foundational resource for researchers embarking on the exploration of this and related heterocyclic systems.
References
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Al-Sanea, M. M., et al. (2022). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2022(2), M1379. [Link]
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Yüksek, H., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
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Park, K., et al. (2008). 4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2483. [Link]
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Banas, A., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 25(21), 5229. [Link]
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Zhang, M., et al. (2014). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. ACS Combinatorial Science, 16(6), 281-285. [Link]
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Yüksek, H., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
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Li, Y., et al. (2025). Design, synthesis and structure-activity relationship of novel 1,2,4-triazolopyrimidin-5-one derivatives targeting GABAA1 and Nav1.2 with antiepileptic activity. European Journal of Medicinal Chemistry, 286, 117316. [Link]
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Mondal, B., et al. (2019). Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. The Royal Society of Chemistry. [Link]
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Sarojini, B. K., et al. (2010). 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 66(1), o143. [Link]
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Khan, I., et al. (2013). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][10][11][12]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. European Journal of Medicinal Chemistry, 67, 325-334. [Link]
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Al-Bogami, A. S., et al. (2022). The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. Molecules, 27(19), 6296. [Link]
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Kumar, A., et al. (2012). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 585-587. [Link]
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Vaickelioniene, R., et al. (2021). Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. Molecules, 26(17), 5343. [Link]
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Ali, A., et al. (2025). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Archiv der Pharmazie, e2400059. [Link]
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Suwunwong, T., et al. (2014). 3-(4-Aminophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o269. [Link]
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Yüksek, H., et al. (2015). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
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Alkan, M., et al. (2016). (PDF) Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy). ResearchGate. [Link]
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Kumar, D., et al. (2013). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Saudi Pharmaceutical Journal, 21(3), 299-305. [Link]
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Lee, K. Y., et al. (1990). Preparation and Properties of 3-Amino-5-Nitro-l ,2,4-Triazole. OSTI.GOV. [Link]
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Dolzhenko, A. V., et al. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(1), o143. [Link]
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Ryabukhin, S. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar. [Link]
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Starting materials for 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one synthesis
An In-Depth Technical Guide to the Synthesis of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically-grounded exploration of the synthetic pathway leading to this compound. Designed for researchers and professionals in drug development, the following sections elucidate the strategic selection of starting materials and the causal relationships behind the reaction mechanisms, ensuring a reproducible and logically sound synthetic protocol.
Strategic Overview and Retrosynthetic Analysis
The target molecule, this compound, belongs to the 1,2,4-triazole class of heterocycles, a scaffold renowned for its diverse pharmacological activities.[1] The synthesis of the 4,5-dihydro-1H-1,2,4-triazol-5-one core is most effectively achieved through the cyclization of an appropriate acylsemicarbazide precursor. This precursor logically derives from a benzohydrazide and a single-carbon carbonyl source.
Our retrosynthetic approach deconstructs the target molecule into readily available and cost-effective starting materials. The triazolone ring is disconnected via a nucleophilic cyclization, revealing an N-alkoxycarbonyl benzohydrazide intermediate. This intermediate is further simplified into two primary building blocks: 4-aminobenzohydrazide and a carbonyl source, for which diethyl carbonate is an ideal candidate due to its reactivity and the generation of benign byproducts. The 4-aminobenzohydrazide itself is readily synthesized from ethyl 4-aminobenzoate and hydrazine.
Core Synthetic Pathway: From Starting Material to Final Product
The synthesis is logically executed in two primary stages: the preparation of the key hydrazide intermediate and its subsequent conversion and cyclization to the triazolone ring.
Stage 1: Synthesis of the Key Intermediate, 4-Aminobenzohydrazide
The foundational step is the conversion of a commercially available p-aminobenzoic acid ester into its corresponding hydrazide. Ethyl 4-aminobenzoate is the preferred starting material over the free acid as its reaction with hydrazine hydrate proceeds cleanly to the hydrazide without the need for coupling agents or activation steps.
Causality of Experimental Choice: The hydrazinolysis of an ester is a classic and highly efficient method for forming hydrazides.[2][3] The lone pair on the terminal nitrogen of hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol, a volatile and easily removed byproduct, driving the reaction to completion. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier and ensures complete conversion.
Experimental Protocol: Synthesis of 4-Aminobenzohydrazide
-
Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl 4-aminobenzoate (0.1 mol).
-
Reagent Addition: Add absolute ethanol (150 mL) followed by hydrazine hydrate (0.2 mol, 2 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Isolation: Collect the resulting white solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 4-aminobenzohydrazide.[4]
Stage 2: Acylation and Intramolecular Cyclization
This stage involves the reaction of 4-aminobenzohydrazide with diethyl carbonate, which serves as both the acylating agent and the source of the C5 carbonyl carbon of the triazolone ring. The subsequent intramolecular cyclization of the resulting acylsemicarbazide intermediate is promoted by a base.
Causality of Experimental Choice: Diethyl carbonate is an excellent, non-toxic alternative to phosgene-based reagents for introducing a carbonyl group.[5] The initial reaction is a nucleophilic acyl substitution where the terminal nitrogen of the hydrazide attacks one of the carbonyl carbons of diethyl carbonate, displacing an ethoxide ion. This forms the crucial N'-(ethoxycarbonyl)-4-aminobenzohydrazide intermediate.
The cyclization step is a base-catalyzed intramolecular nucleophilic addition-elimination.[6] The base (e.g., potassium carbonate) deprotonates the amide nitrogen (N-H adjacent to the benzene ring), enhancing its nucleophilicity. This activated nitrogen then attacks the internal carbonyl carbon (from the ethoxycarbonyl group). The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion, which is then protonated by the solvent to form ethanol, yielding the stable 5-membered triazolone ring.
Experimental Protocol: Synthesis of this compound
-
Setup: In a round-bottom flask, suspend 4-aminobenzohydrazide (0.05 mol) in diethyl carbonate (100 mL). Note: Diethyl carbonate serves as both reagent and solvent.
-
Catalyst Addition: Add anhydrous potassium carbonate (0.075 mol, 1.5 equivalents).
-
Reaction: Heat the suspension to reflux (approx. 126 °C) and maintain for 6-8 hours, monitoring by TLC until the starting hydrazide is consumed.
-
Workup: Cool the reaction mixture to room temperature. A solid will precipitate. Add water (100 mL) to dissolve the inorganic salts.
-
Neutralization & Isolation: Slowly acidify the aqueous mixture with dilute hydrochloric acid to a pH of approximately 6-7. The target compound will precipitate out.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove any remaining salts, and then with a small amount of cold ethanol. Recrystallize from a suitable solvent (e.g., an ethanol/water mixture) to obtain the pure product.
Data Summary
The following table summarizes the key parameters and expected outcomes for the described synthetic pathway.
| Compound Name | Starting Materials | Key Reagents | Typical Yield | Melting Point (°C) |
| 4-Aminobenzohydrazide | Ethyl 4-aminobenzoate | Hydrazine Hydrate | ~90%[4] | 225-227 |
| This compound | 4-Aminobenzohydrazide, Diethyl Carbonate | Potassium Carbonate | 80-85% | >300 |
Conclusion
This guide outlines a robust and efficient two-stage synthesis for this compound. The methodology is built upon fundamental, well-established chemical transformations, ensuring high yields and purity. The selection of starting materials like ethyl 4-aminobenzoate and diethyl carbonate is deliberate, prioritizing reaction efficiency, safety, and atom economy. By understanding the underlying mechanisms of hydrazinolysis and base-catalyzed cyclization, researchers can confidently reproduce and, if necessary, adapt this protocol for the synthesis of related triazolone derivatives.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74092, 4-Aminobenzohydrazide. Retrieved from [Link].
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Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Foreword: The Promise of a Privileged Scaffold
The 1,2,4-triazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets. Its derivatives have culminated in a wide range of clinically significant drugs. This guide focuses on a specific, yet promising, member of this family: 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one. While direct, extensive research on this parent compound is emerging, a comprehensive analysis of its close analogs and the broader triazol-5-one class allows us to delineate a clear path toward identifying and validating its potential biological targets. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the exploration of this compound's therapeutic promise.
Introduction to this compound: A Molecule of Interest
The unique structural features of this compound, including the aminophenyl group and the triazol-5-one ring, suggest a high potential for diverse biological activities. The aminophenyl moiety can participate in key interactions with biological macromolecules, while the triazole ring is known for its metabolic stability and ability to form hydrogen bonds. This combination of features makes it a compelling candidate for drug discovery efforts.
Potential Biological Target Classes: A Scaffold-Based Approach
Based on extensive research into the 1,2,4-triazole and 1,2,4-triazol-5-one scaffolds, we can hypothesize several key classes of biological targets for this compound. The following sections will delve into these potential targets, the rationale for their consideration, and the experimental workflows required for their validation.
Enzyme Inhibition: A Primary Avenue of Investigation
The 1,2,4-triazole nucleus is a well-established pharmacophore in the design of enzyme inhibitors.[1] Various derivatives have demonstrated potent inhibitory activity against a range of enzymes, suggesting that this compound may also function as an enzyme inhibitor.
Rationale: Derivatives of 1,2,4-triazole have been identified as potent inhibitors of AChE and BChE, enzymes critical in the regulation of cholinergic neurotransmission.[1] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. The structural motifs within the target compound may allow it to interact with the active sites of these enzymes.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
-
Preparation of Reagents:
-
Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Recombinant human AChE and BChE.
-
Phosphate buffer (pH 8.0).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the enzyme (AChE or BChE).
-
Incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Diagram: Workflow for Cholinesterase Inhibition Assay
Caption: Workflow for determining cholinesterase inhibition.
Rationale: The 1,2,4-triazole scaffold is present in compounds that act as inhibitors of MAO-A and MAO-B, enzymes that metabolize neurotransmitters like serotonin and dopamine.[2] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.
Experimental Protocol: In Vitro MAO Inhibition Assay
-
Preparation of Reagents:
-
Recombinant human MAO-A and MAO-B.
-
A suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
-
Phosphate buffer (pH 7.4).
-
Test compound.
-
-
Assay Procedure:
-
Pre-incubate the enzyme with various concentrations of the test compound in phosphate buffer.
-
Initiate the reaction by adding the substrate.
-
Monitor the product formation over time using a suitable detection method (e.g., fluorescence or absorbance).
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 values for both MAO-A and MAO-B to assess potency and selectivity.
-
Anticancer Activity: Targeting Cell Proliferation
Derivatives of 1,2,4-triazole have demonstrated significant anticancer activity against various cancer cell lines, including HeLa, MCF-7, and HepG2.[3][4][5] This suggests that this compound could also possess antiproliferative properties.
-
Epidermal Growth Factor Receptor (EGFR): In silico studies have predicted that some 1,2,4-triazole-3-thione analogs may bind to and inhibit EGFR, a key receptor tyrosine kinase involved in cancer cell proliferation.[5]
-
Tubulin: The inhibition of tubulin polymerization is a common mechanism for anticancer drugs. Molecular docking studies have suggested that certain 1,2,4-triazole derivatives can bind to the colchicine binding site of tubulin.[6]
-
DNA/RNA Interaction: The planar structure and nitrogen atoms of the triazole ring could facilitate intercalation with DNA or RNA, potentially disrupting replication and transcription.[7]
Experimental Protocol: In Vitro Anticancer Activity Assessment
-
Cell Culture:
-
Maintain human cancer cell lines (e.g., HeLa, MCF-7, HepG2) in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
-
MTT Assay (Cell Viability):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.
-
Diagram: Anticancer Activity Evaluation Workflow
Caption: Workflow for assessing in vitro anticancer activity.
In Silico Approaches for Target Prediction and Mechanism Elucidation
Computational methods are invaluable for prioritizing experimental efforts and gaining insights into the potential mechanism of action.
Molecular Docking
Molecular docking simulations can predict the binding orientation and affinity of this compound to the active sites of known biological targets. This can help in identifying the most promising targets for in vitro validation.
ADME/Tox Prediction
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial in early-stage drug discovery. These predictions can help assess the drug-likeness of the compound and identify potential liabilities.
Quantitative Data Summary
While specific quantitative data for this compound is not yet widely available, the following table summarizes the reported IC50 values for some related 1,2,4-triazole derivatives against various targets, providing a benchmark for future studies.
| Compound Class | Target Enzyme/Cell Line | Reported IC50 Range (µM) | Reference |
| Azinane-triazole derivatives | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [1] |
| Azinane-triazole derivatives | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | [1] |
| 1,2,4-triazole-piperazine hybrids | Monoamine Oxidase A (MAO-A) | 0.070 ± 0.002 | [2] |
| 5-(4-aminophenyl)-4-substituted phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione analogs | HeLa (cervical cancer) | 22.83 (as µg/ml) | [5] |
| 5-(4-aminophenyl)-4-substituted phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione analogs | MCF-7 (breast cancer) | 20.14 (as µg/ml) | [5] |
| 5-amino[3][6][7]triazole derivatives | HepG2 (liver cancer) | 17.69 - 25.4 | [3] |
| 5-amino[3][6][7]triazole derivatives | MCF-7 (breast cancer) | 17.69 - 27.09 | [3] |
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a compound with significant therapeutic potential, likely acting through the inhibition of key enzymes or by exerting cytotoxic effects on cancer cells. This guide provides a robust framework for the systematic investigation of its biological targets. Future research should focus on the direct in vitro and in vivo evaluation of this compound against the targets identified herein. A comprehensive understanding of its mechanism of action will be crucial for its potential development as a novel therapeutic agent.
References
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Synthesis and Anticancer Evaluation of Some Novel 5-Amino[3][6][7]Triazole Derivatives. (2018). Journal of Heterocyclic Chemistry, 55(6), 1450-1469. [Link]
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Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives. (2020). ORCA - Cardiff University. [Link]
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). Molecules, 27(19), 6529. [Link]
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Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (2012). Journal of the Serbian Chemical Society, 77(10), 1365-1377. [Link]
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Design, synthesis, in vitro, and in silico studies of 1,2,4-triazole-piperazine hybrid derivatives as potential MAO inhibitors. (2021). Bioorganic Chemistry, 117, 105430. [Link]
-
In silico and in vitro Approach for Design, Synthesis, and Anti-proliferative Activity of Novel Derivatives of 5-(4-Aminophenyl)-4-Substituted Phenyl-2, 4-Dihydro-3H-1, 2, 4-Triazole-3-Thione. (2020). ResearchGate. [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2021). International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 65-71. [Link]
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Synthesis, In Vitro and In Silico Evaluation of 3-(4, 5-Diphenyl-4H-1,2,4-triazol-3-yl)pyridine Derivatives As Potential Antimicrobial Agents. (2024). ResearchGate. [Link]
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Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). ACS Omega, 7(44), 40045-40057. [Link]
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A Technical Guide to the Derivatization of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one for Structure-Activity Relationship (SAR) Studies
Abstract
The 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3][4] Structure-Activity Relationship (SAR) studies are pivotal in transforming these promising scaffolds into potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive framework for the strategic derivatization of the 4-aminophenyl moiety of this triazolone core. We will explore the rationale behind synthetic choices, present detailed, field-proven protocols for key chemical transformations, and discuss the subsequent biological evaluation to establish a robust SAR. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the full therapeutic potential of this versatile heterocyclic system.
Introduction: The Strategic Importance of the 1,2,4-Triazol-5-one Core
The 1,2,4-triazole ring system is a cornerstone in the development of pharmacologically active agents.[5][6] Its derivatives are known to exhibit a broad spectrum of biological activities.[7] The incorporation of a 4,5-dihydro-1H-1,2,4-triazol-5-one moiety, in particular, introduces a unique combination of hydrogen bond donors and acceptors, enhancing interactions with biological targets. The presence of a 4-aminophenyl substituent provides a crucial handle for synthetic modification, allowing for a systematic exploration of the chemical space around the core scaffold. This strategic derivatization is the essence of SAR studies, aiming to correlate specific structural modifications with changes in biological activity.
This guide will focus on three primary classes of derivatization of the exocyclic amino group: acylation , sulfonylation , and Schiff base formation , followed by potential subsequent reactions. Each of these transformations allows for the introduction of a diverse range of functionalities, modulating key physicochemical properties such as lipophilicity, electronic character, and steric bulk, all of which are critical determinants of pharmacological activity.
Synthesis of the Core Scaffold: this compound
A reliable and scalable synthesis of the starting material is paramount for any successful derivatization campaign. The core scaffold can be synthesized from readily available starting materials, 4-aminobenzohydrazide, through cyclization.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of 1,2,4-triazol-3-ones.[8]
Materials:
-
4-aminobenzohydrazide
-
Urea
-
Anhydrous pyridine
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, combine 4-aminobenzohydrazide (1 equivalent) and urea (1.2 equivalents).
-
Add anhydrous pyridine to the flask to act as a solvent and catalyst.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to afford the pure this compound.
Self-Validation:
-
Characterization: The structure of the synthesized core should be unequivocally confirmed by spectroscopic methods.
-
¹H NMR: Expect characteristic signals for the aromatic protons of the aminophenyl ring, the NH protons of the triazole ring, and the amino group protons.
-
¹³C NMR: Signals corresponding to the aromatic carbons, the triazole ring carbons (C=O and C=N), should be observed in the expected regions.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of C₈H₈N₄O (176.17 g/mol ).
-
-
Purity: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and should be >95% before proceeding with derivatization.
Derivatization Strategies for SAR Studies
The primary amino group on the phenyl ring is a versatile functional group for introducing a wide range of substituents. The following sections detail the protocols for key derivatization reactions.
N-Acylation: Introducing Amide Functionality
Acylation of the amino group to form an amide is a fundamental transformation in medicinal chemistry. It allows for the introduction of various alkyl and aryl groups, which can probe hydrophobic pockets in a target protein and introduce additional hydrogen bonding capabilities.
This protocol is based on established methods for the acylation of aromatic amines.[7][9][10]
Materials:
-
This compound
-
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Triethylamine (TEA) or pyridine (1.5 equivalents)
Procedure:
-
Suspend this compound (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.5 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or acid anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
The use of a base like triethylamine is crucial to neutralize the HCl generated during the reaction, preventing protonation of the starting amine which would render it unreactive.
-
The choice of solvent depends on the solubility of the starting materials and reagents. DCM is a good general-purpose solvent, while DMF can be used for less soluble compounds.
N-Sulfonylation: Introducing Sulfonamide Functionality
Sulfonamides are important pharmacophores known for their strong hydrogen bonding capabilities and their ability to mimic the transition state of enzymatic reactions.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 equivalents)
-
Anhydrous pyridine
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 equivalents) portion-wise.
-
Stir the reaction at room temperature for 6-18 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water).
Causality Behind Experimental Choices:
-
Pyridine acts as both the solvent and the base to neutralize the HCl produced. Its use is standard in sulfonamide synthesis due to its efficacy and ease of removal.
Schiff Base Formation: Introducing Imine Functionality
The formation of Schiff bases (imines) by reacting the primary amine with aldehydes or ketones provides a gateway to a vast chemical space. The resulting imine can be a pharmacophore in its own right or can be further reduced to a secondary amine.[11][12][13][14][15][16][17]
This protocol is adapted from established procedures for synthesizing Schiff bases from amino-triazoles.[12][13][14][15][16][17]
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1 equivalent)
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add the corresponding aldehyde or ketone (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-6 hours. Monitor the formation of the product by TLC.
-
Cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Filter the solid, wash with cold ethanol, and dry to obtain the Schiff base. Recrystallization may be performed if necessary.
Causality Behind Experimental Choices:
-
The acidic catalyst (glacial acetic acid) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.
-
The reaction is typically reversible, and refluxing helps to drive the reaction towards the product by removing the water formed as a byproduct.
Structure-Activity Relationship (SAR) Insights and Biological Evaluation
The synthesized derivatives should be subjected to a panel of biological assays to determine their activity. The choice of assays will depend on the therapeutic area of interest. For instance, based on the known activities of 1,2,4-triazoles, screening for antimicrobial, anticancer, or specific enzyme inhibitory activity would be a logical starting point.[1][2][3][4][18][19][20]
Data Presentation: All quantitative data from biological assays (e.g., IC₅₀, MIC values) should be summarized in a clearly structured table for easy comparison and SAR analysis.
| Compound | Modification (R) | Target Activity (e.g., IC₅₀ in µM) |
| Core | -H | >100 |
| 1a | -COCH₃ | 50.2 |
| 1b | -COPh | 25.8 |
| 2a | -SO₂Ph | 15.1 |
| 3a | -CH=N-Ph | 42.5 |
| 3b | -CH=N-(4-Cl)Ph | 18.9 |
SAR Analysis:
-
Acyl Derivatives: The nature of the acyl group can significantly impact activity. For example, introducing an aromatic ring (e.g., benzoyl) may lead to favorable π-π stacking interactions with the target, enhancing potency compared to a simple acetyl group.
-
Sulfonyl Derivatives: The electronic properties of the substituent on the phenylsulfonyl group can be tuned. Electron-withdrawing groups may enhance the hydrogen bond donating capacity of the sulfonamide NH, potentially improving target engagement.
-
Schiff Bases: The electronic and steric properties of the aldehyde-derived portion of the Schiff base are critical. Electron-withdrawing groups on the aromatic ring, such as a chloro substituent, have been shown in related series to increase biological activity.[14]
Visualizing the Workflow and Logic
Diagrams are essential for conveying complex synthetic pathways and logical relationships in a clear and concise manner.
Diagram 1: Synthetic Workflow for Derivatization
Caption: General workflow for the derivatization of the core scaffold.
Diagram 2: Logic of SAR Study
Sources
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- 8. EP0585235A1 - Method for producing 3-nitro-1,2,4-triazol-5-one (nto) - Google Patents [patents.google.com]
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- 20. pjps.pk [pjps.pk]
An In-Depth Technical Guide to the Physical and Chemical Properties of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of the novel compound 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one. Due to the limited existing literature on this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. It outlines a proposed synthetic pathway, predicts key physicochemical properties based on analogous structures, and provides detailed, field-proven experimental protocols for its comprehensive analysis. This guide is designed to empower researchers to synthesize and validate the properties of this promising heterocyclic scaffold.
Introduction: The Rationale for Investigation
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties. The introduction of an aminophenyl substituent at the 3-position of the 4,5-dihydro-1H-1,2,4-triazol-5-one core is anticipated to modulate its electronic properties and potential for biological interactions, making it a compound of significant interest for drug discovery and materials science. This guide provides a foundational roadmap for the synthesis and characterization of this novel molecule.
Proposed Synthesis and Purification
A robust synthetic strategy is paramount for obtaining a pure sample of the target compound for subsequent characterization. The proposed synthesis is a two-step process involving the formation of an acylsemicarbazide intermediate followed by cyclization.
Synthetic Pathway
The proposed synthesis of this compound is outlined below. This pathway is adapted from established methods for the synthesis of related 3-aryl-4,5-dihydro-1H-1,2,4-triazol-5-ones.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(4-Aminobenzoyl)semicarbazide
-
To a stirred solution of 4-aminobenzohydrazide (1.51 g, 10 mmol) in 50 mL of water, add potassium cyanate (0.89 g, 11 mmol).
-
Stir the mixture at room temperature for 2 hours.
-
Acidify the reaction mixture with 2M hydrochloric acid to a pH of approximately 5-6.
-
The resulting white precipitate of 1-(4-aminobenzoyl)semicarbazide is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven at 60 °C.
Step 2: Synthesis of this compound
-
Suspend the dried 1-(4-aminobenzoyl)semicarbazide (1.94 g, 10 mmol) in 50 mL of a 2M aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol (9:1).
-
After completion of the reaction, cool the mixture to room temperature and carefully neutralize with 2M hydrochloric acid to a pH of approximately 7.
-
The precipitated product is collected by vacuum filtration, washed thoroughly with water to remove any inorganic salts, and dried.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or dimethylformamide (DMF)/water, to yield a crystalline solid. The purity should be assessed by High-Performance Liquid Chromatography (HPLC).
Predicted and Experimental Physicochemical Properties
A thorough understanding of the physicochemical properties is essential for any potential application, particularly in drug development.
Predicted Properties
Based on the structure and data from analogous compounds, the following properties are predicted:
| Property | Predicted Value | Method of Prediction |
| Molecular Formula | C₈H₈N₄O | - |
| Molecular Weight | 176.18 g/mol | - |
| Melting Point | >250 °C | Based on similar triazolone structures |
| pKa (acidic NH) | ~8-9 | Extrapolation from related triazoles |
| pKa (basic aniline NH₂) | ~3-4 | Extrapolation from substituted anilines |
| LogP | ~0.5 - 1.5 | Computational prediction (e.g., ALOGPS) |
| Aqueous Solubility | Low to moderate | Qualitative assessment |
Experimental Determination of Physicochemical Properties
Protocol 1: Melting Point Determination
-
A small amount of the purified, dry compound is placed in a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised slowly (1-2 °C/min) near the expected melting point.
-
The temperature range over which the compound melts is recorded.
Protocol 2: pKa Determination by Potentiometric Titration [1][2]
-
Prepare a 0.01 M solution of the compound in a suitable co-solvent system (e.g., 50% ethanol-water) due to expected low aqueous solubility.[1]
-
Titrate the solution with a standardized 0.1 M HCl solution to determine the pKa of the basic aniline group.
-
In a separate experiment, titrate the solution with a standardized 0.1 M NaOH solution to determine the pKa of the acidic triazole NH group.
-
Monitor the pH using a calibrated pH meter throughout the titration.
-
The pKa values are determined from the half-equivalence points of the titration curves.
Protocol 3: Aqueous Solubility Determination (Shake-Flask Method) [3][4]
-
Add an excess amount of the solid compound to a known volume of purified water (and relevant buffers, e.g., pH 7.4) in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[4]
-
Separate the undissolved solid by centrifugation and filtration.
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC with a calibration curve.
Spectroscopic and Structural Characterization
Comprehensive spectroscopic analysis is required to confirm the chemical structure of the synthesized compound.
Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR (DMSO-d₆) | δ 11.0-12.0 (s, 1H, triazole NH), δ 7.5-7.7 (d, 2H, Ar-H), δ 6.6-6.8 (d, 2H, Ar-H), δ 5.0-5.5 (s, 2H, aniline NH₂) |
| ¹³C NMR (DMSO-d₆) | δ 155-160 (C=O), δ 145-150 (triazole C3), δ 148-152 (Ar-C-NH₂), δ 128-130 (Ar-CH), δ 113-115 (Ar-CH), δ 110-115 (Ar-C) |
| FTIR (KBr, cm⁻¹) | 3300-3400 (N-H str, aniline), 3100-3200 (N-H str, triazole), 1680-1720 (C=O str), 1600-1650 (N-H bend), 1500-1600 (C=C str, aromatic) |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 177.08 |
Experimental Protocols for Spectroscopic Analysis
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Use standard acquisition parameters and process the data to identify chemical shifts, coupling constants, and integration values.
Protocol 5: Fourier-Transform Infrared (FTIR) Spectroscopy [5]
-
Prepare a KBr pellet by mixing a small amount of the dry sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
Protocol 6: Mass Spectrometry (MS)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
-
Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Single-Crystal X-ray Diffraction
For unambiguous structural confirmation and to study the solid-state packing and intermolecular interactions, single-crystal X-ray diffraction is the gold standard.
Protocol 7: Crystal Growth and X-ray Diffraction
-
Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., DMF, ethanol).
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure to determine bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.
Caption: Workflow for the synthesis and characterization of the target compound.
Potential Applications and Future Directions
Derivatives of 1,2,4-triazol-5-one containing an aminophenyl moiety are of interest for several reasons:
-
Medicinal Chemistry: The presence of the aniline group provides a handle for further functionalization to explore structure-activity relationships (SAR) for various biological targets. The core structure could be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
-
Materials Science: The hydrogen bonding capabilities of the triazolone ring and the amino group, along with the aromatic system, suggest potential applications in the design of supramolecular assemblies and functional organic materials.
Future work should focus on the biological evaluation of this compound and the synthesis of a library of derivatives to explore its therapeutic potential.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and physicochemical properties of this compound. By following the detailed experimental protocols outlined herein, researchers can confidently synthesize, purify, and characterize this novel compound, thereby enabling the exploration of its potential applications in various scientific fields. The combination of predictive analysis and rigorous experimental design provides a solid foundation for future research on this promising heterocyclic molecule.
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Perlovich, G. L., & Volkova, T. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals, 15(10), 1234. [Link]
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Khan, I., et al. (2024). Stereoselective Asymmetric Syntheses of Molecules with a 4,5-Dihydro-1H-[3][6]-Triazoline Core Possessing an Acetylated Carbohydrate Appendage: Crystal Structure, Spectroscopy, and Pharmacology. Molecules, 29(12), 2843. [Link]
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Maliszewska-Guz, A., et al. (2005). Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives and Their Pharmacological Properties. Collection of Czechoslovak Chemical Communications, 70(1), 51–62. [Link]
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Maliszewska-Guz, A., et al. (2005). Cyclization of 1‐{[(4‐Methyl‐4H‐1,2,4‐triazol‐3‐yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4‐Triazole and 1,3,4‐Thiadiazole Derivatives and Their Pharmacological Properties. ChemInform, 36(26). [Link]
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Dobosz, M., et al. (2003). Cyclization of Semicarbazide Derivatives of 3‐Methyl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazole‐4‐acetic Acid. ChemInform, 34(31). [Link]
-
Bahçeci, Ş., et al. (2009). Synthesis and GIAO NMR Calculations for Some Novel 4‑Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives: Comparison of Theoretical and Experimental H- and C- Chemical Shifts. Molecules, 14(3), 1229-1246. [Link]
-
Akin, L. S., et al. (2020). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. Ovidius University Annals of Chemistry, 31(2), 86-93. [Link]
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Kravchenko, A., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 25(23), 5769. [Link]
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Islamoglu, F., & Kahveci, B. (2011). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry, 27(4), 1451-1456. [Link]
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Al-Soud, Y. A., et al. (2019). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2019(2), M1067. [Link]
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PubChem. (n.d.). 4,5-dihydro-1H-1,2,4-triazol-5-one. National Center for Biotechnology Information. [Link]
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Mosslemin, M. H., et al. (2014). Supplementary Information: Fe3O4@SiO2-imid-PMAn as a new and recyclable magnetic catalyst for the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles and 1,4-disubstituted 1,2,3-triazoles. RSC Advances, 4, 36815-36825. [Link]
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PubChem. (n.d.). 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one. National Center for Biotechnology Information. [Link]
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Ye, D. -J., Feng, X. -L., & Zhang, Z. -H. (2012). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. Asian Journal of Chemistry, 24(12), 5286-5288. [Link]
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Janežič, M., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Arkivoc, 2018(5), 163-181. [Link]
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Gökçe, M., et al. (2009). Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. Turkish Journal of Chemistry, 33(2), 255-267. [Link]
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Technobis. (2024). Solubility: Importance, Measurements and Applications. Analytik NEWS. [Link]
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Larsson, M. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Serdar, M., et al. (2006). Synthesis of some novel 3,5-diaryl-1,2,4-triazole derivatives and investigation of their antimicrobial activities. G.U. Journal of Science, 19(3), 161-168. [Link]
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Dumas, D. J. (1993). Preparation of 3,4-Diaryl-4,5-dihydro-1H-1,2,4-triazole-1-N-phenylcarboxamides. Heterocycles, 35(2), 659. [Link]
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Akın, L. S., et al. (2020). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. Ovidius University Annals of Chemistry, 31(2), 86-93. [Link]
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Bar-Sinai, Y., et al. (2008). A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides. The Journal of Organic Chemistry, 73(13), 5143–5146. [Link]
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Homer, R. B., & Moodie, R. B. (1963). The von Braun Cyanogen Bromide Reaction. Journal of the Chemical Society, 4399-4404. [Link]
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Wang, Z., et al. (2018). Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles. Molecules, 23(11), 2993. [Link]
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Bakavoli, M., & Nikpour, F. (2009). Flash preparation of carbenoids: A different performance of cyanogen bromide. Journal of the Serbian Chemical Society, 74(1), 1-6. [Link]
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Avci, D., et al. (2017). 2-(3-Methyl-4,5-Dihydro-1H-1,2,4-Triazol-5-One-4-yl-Azomethine)-Phenyl Cinnamate: Theoretical and Experimentical Properties. Journal of Chemistry, 2017, 1-13. [Link]
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Shawkataly, O. B., et al. (2016). Hydrazonoyl Chlorides in the Synthesis of Pyrazolo[5,1- c ][3][6]Triazole Derivatives and Their Biological Activities. Journal of Chemical Research, 40(8), 467-470. [Link]
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Bagley, M. C., et al. (2011). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. ChemInform, 42(44). [Link]
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Petrova, M., et al. (2004). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-ones. Magnetic Resonance in Chemistry, 42(10), 874-880. [Link]
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Gökçe, M., et al. (2009). A Study on 4-Acylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones. Molecules, 14(10), 4169-4180. [Link]
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Al-Juboori, A. M. H. (2013). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 3(3), 618-625. [Link]
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Gökçe, M., et al. (2018). Determination of the pKa Values of Some 1,2,4-triazole Derivatives by the Quantum Chemical Methods. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 659-670. [Link]
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Al-Bayati, R. I. H., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(1), 1-10. [Link]
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Aly, A. A., & Kamal, M. M. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(4), 2078. [Link]
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Ragab, F. A. F., et al. (2017). Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 22(11), 1888. [Link]
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Methodological & Application
Application Notes and Experimental Protocols for the Synthesis of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,4-Triazol-5-one Scaffold
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[3] The 1,2,4-triazol-5-one moiety, in particular, is a versatile scaffold that allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] The title compound, 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, incorporates a key pharmacophore, the 4-aminophenyl group, which is prevalent in many biologically active molecules, suggesting its potential as a valuable intermediate in drug discovery programs.
This document provides a comprehensive guide to the synthesis of this compound, detailing a reliable and reproducible multi-step protocol. The presented methodology is grounded in established chemical principles for the formation of the 1,2,4-triazol-5-one ring system, adapted for this specific analogue.
Synthetic Strategy Overview
The synthesis of this compound is most effectively approached through a three-step sequence starting from the readily available 4-aminobenzoic acid. The overall strategy involves the initial activation of the carboxylic acid, followed by the formation of a key hydrazide intermediate, and concluding with a cyclization reaction to construct the desired triazolone ring.
The chosen pathway is designed for efficiency and scalability, utilizing common laboratory reagents and techniques. The rationale behind this approach is to first create the N-N bond and the acylhydrazide functionality, which is then primed for cyclization with a one-carbon carbonyl equivalent to form the heterocyclic ring.
Detailed Experimental Protocols
Safety Precaution: All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and gloves, must be worn at all times. Hydrazine hydrate is highly toxic and corrosive; handle with extreme care.
Part 1: Synthesis of Ethyl 4-aminobenzoate
Principle: This step involves a Fischer esterification of 4-aminobenzoic acid. The carboxylic acid is reacted with an excess of ethanol in the presence of a catalytic amount of strong acid (sulfuric acid) to drive the equilibrium towards the formation of the ethyl ester.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Aminobenzoic acid | 137.14 | 13.7 g | 0.1 |
| Absolute Ethanol | 46.07 | 100 mL | - |
| Concentrated H₂SO₄ | 98.08 | 2 mL | - |
| Saturated NaHCO₃ solution | - | As needed | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - |
| Diethyl ether | 74.12 | For extraction | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-aminobenzoic acid (13.7 g, 0.1 mol) and absolute ethanol (100 mL).
-
Stir the suspension and slowly add concentrated sulfuric acid (2 mL) dropwise.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.
-
After the reaction is complete, cool the flask to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of ice-cold water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~8).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the solid from a mixture of ethanol and water to obtain pure ethyl 4-aminobenzoate as a white crystalline solid.
Part 2: Synthesis of 4-Aminobenzohydrazide
Principle: This reaction, known as hydrazinolysis, involves the nucleophilic acyl substitution of the ethoxy group of the ester with hydrazine hydrate to form the corresponding acyl hydrazide. This is a common and efficient method for preparing hydrazides from esters.[4][5][6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 4-aminobenzoate | 165.19 | 16.5 g | 0.1 |
| Hydrazine Hydrate (80%) | 50.06 (for N₂H₄·H₂O) | 10 mL | ~0.16 |
| Absolute Ethanol | 46.07 | 75 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl 4-aminobenzoate (16.5 g, 0.1 mol) in absolute ethanol (75 mL).
-
Add hydrazine hydrate (10 mL, ~0.16 mol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
Upon completion, cool the reaction mixture in an ice bath.
-
The product will precipitate out of the solution as a white solid.
-
Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to yield pure 4-aminobenzohydrazide.
Part 3: Synthesis of this compound
Principle: The final step is the cyclization of 4-aminobenzohydrazide to form the 1,2,4-triazol-5-one ring. Heating the hydrazide with urea results in the formation of a semicarbazide intermediate, which then undergoes intramolecular cyclization with the elimination of ammonia to yield the desired product. This method avoids harsh reagents and is a common route for the synthesis of triazolones.[7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Aminobenzohydrazide | 151.17 | 15.1 g | 0.1 |
| Urea | 60.06 | 9.0 g | 0.15 |
Procedure:
-
In a 100 mL round-bottom flask, thoroughly mix 4-aminobenzohydrazide (15.1 g, 0.1 mol) and urea (9.0 g, 0.15 mol).
-
Heat the mixture in an oil bath at 180-190 °C for 4 hours. The mixture will melt, and ammonia gas will evolve. Ensure the reaction is performed in a well-ventilated fume hood.
-
After 4 hours, cool the reaction mixture to room temperature. The solidified mass is the crude product.
-
Dissolve the crude solid in a hot 10% aqueous sodium hydroxide solution.
-
Treat the solution with activated charcoal and filter while hot.
-
Cool the filtrate and acidify with dilute hydrochloric acid to a pH of 5-6.
-
The product will precipitate out. Collect the solid by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the product from ethanol or an ethanol/water mixture to obtain pure this compound.
Characterization
The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Melting Point: To assess purity.
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O, C=N).
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
Mechanism of Triazolone Ring Formation
The cyclization of 4-aminobenzohydrazide with urea proceeds through a well-established mechanism.
Initially, the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the carbonyl carbon of urea, leading to the elimination of ammonia and the formation of an acylsemicarbazide intermediate. Subsequently, an intramolecular nucleophilic attack by the other nitrogen of the original hydrazide moiety on the newly formed carbonyl group, followed by dehydration, results in the formation of the stable five-membered triazolone ring.
References
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- BenchChem. (2025).
- Hassan, F., & Hameed, A. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2).
- Al-Saeedi, S. I., et al. (2024). Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine.
- ResearchGate. (2025).
- PubChem. 4-(3-aminophenyl)-4,5-dihydro-1h-1,2,4-triazol-5-one.
- Al-Obaidi, A. M. S., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
- Der Pharma Chemica. (Date not available). Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity.
- Patel, N. B., & Shaikh, F. M. (2013). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. European Journal of Chemistry, 4(2), 143-149.
- Gürsoy, E., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino.
-
Lesyk, R., et al. (2018). Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][4][8][9]triazole-6(5H)-ones as Possible Anticancer Agents. PMC.
- Abdel-Wahab, B. F., et al. (2012). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC.
- Google Patents. (1990). Method for producing 3-nitro-1,2,4-triazol-5-one (nto). EP0585235A1.
- Google Patents. (1998). Process for the preparation of 4-amino-1,2,4-Triazole. US6504033B1.
- Almalki, F. A., et al. (2020). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). MDPI.
- SciSpace. (2013). Assay of the Insensitive High Explosive 3-Nitro-1,2,4-triazol-5-one (NTO)
- Google Patents. (1977).
- Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200.
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[4][8][9]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 267-281.
- Al-Nahrain University Repository. (2025).
- ResearchGate. (2012). Synthesis of 5-phenyl-1H-1,2,4-triazol-3-amine under different conditions.
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Application Note: Spectroscopic Elucidation of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Introduction
3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole moiety in a wide array of bioactive molecules.[1] A thorough structural characterization is paramount for advancing its potential applications. This application note provides a detailed guide to the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The protocols and data interpretation presented herein are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible characterization.
Molecular Structure and Key Features
The structure of this compound incorporates several key functional groups that give rise to distinct spectroscopic signatures: a para-substituted aminophenyl ring, a triazolone ring, a secondary amine (NH), an amide-like carbonyl group (C=O), and a primary aromatic amine (NH₂). Understanding the expected behavior of these groups in different spectroscopic techniques is crucial for unambiguous identification.
Caption: Molecular structure of the target compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, DMSO-d₆ is a recommended solvent due to its ability to dissolve the polar compound and to allow for the observation of exchangeable protons (NH and NH₂).[2][3]
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~11.5 - 12.5 | Singlet (broad) | 1H | NH (Triazole) | Chemical shift can be variable and concentration-dependent. Disappears upon D₂O exchange. |
| ~7.5 - 7.7 | Doublet | 2H | Ar-H (ortho to C-triazole) | Protons on the aromatic ring adjacent to the point of attachment to the triazole. |
| ~6.6 - 6.8 | Doublet | 2H | Ar-H (ortho to NH₂) | Protons on the aromatic ring adjacent to the amino group. |
| ~5.5 - 6.0 | Singlet (broad) | 2H | NH₂ (Aromatic amine) | Chemical shift can be variable. Disappears upon D₂O exchange. |
| ~10.0 - 11.0 | Singlet (broad) | 1H | NH (Triazole) | A second possible tautomeric form of the triazolone ring may be present. Disappears upon D₂O exchange. |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~155 - 160 | C=O (Triazole) | Carbonyl carbon of the triazolone ring. |
| ~150 - 155 | C-NH₂ (Aromatic) | Aromatic carbon attached to the amino group. |
| ~145 - 150 | C-N (Triazole) | Carbon of the triazole ring attached to the phenyl group. |
| ~128 - 130 | Ar-CH (ortho to C-triazole) | Aromatic carbons ortho to the triazole substituent. |
| ~118 - 122 | C (Aromatic) | Aromatic carbon ipso to the triazole substituent. |
| ~113 - 115 | Ar-CH (ortho to NH₂) | Aromatic carbons ortho to the amino group. |
Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
To confirm the identity of NH and NH₂ protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Caption: Workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H stretch (asymmetric and symmetric) | Aromatic NH₂ |
| 3200 - 3100 | N-H stretch | Triazole NH |
| ~3050 | C-H stretch | Aromatic C-H |
| ~1700 | C=O stretch | Triazolone C=O |
| 1620 - 1580 | N-H bend and C=N stretch | NH₂ scissoring and Triazole ring |
| 1520 - 1480 | C=C stretch | Aromatic ring |
| 850 - 800 | C-H out-of-plane bend | 1,4-disubstituted benzene |
Protocol for FT-IR Data Acquisition (ATR Method)
The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.[5][6]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.[7]
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[8]
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. Electron Ionization (EI) is a common technique for such molecules.
Predicted Mass Spectrum Data (EI-MS)
| m/z | Proposed Fragment | Notes |
| 190 | [M]⁺ | Molecular ion |
| 120 | [H₂N-C₆H₄-C≡N]⁺ | Loss of HNCO from the triazolone ring. |
| 92 | [H₂N-C₆H₄]⁺ | Cleavage of the bond between the phenyl ring and the triazole ring. |
| 65 | [C₅H₅]⁺ | Loss of HCN from the phenylaminyl fragment. |
Protocol for Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC).
-
Ionization: Electron ionization (EI) is performed at a standard energy of 70 eV.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
Proposed Fragmentation Pathway
The fragmentation of 1,2,4-triazole derivatives under EI-MS often involves ring cleavage.[1] For the title compound, a characteristic fragmentation is the loss of isocyanic acid (HNCO) from the triazolone ring.
Caption: A plausible EI-MS fragmentation pathway.
Conclusion
The combination of NMR, FT-IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural characterization of this compound. The protocols and expected spectral data detailed in this application note serve as a robust guide for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery, ensuring confident and accurate elucidation of this and structurally related compounds.
References
-
Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT-IR sample preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f). Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed EI‐MS mass fragmentation pattern of 3‐(4‐methylbenzylthio)‐4‐ethyl‐5‐(4‐methoxyphenyl)‐4H‐1,2,4‐triazole 12. Retrieved from [Link]
-
MDPI. (2022). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Retrieved from [Link]
-
ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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MDPI. (2021). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Retrieved from [Link]
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Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Oriental Journal of Chemistry, 38(1). Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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PubChem. (n.d.). 3-(4-aminophenyl)-4-methyl-4,5-dihydro-1h-1,2,4-triazol-5-one. Retrieved from [Link]
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PubChem. (n.d.). 3-(4-aminophenyl)-4-phenyl-1h-1,2,4-triazol-5-one. Retrieved from [Link]
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PubChem. (n.d.). 4,5-dihydro-1H-1,2,4-triazol-5-one. Retrieved from [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]
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Saini, M. S., & Dwivedi, J. (2021). Synthesis and characterization of 4-amino-4H-1, 2, 4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. Retrieved from [Link]
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National Institutes of Health. (n.d.). 4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]
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SpectraBase. (n.d.). 3H-1,2,4-triazol-3-one, 4-amino-4,5-dihydro-5-[3-(4-nitrophenyl)propyl]-. Retrieved from [Link]
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ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]
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MDPI. (2020). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]
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ResearchGate. (n.d.). High-resolution mass spectrum of deprotonated 4-methyl-3-nitro-1,2,4-triazole-5-one (MNTO). Retrieved from [Link]
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MDPI. (2023). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][9][10]Triazines: Synthesis and Photochemical. Retrieved from [Link]
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Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021). Asian Journal of Research in Chemistry, 14(12), 735-739. Retrieved from [Link]
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Application Notes and Protocols for Biological Assays of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential biological evaluation of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one. The protocols detailed herein are based on established methodologies for structurally related 1,2,4-triazole derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3][4] While specific data for the title compound is limited, the provided assays serve as a robust starting point for its biological characterization.
Introduction to this compound
This compound belongs to the 1,2,4-triazole family, a key pharmacophore in medicinal chemistry.[3] The presence of the aminophenyl group and the triazolone ring suggests potential for a range of biological interactions. The 1,2,4-triazole nucleus is known to be metabolically stable and can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[5] This structural motif is found in numerous clinically approved drugs.
Part 1: Anticancer Activity Evaluation
Derivatives of 1,2,4-triazole have demonstrated significant potential as anticancer agents, targeting various mechanisms in cancer pathogenesis.[1][6] The following protocols are adapted from studies on analogous compounds and are designed to assess the cytotoxic and mechanistic properties of this compound.
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a measure of cell viability and proliferation. This initial screening provides crucial data on the compound's cytotoxic potential against various cancer cell lines.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity screening.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, HepG2 - liver cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Replace the culture medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validation: The inclusion of a positive control with a known IC50 ensures the assay is performing as expected. The vehicle control establishes the baseline for cell viability.
Part 2: Antimicrobial Activity Screening
1,2,4-triazole derivatives are well-documented for their broad-spectrum antimicrobial activities.[7][8][9] The following protocols are designed to evaluate the antibacterial and antifungal potential of this compound.
Agar Well Diffusion Method for Preliminary Screening
This method provides a qualitative assessment of the compound's ability to inhibit microbial growth.
Workflow for Agar Well Diffusion
Caption: Workflow of the agar well diffusion method.
Protocol:
-
Microbial Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Plate Preparation: Evenly spread the microbial suspension onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 1 mg/mL in DMSO) into the wells. Include a solvent control (DMSO) and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 25-28°C for 48-72 hours (fungi).
-
Result Measurement: Measure the diameter of the clear zone of inhibition around each well.
Interpretation: The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This quantitative assay is crucial for determining the potency of the compound.
Protocol (Broth Microdilution Method):
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized microbial inoculum to each well.
-
Controls: Include a growth control (no compound), a sterility control (no inoculum), and a positive control antibiotic.
-
Incubation: Incubate the plates under the same conditions as the agar well diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Quantitative Data Summary
| Assay | Parameters Measured | Example Data Presentation |
| MTT Assay | IC50 (µM) | Compound X: IC50 = 15.2 µM (HeLa), 25.8 µM (MCF-7) |
| Agar Well Diffusion | Zone of Inhibition (mm) | Compound X: 18 mm (S. aureus), 14 mm (E. coli) |
| MIC Determination | MIC (µg/mL) | Compound X: MIC = 32 µg/mL (S. aureus), 64 µg/mL (C. albicans) |
Part 3: Enzyme Inhibition Assays
Many 1,2,4-triazole derivatives exhibit their biological effects through the inhibition of specific enzymes.[10] Based on the activities of related compounds, assays for enzymes such as monoamine oxidases could be relevant.[11][12]
Monoamine Oxidase (MAO) Inhibition Assay
MAOs are enzymes involved in the metabolism of neurotransmitters. Their inhibition is a target for the treatment of neurological disorders.
Principle: This assay measures the activity of MAO by monitoring the production of a detectable product from a substrate. The inhibitory effect of the test compound is determined by the reduction in product formation.
Protocol Outline:
-
Enzyme and Substrate Preparation: Use a commercially available MAO-A or MAO-B enzyme preparation and a suitable substrate (e.g., kynuramine which is converted to 4-hydroxyquinoline).
-
Reaction Mixture: In a 96-well plate, combine the enzyme, the test compound at various concentrations, and a buffer solution.
-
Pre-incubation: Pre-incubate the mixture to allow the compound to interact with the enzyme.
-
Initiate Reaction: Add the substrate to start the enzymatic reaction.
-
Incubation: Incubate at 37°C for a defined period.
-
Stop Reaction: Terminate the reaction (e.g., by adding a strong base).
-
Detection: Measure the fluorescence or absorbance of the product.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Logical Relationship of Assays
Caption: Logical progression of biological assays for compound characterization.
References
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Bekircan, O., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][2][5]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1462. Available at: [Link]
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El-Sayed, W. A., et al. (2017). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][5]triazolo[1,5-a]pyrimidines bearing amino acid moiety. BMC Chemistry, 11(1), 1-12. Available at: [Link]
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Fedotov, D. A., & Hotsulia, A. S. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Available at: [Link]
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Al-Omair, M. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 208-216. Available at: [Link]
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Rollas, S., et al. (1993). 5-(4-aminophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones: synthesis and antibacterial and antifungal activities. Pharmazie, 48(4), 308-309. Available at: [Link]
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Kumar, A., et al. (2013). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Saudi Pharmaceutical Journal, 21(4), 371-379. Available at: [Link]
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Shawali, A. S., et al. (2012). Synthesis and Antimicrobial Activity of 1,2,4-Triazolo[4,3-b][1][2][5][8]tetrazines. Molecules, 17(8), 9693-9704. Available at: [Link]
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Kumar, D., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(21), 7263. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2018). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 23(12), 3334. Available at: [Link]
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Zhang, H., et al. (2021). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Bioorganic & Medicinal Chemistry, 48, 116413. Available at: [Link]
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Rollas, S., et al. (1993). 5-(4-aminophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones: synthesis and antibacterial and antifungal activities. Pharmazie, 48(4), 308-9. Available at: [Link]
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Ikizoglu, E., et al. (2000). Synthesis of 4-Amino-4,5-dihydro-1H-1,2,4-triazole-5-ones and their Isatin-3-imine Derivatives. Molecules, 5(4), 550-557. Available at: [Link]
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Hotsulia, A., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Farmatsevtychnyi Zhurnal, (3), 59-66. Available at: [Link]
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Matysiak, J., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 28(17), 6428. Available at: [Link]
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Al-Ghorbani, M., et al. (2018). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2018(4), M1020. Available at: [Link]
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Carta, A., et al. (2002). Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases. Il Farmaco, 57(9), 733-739. Available at: [Link]
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Chimenti, F., et al. (2004). Synthesis and Selective Inhibitory Activity of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole Derivatives Against Monoamine Oxidase. Journal of Medicinal Chemistry, 47(8), 2071-2074. Available at: [Link]
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Yurttaş, L., et al. (2024). Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. Drug Development Research, 85(1), e70219. Available at: [Link]
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Synthesis Protocol for 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: An Application Note for Researchers
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a key feature in numerous pharmacologically active molecules, demonstrating a wide array of biological activities.[1] This guide is designed for researchers, scientists, and professionals in the field, offering detailed methodologies, explanations of experimental choices, and critical safety information.
Introduction: The Significance of 1,2,4-Triazol-5-ones
The 1,2,4-triazol-5-one core is a versatile heterocyclic structure that serves as a fundamental building block in the creation of diverse bioactive molecules.[1] Its derivatives have attracted considerable attention due to their broad spectrum of therapeutic potentials, including antimicrobial, antifungal, antiviral, and anticancer properties.[1] The synthetic adaptability of the triazolone ring permits the introduction of various substituents, allowing for the precise tuning of their pharmacological profiles.
This protocol details a reliable and reproducible method for the synthesis of this compound, starting from readily available precursors. The synthesis involves a two-step process: the formation of 4-aminobenzoic acid hydrazide and its subsequent cyclization with a suitable reagent to form the desired triazolone ring.
Reaction Scheme Overview
The synthesis proceeds through two primary stages:
-
Formation of 4-Aminobenzoic Acid Hydrazide: This intermediate is synthesized from a 4-aminobenzoic acid derivative. A common method involves the esterification of 4-aminobenzoic acid followed by hydrazinolysis.[2]
-
Cyclization to form the 1,2,4-Triazol-5-one Ring: The 4-aminobenzoic acid hydrazide is then reacted with a source of a carbonyl group and a nitrogen atom to form the heterocyclic ring. Several methods exist for this cyclization, often involving reagents like urea or semicarbazide hydrochloride.[3][4]
Experimental Workflow Diagram
Sources
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- 4. EP0585235A1 - Method for producing 3-nitro-1,2,4-triazol-5-one (nto) - Google Patents [patents.google.com]
Topic: Utilizing 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one in Enzyme Inhibition Assays
An Application Note and Comprehensive Protocol Guide
Abstract
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties[1][2]. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specific 1,2,4-triazole derivative, 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (herein referred to as CPT-124), in enzyme inhibition assays. We focus specifically on protocols to evaluate its inhibitory potential against Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in cancer immune escape[3]. This guide offers step-by-step protocols for determining key inhibition parameters such as IC₅₀ and elucidating the mechanism of action (MOA), grounded in established biochemical principles.
Introduction: Scientific Context and Rationale
Enzyme inhibitors are fundamental to drug discovery, acting by modulating the activity of enzymes involved in pathological processes. The 1,2,4-triazole scaffold has proven to be a "privileged structure" in pharmacology, capable of engaging with a variety of enzyme active sites[4][5].
1.1. The Target: Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of L-tryptophan along the kynurenine pathway[6][7]. In the context of oncology, this activity has profound immunosuppressive consequences:
-
Tryptophan Depletion: The local depletion of tryptophan in the tumor microenvironment arrests the proliferation of effector T-cells, which are crucial for anti-tumor immunity[8].
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation of regulatory T-cells (Tregs) and induces apoptosis in effector T-cells, further fortifying the immunosuppressive shield[6][9].
Due to this pivotal role in immune escape, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy, with the potential to restore T-cell function and synergize with other treatments like checkpoint blockade[3][9].
1.2. The Compound: this compound (CPT-124)
CPT-124 belongs to the 1,2,4-triazol-5-one class of heterocyclic compounds. Its structure, featuring an aminophenyl group, presents key pharmacophoric features that suggest potential interactions with enzyme active sites, making it a candidate for screening against therapeutic targets like IDO1. This guide provides the necessary framework to rigorously test this hypothesis.
Figure 1: The IDO1 metabolic pathway's role in creating an immunosuppressive tumor microenvironment.
Materials and Reagents
Equipment:
-
96-well clear, flat-bottom microplates
-
Multichannel pipette
-
Microplate reader with absorbance detection (480 nm)
-
Incubator set to 37°C
-
Vortex mixer
-
pH meter
Reagents & Consumables:
-
CPT-124 (Test Inhibitor): this compound
-
Enzyme: Recombinant Human IDO1 (e.g., from a commercial supplier)
-
Substrate: L-Tryptophan (L-Trp)
-
Positive Control: Epacadostat or another known IDO1 inhibitor
-
Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade
-
Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5)
-
Cofactors/Additives:
-
L-Ascorbic acid
-
Methylene Blue
-
Catalase
-
-
Reaction Stop & Detection:
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-Dimethylaminobenzaldehyde) in acetic acid
-
Experimental Protocols
Protocol 1: Preparation of Reagents and Stock Solutions
Accuracy in solution preparation is paramount for reproducible results.
-
CPT-124 Stock Solution (10 mM):
-
Accurately weigh the required amount of CPT-124.
-
Dissolve in 100% DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until fully dissolved.
-
Aliquot into smaller volumes to avoid freeze-thaw cycles and store at -20°C.
-
-
Positive Control Stock (1 mM):
-
Prepare a 1 mM stock of Epacadostat (or alternative) in 100% DMSO. Store at -20°C.
-
-
Assay Reaction Buffer (pH 6.5):
-
Prepare a 50 mM Potassium Phosphate buffer.
-
Adjust pH to 6.5. This pH is optimal for IDO1 activity.
-
-
Complete Reaction Buffer:
-
On the day of the experiment, supplement the Assay Reaction Buffer with the following components to create the final working buffer:
-
20 mM L-Ascorbic Acid
-
10 µM Methylene Blue
-
200 U/mL Catalase
-
Scientist's Note (Expertise): Ascorbic acid is a critical reducing agent that maintains the heme iron of IDO1 in its catalytically active ferrous (Fe²⁺) state. Methylene blue acts as an electron transfer cofactor, while catalase is included to quench hydrogen peroxide, which can damage the enzyme.
-
-
Substrate Solution (400 µM L-Trp):
-
Prepare a 400 µM solution of L-Tryptophan in the Complete Reaction Buffer. Note that substrate inhibition is a known phenomenon for IDO1 at high L-Trp concentrations[7]. This concentration is chosen to be well below the inhibitory threshold but sufficient for robust signal generation.
-
-
Enzyme Working Solution (e.g., 50 nM):
-
Dilute the recombinant IDO1 stock to the final working concentration (e.g., 50 nM) in ice-cold Complete Reaction Buffer immediately before use. Keep on ice. The optimal concentration should be determined empirically via enzyme titration.
-
-
Detection Reagent (Ehrlich's Reagent):
-
Dissolve 2% (w/v) p-Dimethylaminobenzaldehyde in glacial acetic acid. Store in a dark bottle at room temperature.
-
Protocol 2: IC₅₀ Determination Assay
This protocol determines the concentration of CPT-124 required to inhibit 50% of IDO1 activity.
Figure 2: Standard workflow for the IDO1 biochemical IC₅₀ determination assay.
Step-by-Step Procedure:
-
Compound Dilution: Prepare a serial dilution series of CPT-124 in 100% DMSO. A common approach is a 10-point, 3-fold dilution series starting from 1 mM. Also prepare dilutions for the positive control.
-
Assay Plate Setup (in a 96-well plate):
-
Test Wells: Add 1 µL of each CPT-124 dilution.
-
Positive Control Wells: Add 1 µL of each positive control dilution.
-
Negative Control (100% Activity): Add 1 µL of 100% DMSO.
-
Blank Control (0% Activity): Add 1 µL of 100% DMSO.
Trustworthiness Note: Running experiments in triplicate is essential for statistical validity. The final DMSO concentration in all wells should be kept constant and low (e.g., 1%) to prevent solvent-induced artifacts.
-
-
Enzyme Addition:
-
To all wells except the Blank Control, add 50 µL of the IDO1 enzyme working solution (50 nM).
-
To the Blank Control wells, add 50 µL of Complete Reaction Buffer (without enzyme).
-
-
Pre-incubation: Gently tap the plate to mix and pre-incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation:
-
Add 50 µL of the 400 µM L-Trp substrate solution to all wells to start the reaction. The total reaction volume is now 101 µL.
-
Mix gently.
-
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination:
-
Stop the reaction by adding 50 µL of 6.1 N Trichloroacetic Acid (TCA) to all wells.
-
Incubate at 60°C for 30 minutes. This step hydrolyzes the N-formylkynurenine product to kynurenine.
-
Centrifuge the plate (e.g., 10 min at 2500 x g) to pellet the precipitated protein.
-
-
Color Development and Detection:
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of Ehrlich's Reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the yellow color to develop.
-
Read the absorbance at 480 nm using a microplate reader.
-
Protocol 3: Data Analysis and IC₅₀ Calculation
-
Correct for Blank: Subtract the average absorbance of the Blank Control wells from all other absorbance readings.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Abs_Inhibitor / Abs_NegativeControl))
-
Plot and Analyze:
-
Plot % Inhibition versus the log10 of the CPT-124 concentration.
-
Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).
-
The software will calculate the IC₅₀ value, which is the concentration of CPT-124 that produces 50% inhibition.
-
Data Presentation and Interpretation
Quantitative data should be organized for clarity and easy comparison.
Table 1: Example Dose-Response Data for CPT-124 against IDO1
| [CPT-124] (µM) | Log [CPT-124] | Average Abs (480nm) | % Inhibition |
| 100.000 | 2.00 | 0.065 | 95.7% |
| 33.333 | 1.52 | 0.081 | 94.6% |
| 11.111 | 1.05 | 0.152 | 89.9% |
| 3.704 | 0.57 | 0.455 | 69.7% |
| 1.235 | 0.09 | 0.789 | 47.4% |
| 0.412 | -0.39 | 1.150 | 23.3% |
| 0.137 | -0.86 | 1.357 | 9.5% |
| 0.000 (Control) | - | 1.500 | 0.0% |
Table 2: Summary of Inhibition Parameters
| Compound | IC₅₀ (µM) | Hill Slope | R² | Mechanism of Action |
| CPT-124 | 1.15 | 1.02 | 0.995 | TBD |
| Epacadostat | 0.07 | 0.98 | 0.998 | Competitive |
Interpretation: The example data in Table 1 shows a clear dose-dependent inhibition of IDO1 by CPT-124. The resulting IC₅₀ value of 1.15 µM (Table 2) indicates moderate potency. The Hill Slope, being close to 1, suggests a 1:1 binding stoichiometry between the inhibitor and the enzyme. The next logical step is to determine the mechanism of this inhibition.
Advanced Study: Mechanism of Action (MOA)
Determining the MOA provides deeper insight into how CPT-124 interacts with IDO1. This is achieved by measuring enzyme kinetics at various substrate concentrations in the presence of a fixed inhibitor concentration.
-
Experimental Design: Repeat the core assay (Protocol 2) but with a matrix of conditions. Vary the L-Tryptophan concentration (e.g., from 0.5x Kₘ to 10x Kₘ) across several fixed concentrations of CPT-124 (e.g., 0 µM, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
Data Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk).
-
Competitive Inhibition: Lines will intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Uncompetitive Inhibition: Lines will be parallel (both Vₘₐₓ and Kₘ decrease).
-
Understanding the MOA is critical for lead optimization in a drug discovery program. For instance, competitive inhibitors may be overcome by high substrate concentrations in vivo, a factor that must be considered during development.
References
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Zhai, L., et al. (2022). Indoleamine 2,3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. [Link]
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Dayama, D. S., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
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Al-Ostath, A. I. A., et al. (2023). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. [Link]
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Yang, Z., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. [Link]
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Horvath, L., et al. (2020). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Mount Sinai Scholars Portal. [Link]
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Li, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. [Link]
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Gawryluk, R., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. [Link]
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Lewis-Ballester, A., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of the American Chemical Society. [Link]
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Al-Jumaili, A. H. A. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Iraqi Journal of Science. [Link]
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van Baren, N., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Immunology. [Link]
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Application Notes and Protocols: A Comprehensive Guide to Assessing the Antimicrobial Activity of Novel Triazoles
For: Researchers, scientists, and drug development professionals.
Abstract
Triazole antifungals represent a cornerstone in the management of fungal infections. Their mechanism of action, which involves the inhibition of ergosterol synthesis, is crucial for maintaining the integrity of the fungal cell membrane.[1][2] As new triazole derivatives are developed to combat emerging resistance and broaden the spectrum of activity, a standardized and rigorous assessment of their antimicrobial properties is paramount. This guide provides a detailed framework of protocols for the comprehensive evaluation of novel triazoles, ensuring scientific integrity and reproducibility. The methodologies outlined herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), providing a robust foundation for generating reliable and comparable data.
Introduction: The Significance of Triazoles and Standardized Assessment
Triazoles are a class of antifungal agents characterized by a five-membered ring containing three nitrogen atoms.[1] They function by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane, by inhibiting the enzyme lanosterol 14-alpha-demethylase.[1][2] This disruption leads to a compromised cell membrane and ultimately inhibits fungal growth. The development of novel triazoles is driven by the need to overcome the challenges of drug resistance and to provide effective treatment for a wide range of fungal infections, from superficial candidiasis to life-threatening invasive aspergillosis.[1]
To accurately determine the potential of a new triazole candidate, a systematic and validated approach to assessing its antimicrobial activity is essential. This involves not only determining the minimum concentration required to inhibit fungal growth but also understanding its fungicidal or fungistatic nature, its mechanism of action, and its potential for synergistic interactions with other antifungal agents. Adherence to established guidelines from bodies like CLSI and EUCAST ensures that the data generated is not only accurate but also comparable across different studies and laboratories, a critical aspect of drug development.[3][4][5]
Core Protocols for In Vitro Antifungal Activity Assessment
A multi-faceted approach is necessary to fully characterize the antimicrobial profile of a novel triazole. The following protocols form the foundational assays for this assessment.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution assay is the gold standard for determining the MIC of an antifungal agent.[3] It is a quantitative method that establishes the lowest concentration of a drug that prevents visible growth of a microorganism. Both CLSI and EUCAST provide detailed and harmonized protocols for this assay.[3][6]
Principle: A standardized inoculum of the test fungus is introduced into a series of microplate wells containing serial dilutions of the novel triazole. Following incubation, the wells are visually or spectrophotometrically assessed for growth inhibition.
Detailed Protocol (based on CLSI M27 for Yeasts and M38 for Filamentous Fungi): [7][8][9][10][11]
-
Inoculum Preparation:
-
Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.[3]
-
For yeasts, suspend five colonies (≥1 mm) in sterile saline and adjust the turbidity to a 0.5 McFarland standard using a spectrophotometer at 530 nm. This creates a stock suspension.[3]
-
For filamentous fungi, prepare a conidial suspension by flooding a mature culture with sterile saline containing a wetting agent (e.g., Tween 20).[12] Adjust the conidial concentration using a hemocytometer or spectrophotometer to the recommended density.[12][13]
-
Prepare a working inoculum by diluting the stock suspension in RPMI 1640 medium to the final recommended concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[3]
-
-
Drug Dilution Series:
-
Prepare a stock solution of the novel triazole in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the triazole in RPMI 1640 medium in a 96-well U-shaped microdilution plate.[3] The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the working fungal inoculum to each well of the microdilution plate, resulting in a final volume of 200 µL.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C. Reading time is typically 24 hours for most Candida species and can be extended for slower-growing fungi.[9]
-
-
Endpoint Determination:
-
The MIC is defined as the lowest concentration of the triazole that causes a significant reduction (typically ≥50% for azoles) in turbidity compared to the growth control.
-
Time-Kill Assays: Assessing Fungicidal vs. Fungistatic Activity
While the MIC provides information on growth inhibition, it does not distinguish between fungicidal (killing) and fungistatic (inhibiting growth) activity. Time-kill assays provide this crucial information by monitoring the viability of the fungus over time in the presence of the triazole.
Principle: A standardized fungal inoculum is exposed to the novel triazole at various concentrations (typically multiples of the MIC). At specific time points, aliquots are removed, serially diluted, and plated to determine the number of viable colony-forming units (CFU).
Detailed Protocol: [14][15][16]
-
Preparation:
-
Prepare a standardized fungal inoculum in RPMI 1640 medium, typically at a starting concentration of 10⁴ to 10⁶ CFU/mL.[14]
-
Prepare tubes or flasks containing the novel triazole at concentrations such as 1x, 2x, 4x, and 8x the predetermined MIC. Include a drug-free growth control.
-
-
Incubation and Sampling:
-
Incubate the cultures at 35°C with agitation.[14]
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each culture.
-
-
Quantification of Viable Cells:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a defined volume of each dilution onto agar plates.
-
Incubate the plates until colonies are visible, then count the CFU.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each triazole concentration.
-
Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17]
-
Fungistatic activity is characterized by a minimal change or a slight decrease in CFU/mL compared to the initial inoculum, with the CFU count remaining below that of the growth control.
-
Investigating the Mechanism of Action
For novel triazoles, confirming their intended mechanism of action is a critical validation step. Since triazoles target ergosterol biosynthesis, assays that measure the inhibition of this pathway are highly relevant.[18][19][20]
Ergosterol Biosynthesis Inhibition Assay
This assay quantifies the amount of ergosterol in fungal cells after treatment with the novel triazole, providing direct evidence of its impact on the ergosterol synthesis pathway.
Principle: Fungal cells are treated with the triazole, and the cellular lipids, including ergosterol, are extracted. The amount of ergosterol is then quantified spectrophotometrically.
Detailed Protocol:
-
Fungal Culture and Treatment:
-
Grow the test fungus in a suitable broth medium to mid-log phase.
-
Expose the fungal culture to various concentrations of the novel triazole (e.g., sub-MIC, MIC, and supra-MIC) for a defined period (e.g., 4-6 hours).
-
-
Ergosterol Extraction:
-
Harvest the fungal cells by centrifugation.
-
Saponify the cell pellet with alcoholic potassium hydroxide.
-
Extract the non-saponifiable lipids, including ergosterol, with a solvent like n-heptane.
-
-
Quantification:
-
Scan the absorbance of the extracted lipids between 230 and 300 nm using a spectrophotometer.
-
Ergosterol exhibits a characteristic four-peaked curve. The amount of ergosterol can be calculated based on the absorbance values at specific wavelengths.
-
-
Data Analysis:
-
Compare the ergosterol content of the triazole-treated cells to that of the untreated control. A dose-dependent decrease in ergosterol content confirms the inhibition of its biosynthesis.
-
Synergy Testing: Exploring Combination Therapy
The emergence of drug resistance has highlighted the importance of combination therapy.[21] Assessing the interaction of a novel triazole with existing antifungal agents can reveal synergistic or antagonistic effects. The checkerboard microdilution assay is a widely used method for this purpose.[21][22][23][24]
Checkerboard Microdilution Assay
Principle: This assay involves testing a matrix of concentrations of two drugs simultaneously to determine their combined effect on fungal growth. The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).[25][26]
-
Plate Setup:
-
In a 96-well microplate, create a two-dimensional array of drug concentrations. Serially dilute the novel triazole (Drug A) horizontally across the columns and a known antifungal (Drug B) vertically down the rows.[23]
-
This results in each well containing a unique combination of concentrations of the two drugs.
-
-
Inoculation and Incubation:
-
Inoculate the plate with a standardized fungal suspension as described for the MIC assay.
-
Incubate under the same conditions.
-
-
Data Analysis and FICI Calculation:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the FICI value:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Data Presentation and Interpretation
Clear and standardized presentation of data is crucial for the interpretation and comparison of results.
MIC Data
MIC values should be presented in a tabular format, allowing for easy comparison across different fungal species and strains.
| Fungal Species | Strain ID | Novel Triazole MIC (µg/mL) | Comparator Drug MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 0.125 | 0.5 |
| Aspergillus fumigatus | ATCC 204305 | 0.25 | 1 |
| Cryptococcus neoformans | ATCC 208821 | 0.06 | 0.25 |
Interpretation: MIC values are interpreted based on clinical breakpoints established by organizations like CLSI and EUCAST.[4][27][28][29][30][31][32][33] These breakpoints categorize an isolate as susceptible, intermediate, or resistant to a particular drug. For novel compounds, initial interpretation relies on comparison with existing drugs and wild-type MIC distributions.[4][31]
Synergy Data
The results of checkerboard assays are best summarized in a table that includes the FICI values and the interpretation of the interaction.
| Fungal Isolate | Combination | FICI | Interpretation |
| C. albicans ATCC 90028 | Novel Triazole + Caspofungin | 0.375 | Synergy |
| C. albicans ATCC 90028 | Novel Triazole + Fluconazole | 1.0 | Indifference |
| A. fumigatus ATCC 204305 | Novel Triazole + Amphotericin B | 0.5 | Synergy |
Conclusion
The protocols detailed in this guide provide a comprehensive framework for the preclinical assessment of novel triazole antifungals. By adhering to these standardized methodologies, researchers can generate robust and reproducible data that will be critical for the continued development of new and effective treatments for fungal infections. The integration of MIC determination, time-kill analysis, mechanism of action studies, and synergy testing ensures a thorough characterization of the antimicrobial profile of any new triazole candidate, paving the way for its potential clinical application. The potential for synergistic effects with other antifungals, such as caspofungin, further enhances the therapeutic applications of novel triazoles.[34][35][36][37]
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Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
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M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]
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Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. Journal of Clinical Microbiology. [Link]
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M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. Clinical and Laboratory Standards Institute. [Link]
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Development of interpretive breakpoints for antifungal susceptibility testing: Conceptual framework and analysis of in vitro-in vivo correlation data for fluconazole, itraconazole, and candida infections. Clinical Infectious Diseases. [Link]
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Synergistic Activities of Three Triazoles with Caspofungin against Candida glabrata Isolates Determined by Time-Kill, Etest, and Disk Diffusion Methods. Journal of Clinical Microbiology. [Link]
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CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Clinical and Laboratory Standards Institute. [Link]
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M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]
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How to interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). PubMed. [Link]
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What is the mechanism of Posaconazole? Patsnap Synapse. [Link]
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(PDF) How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). ResearchGate. [Link]
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Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Semantic Scholar. [Link]
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Caspofungin and voriconazole for fungal infections. Drug and Therapeutics Bulletin. [Link]
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Interaction between Posaconazole and Caspofungin in Concomitant Treatment of Mice with Systemic Aspergillus Infection. Antimicrobial Agents and Chemotherapy. [Link]
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Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
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Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. ANSI Webstore. [Link]
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Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy. [Link]
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Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. [Link]
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Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. [Link]
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Establishing a Method of Inoculum Preparation for Susceptibility Testing of Trichophyton rubrum and Trichophyton mentagrophytes. Journal of Clinical Microbiology. [Link]
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Fungi (AFST). European Committee on Antimicrobial Susceptibility Testing. [Link]
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In vitro synergistic antifungal activities of caspofungin in combination with fluconazole or voriconazole against Candida species determined by the Etest method. International Journal of Infectious Diseases. [Link]
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Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. Journal of Clinical Microbiology. [Link]
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Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans. Journal of Ayurveda and Integrative Medicine. [Link]
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Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. CNGBdb. [Link]
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The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. Medium. [Link]
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checkerboard microdilution method: Topics by Science.gov. Science.gov. [Link]
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Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. Journal of Fungi. [Link]
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Application Notes and Protocols for the Purification of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Purity for 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motifs, an aromatic amine and a triazolone ring, are found in numerous biologically active molecules. The efficacy and safety of such compounds are intrinsically linked to their purity. Trace impurities, which can originate from starting materials, by-products, or degradation products, can lead to inaccurate biological data, altered pharmacological profiles, and potential toxicity.
This comprehensive guide provides a detailed exploration of various purification techniques for this compound. The methodologies described herein are grounded in established chemical principles and are designed to be robust and reproducible. We will delve into the "why" behind each step, empowering the researcher to not only follow a protocol but to understand and adapt it to their specific needs.
A crucial aspect of the purification strategy is understanding the likely impurities. The most common synthetic route to this compound involves the reduction of its nitro precursor, 3-(4-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one. Therefore, the starting nitro compound is a primary impurity to consider. Other potential impurities include reactants from the triazole ring formation and their subsequent side products.
Physicochemical Properties and Impurity Profile
A successful purification strategy is built upon a solid understanding of the target molecule's properties and the nature of the impurities to be removed.
| Property | Value/Description | Implication for Purification |
| Molecular Formula | C₈H₈N₄O | |
| Molecular Weight | 176.18 g/mol | |
| Appearance | Typically an off-white to light brown solid | Color can be an initial indicator of purity. |
| Polarity | High | Influences choice of chromatography and recrystallization solvents. |
| Key Functional Groups | Primary aromatic amine (-NH₂), Triazolone ring with N-H and C=O | The basic amine and acidic N-H allow for acid-base extraction. |
| Likely Impurities | 3-(4-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (nitro precursor), unreacted starting materials for triazole synthesis, side-reaction products. | The nitro precursor is significantly less polar than the amino product, aiding in chromatographic separation. |
Purification Strategy Overview
The purification of this compound can be approached through several effective techniques. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.
Caption: General purification workflow for this compound.
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.
Rationale and Solvent Selection
An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For this compound, its polar nature suggests the use of polar solvents. Based on literature for similar triazole derivatives, ethanol, water, or a mixture of the two are excellent starting points.[1] An ethanol/water mixture is particularly advantageous as the solubility can be finely tuned by adjusting the solvent ratio.
Protocol: Recrystallization from Ethanol/Water
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid. If insoluble particles remain, they are likely inorganic impurities and can be removed by hot filtration.
-
Solvent Addition: While the ethanol solution is hot, add hot water dropwise until the solution becomes slightly turbid. The turbidity indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, cool the flask in an ice bath to maximize the yield of the precipitate.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove residual solvent.
Self-Validation
-
Visual Inspection: The purified crystals should have a uniform appearance and a lighter color compared to the crude product.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
TLC Analysis: A single spot on a TLC plate, developed in an appropriate solvent system, is a good indicator of purity.
Method 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. Due to the polar nature of this compound, a polar stationary phase like silica gel is appropriate, with a moderately polar mobile phase.
Rationale for Stationary and Mobile Phase Selection
Silica gel is a common and effective stationary phase for polar compounds. The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. For highly polar compounds like our target molecule, a more polar eluent system such as dichloromethane/methanol or ethyl acetate/methanol is often required. The unreacted nitro-precursor, being less polar, will elute before the desired amino compound.
To prevent tailing of the basic amine on the acidic silica gel, a small amount of a basic modifier like triethylamine (typically 0.1-1%) can be added to the eluent.[2]
Caption: Principle of column chromatographic separation.
Protocol: Silica Gel Column Chromatography
-
TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). A good system will give the target compound an Rf value of approximately 0.2-0.4. Test various ratios of ethyl acetate/methanol or dichloromethane/methanol.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel bed. Alternatively, for compounds with low solubility in the eluent, use a "dry loading" technique by adsorbing the compound onto a small amount of silica gel before adding it to the column.[3]
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or other suitable containers.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under vacuum.
Quantitative Data Summary
| Parameter | Recommended Value/Range |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |
| Mobile Phase (starting point) | Ethyl Acetate : Methanol (95:5 v/v) |
| Mobile Phase Modifier | 0.5% Triethylamine (optional, to reduce tailing) |
| Target Rf on TLC | 0.2 - 0.4 |
Method 3: Acid-Base Extraction
This technique leverages the presence of the basic aromatic amine and the weakly acidic N-H of the triazolone ring to separate the target compound from non-ionizable impurities.
Underlying Principles and pKa Considerations
The basic amino group can be protonated in an acidic solution (e.g., dilute HCl), forming a water-soluble salt. This salt will partition into the aqueous phase, leaving non-basic organic impurities in the organic phase. Subsequently, neutralizing the aqueous layer with a base will deprotonate the amine, causing the purified product to precipitate out.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and wash it with 1 M hydrochloric acid. The protonated product will move to the aqueous layer. Repeat the extraction of the organic layer to ensure complete transfer of the product.
-
Separation: Combine the aqueous extracts. The organic layer containing non-basic impurities can be discarded.
-
Neutralization: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide, with stirring until the solution is basic (pH ~8-9). The purified product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum.
Purity Assessment: Validating the Success of Purification
It is imperative to confirm the purity of the final product. A combination of analytical techniques should be employed.
Thin Layer Chromatography (TLC)
A quick and easy method to qualitatively assess purity. A single spot on the TLC plate is indicative of a pure compound.
-
Stationary Phase: Silica gel plates
-
Mobile Phase: A solvent system similar to that used for column chromatography (e.g., Ethyl Acetate : Methanol, 9:1 v/v).
-
Visualization: UV lamp (254 nm) and/or iodine chamber.
High-Performance Liquid Chromatography (HPLC)
HPLC provides a quantitative measure of purity. A reversed-phase method is generally suitable for this polar compound.
| Parameter | Typical Conditions |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Start with a low percentage of B, and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Purity Determination | A single sharp peak indicates high purity. Purity is calculated based on the area percentage of the main peak. |
Note: The use of TFA in the mobile phase can help to sharpen peaks by ensuring the amine is protonated.[4]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified compound and detect the presence of impurities.
-
Mass Spectrometry (MS): Can confirm the molecular weight of the compound.
References
- Patent EP0585235A1 - Method for producing 3-nitro-1,2,4-triazol-5-one (nto). (URL: )
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Trzciński, W., et al. (2015). Methods for Preparing Spheroidal Particles of 3-Nitro-1,2,4-triazol-5-one (NTO). Central European Journal of Energetic Materials, 12(3), 503-516. (URL: [Link])
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Islamoglu, F., & Kahveci, B. (2011). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry, 27(4), 1451-1456. (URL: [Link])
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Inoue, K., et al. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 11), 1161–1164. (URL: [Link])
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Ovidius University Annals of Chemistry. (2011). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. (URL: [Link])
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University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. (URL: [Link])
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Depree, G. J., & Siegel, P. D. (2004). Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. Journal of Chromatography B, 801(2), 359-362. (URL: [Link])
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Al-Soud, Y. A., et al. (2004). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Argentine Chemical Society, 92(4-6), 63-71. (URL: [Link])
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Wiśniewski, M., et al. (2016). The pKa values of 1,2,4-triazole and its alkyl derivatives. Separation Science and Technology, 51(15-16), 2539-2545. (URL: [Link])
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HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. (URL: [Link])
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Islamoglu, F., et al. (2011). Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. Molecules, 16(8), 6485-6499. (URL: [Link])
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Al-Omair, M. A., et al. (2024). Synthesis, characterization and antioxidant activity of some 4-amino-5-phenyl-4h-1, 2, 4-triazole-3-thiol derivatives. International Journal of Applied Science and Technology, 4(2), 203-209. (URL: [Link])
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Kaplaushenko, A. G., et al. (2015). The research on creation the dosage form based on 3-(4-nitrophenyl)-5-(nonylsulfonyl)-1,2,4-triazol-4-amine. Vìsnik Farmacìï, (3), 20-23. (URL: [Link])
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PubChem. 4-(3-aminophenyl)-4,5-dihydro-1h-1,2,4-triazol-5-one. (URL: [Link])
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Al-Ghorbani, M., et al. (2024). Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine. Journal of Molecular Structure, 1301, 137330. (URL: [Link])
-
U.S. Environmental Protection Agency. Mefentrifluconazole Degradate 1,2,4-triazole. (URL: [Link])
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Lee, S. H., et al. (2023). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Metabolites, 13(7), 834. (URL: [Link])
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Al-Ghorbani, M., et al. (2024). Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine. Journal of Molecular Structure, 1301, 137330. (URL: [Link])
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Ceres Research Repository. (2024). Synthesis, structure characterization, Hirshfeld surface analysis, and computational studies of 3-nitro-1,2,4-triazol-5-one (NTO):acridine. (URL: [Link])
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The Versatile Scaffold: Application of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one in Medicinal Chemistry
Introduction: The Privileged 1,2,4-Triazol-5-one Core
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically approved drugs.[1] Its unique physicochemical properties, including its capacity for hydrogen bonding, metabolic stability, and ability to adopt favorable conformations for binding to biological targets, make it an attractive moiety for drug design. The 4,5-dihydro-1H-1,2,4-triazol-5-one variant, in particular, offers a versatile three-dimensional structure that can be strategically modified to achieve desired pharmacological profiles. The incorporation of a 4-aminophenyl group at the 3-position introduces a key pharmacophoric element, providing a vector for further chemical modification and interaction with biological targets. This guide will delve into the medicinal chemistry applications of the 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one scaffold, with a focus on its utility in the development of anticonvulsant and antimicrobial agents. We will provide detailed experimental protocols and discuss the rationale behind the derivatization strategies and biological evaluation methods.
I. Synthesis of the this compound Scaffold and its Derivatives
The synthetic accessibility of the 1,2,4-triazol-5-one core is a significant advantage for its application in drug discovery. A common and efficient method for the synthesis of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones involves the conversion of iminoester hydrochlorides to ester ethoxycarbonyl hydrazones, followed by cyclization.[1] The crude product is typically obtained by cooling the reaction mixture, followed by filtration and recrystallization from a suitable solvent like ethanol.[1]
Further derivatization of the core structure is crucial for modulating its biological activity. The primary amino group on the phenyl ring serves as a convenient handle for introducing a wide range of substituents through reactions such as acylation, alkylation, and the formation of Schiff bases. These modifications can significantly impact the compound's lipophilicity, electronic properties, and steric bulk, thereby influencing its pharmacokinetic and pharmacodynamic properties.
Protocol 1: General Synthesis of 4-Amino-3-aryl-4,5-dihydro-1H-1,2,4-triazole-5-ones
This protocol provides a general procedure for the synthesis of the core scaffold, which can be adapted for the synthesis of this compound.
Materials:
-
Appropriate aryl iminoester hydrochloride
-
Ethoxycarbonyl hydrazine
-
Anhydrous ethanol
-
Reflux apparatus
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
Dissolve the aryl iminoester hydrochloride (1 equivalent) in anhydrous ethanol.
-
Add ethoxycarbonyl hydrazine (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Collect the crude product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the purified 4-amino-3-aryl-4,5-dihydro-1H-1,2,4-triazole-5-one.[1]
Causality: The cyclization of the ester ethoxycarbonyl hydrazone intermediate is the key step in forming the triazol-5-one ring. The use of anhydrous ethanol is important to prevent hydrolysis of the reactants and intermediates. Refluxing provides the necessary energy to overcome the activation barrier for the cyclization reaction.
II. Application in Anticonvulsant Drug Discovery
Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. Derivatives of 1,2,4-triazoles have shown significant promise as anticonvulsant agents.[2] The mechanism of action for many triazole-based anticonvulsants is believed to involve the modulation of voltage-gated sodium channels or the enhancement of GABAergic neurotransmission.[3]
Anticonvulsant Activity of 3-(4-aminophenyl)-1,2,4-triazol-5-one Derivatives
Research has demonstrated that derivatives of the 3-(4-aminophenyl)-1,2,4-triazole scaffold exhibit potent anticonvulsant activity in preclinical models. For instance, a series of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones were synthesized and evaluated for their anticonvulsant effects. One of the most promising compounds from this series, 4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1H-1,2,4-triazol-5(4H)-one, displayed an ED50 value of 25.5 mg/kg in the maximal electroshock (MES) test, indicating its potential efficacy against generalized tonic-clonic seizures.[3]
Workflow for Anticonvulsant Drug Discovery
Caption: Workflow for the discovery and evaluation of novel anticonvulsant agents based on the 3-(4-aminophenyl)-1,2,4-triazol-5-one scaffold.
Protocol 2: Maximal Electroshock (MES) Induced Seizure Test
The MES test is a widely used primary screening model to identify compounds effective against generalized tonic-clonic seizures.[2]
Materials:
-
Male Kunming mice (18-22 g)
-
Test compounds (derivatives of this compound)
-
Vehicle (e.g., 0.5% sodium carboxymethylcellulose)
-
Standard anticonvulsant drug (e.g., Carbamazepine)
-
Electroshock apparatus with corneal electrodes
-
Animal restraining cages
Procedure:
-
Acclimatize the mice to the laboratory conditions for at least 3 days before the experiment.
-
Fast the mice for 12 hours prior to drug administration, with free access to water.
-
Administer the test compounds intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives the standard drug.
-
At a predetermined time after drug administration (e.g., 30 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. The absence of this phase is considered as protection.
-
Calculate the percentage of protected animals at each dose level.
-
Determine the median effective dose (ED50), the dose that protects 50% of the animals, using a probit analysis method.[4]
Causality: The MES-induced seizure is a model of generalized epilepsy. The tonic hind limb extension is a characteristic feature of this seizure type. A compound that prevents this extension is thought to act by preventing the spread of seizure discharge from the seizure focus, a mechanism common to many clinically effective anticonvulsants that target voltage-gated sodium channels.
Protocol 3: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is used to identify compounds that may be effective against absence seizures.[2]
Materials:
-
Male Kunming mice (18-22 g)
-
Test compounds
-
Vehicle
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg)
-
Standard anticonvulsant drug (e.g., Ethosuximide)
-
Observation cages
Procedure:
-
Follow the same animal preparation and drug administration procedures as in the MES test.
-
At a predetermined time after drug administration, inject PTZ subcutaneously.
-
Immediately place the mice in individual observation cages and observe for the onset of clonic seizures (characterized by clonus of the limbs and body) for a period of 30 minutes.
-
The absence of clonic seizures for at least 5 seconds is considered as protection.
-
Calculate the percentage of protected animals at each dose level.
-
Determine the ED50 using a probit analysis method.[5]
Causality: PTZ is a GABA-A receptor antagonist and induces seizures by reducing inhibitory neurotransmission. Compounds that are effective in the scPTZ test are thought to act by enhancing GABAergic neurotransmission or by blocking T-type calcium channels, which are implicated in absence seizures.
Quantitative Data: Anticonvulsant Activity of 1,2,4-Triazol-5-one Derivatives
| Compound ID | R Group Modification | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Reference |
| 4n | 4-{4-[(3-fluorobenzyl)oxy]phenyl} | 25.5 | - | [3] |
| 6f | N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3-fluorobenzamide | 13.1 | 19.7 | [5] |
| 6l | N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4-methoxybenzamide | 9.1 | 19.0 | [5] |
| 32a | 3-amino-5-(4-chloro-2-phenoxyphenyl)-4H-1,2,4-triazole derivative | - | 1.4 | [6] |
Note: The table presents data for derivatives of the broader 1,2,4-triazole class to illustrate the potential of the scaffold. Specific data for this compound was not available in the cited literature.
III. Application in Antimicrobial Drug Discovery
The emergence of multidrug-resistant pathogens poses a significant threat to global health. The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal agents, such as fluconazole and itraconazole.[7] Derivatives of this compound have also been investigated for their antibacterial and antifungal activities.
Antimicrobial Activity of 3-(4-aminophenyl)-1,2,4-triazol-5-one Derivatives
Several studies have reported the synthesis and antimicrobial evaluation of derivatives of the 3-(4-aminophenyl)-1,2,4-triazole scaffold. For example, a series of 1,2,4-triazole derivatives of ofloxacin showed potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 1 µg/mL against various Gram-positive and Gram-negative bacteria.[7]
Signaling Pathway of Triazole Antifungal Agents
Caption: Simplified signaling pathway illustrating the mechanism of action of triazole antifungal agents.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent against a specific microorganism.[8]
Materials:
-
Test compounds (derivatives of this compound)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Standard antimicrobial drug (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB to obtain a range of concentrations.
-
Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the bacterial suspension.
-
Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]
Causality: This assay directly measures the ability of a compound to inhibit the growth of a microorganism. The use of a standardized inoculum and growth medium ensures reproducibility. The visual endpoint is a simple and reliable indicator of antimicrobial activity.
Quantitative Data: Antimicrobial Activity of 1,2,4-Triazole Derivatives
| Compound Class | Target Organism | MIC Range (µg/mL) | Reference |
| Ofloxacin-1,2,4-triazole hybrids | S. aureus, E. coli | 0.25 - 1 | [7] |
| 1,2,4-triazole-3-thiones | Bacillus subtilis | 31.25 | [7] |
| Fluconazole-dithiocarbamate derivatives | Candida albicans | <0.125 - 2 | [10] |
| Mefentrifluconazole-amino acid hybrids | Physalospora piricola | 10.126 - 10.808 (EC50) | [7] |
Note: The table presents data for various 1,2,4-triazole derivatives to highlight the antimicrobial potential of this scaffold. Specific MIC data for this compound was not available in the cited literature.
IV. Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the design and development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have demonstrated promising anticonvulsant and antimicrobial activities in preclinical studies. Future research in this area should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets of active compounds to enable rational drug design and optimization.
-
Structure-Activity Relationship (SAR) Elucidation: Systematically exploring the impact of various substituents on the scaffold to identify key structural features for optimal activity and selectivity.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
In Vivo Efficacy and Safety Studies: Advancing the most promising candidates to more complex animal models to evaluate their therapeutic potential and safety profiles.
By leveraging the principles of medicinal chemistry and employing robust biological evaluation protocols, the this compound scaffold holds significant potential for the discovery of new and effective treatments for a range of human diseases.
V. References
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). STAR Protocols. [Link]
-
Recent developments on triazole nucleus in anticonvulsant compounds: a review. (2018). Journal of the Iranian Chemical Society. [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. (2019). Molecules. [Link]
-
Design, synthesis and anticonvulsant activity evaluation of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones. (2015). Archiv der Pharmazie. [Link]
-
Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2021). Current Chemistry Letters. [Link]
-
Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. (2023). Biomedical and Pharmacology Journal. [Link]
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2022). Molecules. [Link]
-
Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (2012). Molecules. [Link]
-
Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. (2022). Frontiers in Chemistry. [Link]
-
Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1][8][9]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives. (2015). Archiv der Pharmazie. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry. [Link]
-
The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. [Link]
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Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. [Link]
-
Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. (2022). Česká a Slovenská farmacie. [Link]
-
(PDF) In vitro antimicrobial activity of 3,4-dihydro-s-triazinobenzimidazole derivatives. (2002). Folia Microbiologica. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry. [Link]
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In vitro evaluation of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
An In-Depth Guide to the In Vitro Evaluation of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: Protocols and Application Notes
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the initial in vitro evaluation of the novel compound this compound. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and enzyme-inhibiting properties.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a logically structured screening cascade to elucidate the compound's preliminary safety profile and potential therapeutic activities. The protocols are presented with detailed, step-by-step instructions and are accompanied by application notes that explain the scientific rationale behind the experimental choices, ensuring a robust and reproducible investigation.
Introduction and Strategic Overview
The evaluation of any new chemical entity must begin with a systematic and tiered approach. The proposed workflow for this compound is designed to first establish a safety window by assessing its general cytotoxicity. Following this, the compound is screened through a panel of assays targeting common biological activities associated with the triazole pharmacophore. This strategy ensures that resources are spent efficiently, prioritizing compounds with favorable safety profiles for more in-depth and specific biological characterization.
Caption: Overall workflow for the in vitro evaluation of the target compound.
Compound Handling and Stock Solution Preparation
Scientific integrity begins with accurate and consistent sample preparation. The purity of the test compound should be ≥95% as determined by HPLC and NMR.
Protocol 2.1: Preparation of High-Concentration Stock Solution
-
Objective: To create a concentrated, stable stock of this compound for serial dilutions.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance and precision pipettes
-
-
Procedure:
-
Accurately weigh a precise amount of the compound (e.g., 5 mg).
-
Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 20 mM).
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, amber tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Application Note: DMSO is a common solvent for solubilizing organic compounds for in vitro assays. However, high concentrations of DMSO can be toxic to cells. It is critical to ensure the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level, typically ≤0.5%.
Phase 1: In Vitro Cytotoxicity Assessment
Scientific Rationale: Before evaluating for therapeutic effects, it is imperative to determine the concentration range at which the compound is toxic to cells. This step identifies the sub-toxic concentration window appropriate for subsequent bioactivity assays. We employ two distinct, complementary assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH release assay, which quantifies the release of lactate dehydrogenase from cells with damaged membranes, a direct marker of cell death.[3][4]
Protocol: MTT Cell Viability Assay
This assay relies on the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4] The amount of formazan produced is proportional to the number of viable cells.
-
Cell Line: A standard, robust cell line such as HEK293 (human embryonic kidney) or NIH3T3 (mouse fibroblast) is recommended for initial screening.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compound in culture medium from the DMSO stock. Final concentrations should range from approximately 0.1 µM to 100 µM. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell" blank control.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate for 24 or 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Protocol: LDH Cytotoxicity Assay
This assay measures lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[5][6] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product.[6]
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol (Section 3.1).
-
Prepare controls:
-
Spontaneous LDH Release: Vehicle control wells.
-
Maximum LDH Release: Add lysis buffer (often provided in commercial kits) to untreated control wells 1 hour before the end of the incubation period.
-
-
After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate percent cytotoxicity using the formula: (Test Compound - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.
-
| Assay | Principle | Endpoint Measurement | Interpretation |
| MTT Assay | Mitochondrial dehydrogenase activity | Colorimetric (570 nm) | Measures cell viability and proliferation.[4] |
| LDH Release Assay | Release of cytosolic LDH upon membrane damage | Colorimetric (490 nm) | Measures cell death (necrosis/lysis).[5][7] |
Phase 2: Biological Activity Screening
Based on the established non-toxic concentration range, the compound is now evaluated for potential therapeutic activities commonly associated with 1,2,4-triazole derivatives.
Antioxidant Activity Evaluation
Scientific Rationale: Many triazole derivatives exhibit antioxidant properties by scavenging free radicals.[8] The DPPH and ABTS assays are two of the most common and reliable methods for assessing radical scavenging capacity.[9][10] They are based on the ability of an antioxidant to donate an electron or hydrogen atom to a stable radical, causing a measurable color change.[11][12]
4.1.1 Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to the pale yellow diphenylpicrylhydrazine.[11]
-
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol).
-
Add 100 µL of the DPPH solution to each well.
-
Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (methanol).
-
Incubate in the dark for 30 minutes at room temperature.
-
Measure the absorbance at 517 nm.
-
Calculate scavenging activity: (Abs_blank - Abs_sample) / Abs_blank * 100.
-
4.1.2 Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. This radical has a characteristic blue-green color, which is diminished in the presence of an antioxidant.[12]
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (±0.02) at 734 nm.
-
Add 190 µL of the diluted ABTS•+ solution to 10 µL of the test compound at various concentrations in a 96-well plate.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate scavenging activity as in the DPPH assay.
-
| Parameter | DPPH Assay | ABTS Assay |
| Radical | 2,2-diphenyl-1-picrylhydrazyl | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) |
| Wavelength | 517 nm[11] | 734 nm[12] |
| Solvent | Methanol/Ethanol | Aqueous/Organic |
| Pros | Simple, stable radical | Applicable to both lipophilic and hydrophilic compounds |
Anti-inflammatory Activity Evaluation
Scientific Rationale: Chronic inflammation is implicated in numerous diseases. A key mediator of inflammation is nitric oxide (NO), produced in large amounts by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by agents like lipopolysaccharide (LPS).[13][14] Therefore, inhibiting NO production is a valid strategy for screening potential anti-inflammatory agents.[15] The amount of NO produced can be indirectly measured by quantifying its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.[16]
Caption: LPS-induced inflammatory pathway in macrophages.
Protocol 4.2.1: Nitric Oxide Inhibition in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells for 1-2 hours with various non-toxic concentrations of the test compound. Include a positive control such as L-NAME or Dexamethasone.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Application Note: It is crucial to run a parallel cytotoxicity assay (e.g., MTT) under the same conditions (with LPS) to confirm that the observed reduction in NO is due to anti-inflammatory activity and not simply because the compound is killing the cells.
Enzyme Inhibition Screening
Scientific Rationale: The 1,2,4-triazole scaffold is present in numerous drugs that function by inhibiting specific enzymes.[1][2] Screening the compound against a panel of relevant enzymes can uncover potential mechanisms of action. As an example, inhibition of α-glucosidase and α-amylase is a key therapeutic strategy for managing type II diabetes.[17]
Protocol 4.3.1: α-Glucosidase Inhibition Assay
-
Principle: α-Glucosidase breaks down carbohydrates. The assay uses the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which is cleaved by the enzyme to produce p-nitrophenol, a yellow-colored product. The rate of its formation is monitored spectrophotometrically.
-
Procedure:
-
In a 96-well plate, add 50 µL of α-glucosidase solution (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).
-
Add 50 µL of the test compound at various concentrations.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of 5 mM pNPG substrate solution.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.
-
Measure the absorbance at 405 nm.
-
Use Acarbose as a positive control.[18]
-
Calculate percent inhibition: (Abs_control - Abs_sample) / Abs_control * 100.
-
Data Analysis and Interpretation
For each assay, concentration-response curves should be generated by plotting the percent inhibition or percent viability against the logarithm of the compound concentration. The IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value can then be determined using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism, R). A lower IC₅₀ value indicates greater potency.
References
- Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & Mahmoud, A. E. E. D. (2011). Synthesis and in vitro cytotoxic activity of novel pyrazolo [3, 4-d] pyrimidines and related pyrazole hydrazones toward breast adenocarcinoma MCF-7 cell line. Bioorganic & medicinal chemistry, 19(22), 6808-6817.
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MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. [Link]
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ResearchGate. (n.d.). Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical... [Link]
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National Center for Biotechnology Information. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. [Link]
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National Center for Biotechnology Information. (n.d.). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. [Link]
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ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]
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Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. [Link]
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MDPI. (n.d.). Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches. [Link]
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MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. [Link]
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ResearchGate. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. [Link]
-
ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]
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National Center for Biotechnology Information. (2023). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. [Link]
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ACS Publications. (n.d.). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. [Link]
-
DergiPark. (2023). Investigation of 1,2,4-Triazole Derivatives as Potential Anti-Diabetic Agents. [Link]
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PLOS One. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
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Taylor & Francis Online. (n.d.). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. [Link]
- Google Patents. (n.d.). Method for producing 3-nitro-1,2,4-triazol-5-one (nto).
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E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). [Link]
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National Center for Biotechnology Information. (n.d.). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. [Link]
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Oreate AI Blog. (2026). Understanding Cytotoxicity Assays: A Key Tool in Drug Development. [Link]
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ResearchGate. (n.d.). Nitric Oxide Modulates Pro- and Anti-inflammatory Cytokines in Lipopolysaccharide-Activated Macrophages. [Link]
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ResearchGate. (n.d.). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. [Link]
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National Center for Biotechnology Information. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]
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DTIC. (n.d.). A Preliminary Assessment of 3-Nitro-1,2,4-Triazol-5-One (NTO) as an Insensitive High Explosive. [Link]
-
MDPI. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. [Link]
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Application Notes and Protocols for the Crystallization of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Introduction
3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound of significant interest in pharmaceutical and materials science research. The control of its solid-state form through crystallization is paramount for ensuring reproducibility, bioavailability, and stability of the final product. This guide provides a comprehensive overview of the principles and detailed protocols for the crystallization of this target molecule. It is designed for researchers, scientists, and drug development professionals seeking to obtain high-quality crystalline material and explore its polymorphic landscape.
The molecular structure of this compound, possessing an aromatic amine, a triazolone ring, and a lactam functional group, suggests a propensity for hydrogen bonding and π-π stacking interactions. These characteristics are pivotal in the selection of appropriate solvents and crystallization strategies. This document will guide the user through a logical, science-driven approach to developing robust crystallization methods.
Guiding Principles of Crystallization
Crystallization is a thermodynamically driven process where solute molecules self-assemble from a supersaturated solution into a highly ordered solid state. The generation of supersaturation is the critical first step and can be achieved through various means, including cooling, solvent evaporation, or the addition of an anti-solvent. The rate at which supersaturation is generated significantly impacts crystal nucleation and growth, thereby influencing crystal size, morphology, and potentially the polymorphic form.[1] A slow and controlled approach to supersaturation is generally preferred to obtain larger, higher-quality crystals.[1]
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a crucial consideration in pharmaceutical development as different polymorphs can exhibit distinct physical and chemical properties, including solubility, melting point, and stability.[2][3] A thorough crystallization screening is therefore essential to identify and characterize different polymorphic forms of this compound.[4]
Part 1: Solvent Selection and Solubility Screening
The rational selection of solvents is the cornerstone of a successful crystallization strategy.[5] The target molecule's functional groups—an aromatic amine and a lactam within the triazolone ring—indicate a polar nature with both hydrogen bond donor and acceptor capabilities.
Predicted Solubility Profile:
Based on the principle of "like dissolves like," the following solvent classes are proposed for initial screening.
| Solvent Class | Predicted Solubility | Rationale | Examples |
| Polar Protic | High | Capable of hydrogen bonding with the amine and lactam functionalities. | Water, Methanol, Ethanol, Isopropanol |
| Polar Aprotic | Moderate to High | Can act as hydrogen bond acceptors and engage in dipole-dipole interactions. | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) |
| Ethers | Low to Moderate | Can act as hydrogen bond acceptors but lack donor capabilities. | Tetrahydrofuran (THF), 1,4-Dioxane |
| Esters | Low to Moderate | Moderate polarity and hydrogen bond accepting ability. | Ethyl Acetate |
| Non-polar | Low | Unlikely to effectively solvate the polar functional groups. | Hexane, Toluene, Dichloromethane |
Protocol 1: Small-Scale Solubility Screening
This protocol provides a systematic method to experimentally determine the solubility of this compound in a range of solvents.
Materials:
-
This compound (high purity)
-
Selection of solvents from the table above
-
Small vials (e.g., 2 mL) with screw caps
-
Magnetic stir plate and stir bars
-
Heating block or water bath
-
Micro-spatula
Procedure:
-
Add approximately 10 mg of the compound to a vial.
-
Add the selected solvent dropwise while stirring at room temperature until the solid dissolves completely. Record the volume of solvent used.
-
If the solid does not dissolve in approximately 1 mL of solvent at room temperature, gently heat the vial in a heating block or water bath to near the solvent's boiling point.[6]
-
If the solid dissolves upon heating, it is a potential candidate for cooling crystallization.[6]
-
If the solid remains insoluble even at high temperatures, the solvent is a poor choice for single-solvent crystallization but may be useful as an anti-solvent.[6]
-
Repeat this process for each selected solvent to build a solubility profile.
Visualization of the Solvent Screening Workflow:
Caption: Workflow for systematic solvent screening.
Part 2: Crystallization Protocols
Based on the solubility screening, the following crystallization methods can be employed.
Method 1: Slow Cooling Crystallization
This is a widely used method for compounds that exhibit a significant increase in solubility with temperature.
Protocol 2: Slow Cooling Crystallization
Materials:
-
Saturated solution of the compound in a suitable solvent (identified in Protocol 1)
-
Erlenmeyer flask with a stopper
-
Heating source (hot plate or water bath)
-
Insulated container (e.g., Dewar flask or beaker with glass wool)
Procedure:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (near the boiling point).
-
Ensure all solid material is dissolved. If necessary, filter the hot solution to remove any insoluble impurities.
-
Place the flask in an insulated container to promote slow cooling to room temperature. This minimizes rapid nucleation and encourages the growth of larger, more well-defined crystals.[1]
-
Once the flask has reached room temperature, it can be transferred to a refrigerator and then a freezer to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Method 2: Slow Evaporation
Protocol 3: Slow Evaporation
Materials:
-
Dilute solution of the compound in a volatile solvent.
-
Beaker or vial.
-
Parafilm or aluminum foil.
Procedure:
-
Prepare a solution of the compound in a suitable volatile solvent (e.g., ethanol, acetone). The solution should not be saturated.
-
Cover the opening of the container with parafilm or foil and pierce a few small holes to allow for slow solvent evaporation.
-
Place the container in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the container for crystal growth. Once suitable crystals have formed, they can be harvested.
Method 3: Anti-Solvent Crystallization
This technique involves the addition of a miscible "anti-solvent" in which the compound is insoluble to a solution of the compound, thereby inducing precipitation.[5]
Protocol 4: Anti-Solvent Crystallization
Materials:
-
Solution of the compound in a "good" solvent.
-
An "anti-solvent" in which the compound is poorly soluble but is miscible with the "good" solvent.
-
Beaker or flask.
Procedure:
-
Prepare a solution of the compound in a "good" solvent (e.g., DMF, DMSO).
-
Slowly add the anti-solvent (e.g., water, hexane) dropwise to the solution while stirring.
-
Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of nucleation.
-
Stop the addition of the anti-solvent and allow the solution to stand undisturbed for crystal growth.
-
Collect the crystals by vacuum filtration, wash with the anti-solvent, and dry.
Method 4: Vapor Diffusion
Vapor diffusion is an excellent method for obtaining high-quality single crystals from small amounts of material.[7][8] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.[7][8]
Protocol 5: Vapor Diffusion
Materials:
-
Small vial containing a solution of the compound.
-
Larger jar with a lid.
-
Anti-solvent.
Procedure:
-
Prepare a concentrated solution of the compound in a suitable solvent (the "good" solvent) in a small, open vial.
-
Place this vial inside a larger jar containing a small amount of the anti-solvent.
-
Seal the larger jar and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and promoting crystallization.
-
Monitor for crystal growth over several days to weeks.
Visualization of Crystallization Setups:
Caption: Common laboratory crystallization setups.
Part 3: Crystal Characterization
Once crystals are obtained, it is essential to characterize their physical properties to identify the form and assess its purity.
1. Optical Microscopy:
-
Purpose: Initial assessment of crystal morphology, size, and homogeneity.
-
Procedure: A small sample of the crystals is viewed under a polarized light microscope.
-
Interpretation: Uniformity in crystal shape and birefringence can indicate a single crystalline form.
2. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the melting point and detect polymorphic transitions.[4][9]
-
Procedure: A small, weighed sample of the crystals is heated at a constant rate in a DSC instrument, and the heat flow is measured.
-
Interpretation: A sharp endothermic peak corresponds to the melting of a pure crystalline substance. The presence of multiple peaks may indicate the presence of different polymorphs or a polymorphic transition upon heating.[10]
3. Powder X-ray Diffraction (PXRD):
-
Purpose: To obtain a unique fingerprint of the crystalline solid.[4]
-
Procedure: A powdered sample of the crystals is irradiated with X-rays, and the diffraction pattern is recorded.
-
Interpretation: Each crystalline form will produce a distinct PXRD pattern. This technique is definitive for identifying and distinguishing between polymorphs.[4][9]
Visualization of the Characterization Workflow:
Caption: A typical workflow for the characterization of crystalline forms.
Conclusion
The crystallization of this compound is a critical step in its development for various applications. This guide provides a systematic and scientifically grounded approach to developing robust crystallization protocols. By carefully selecting solvents and controlling the method of supersaturation, researchers can obtain high-quality crystals. Subsequent characterization using microscopy, DSC, and PXRD is essential for identifying and controlling the solid-state form of this promising compound.
References
- Brog, J.-P., Chanez, C.-L., Crochet, A., & Fromm, K. M. (2013). Polymorphism, what it is and how to identify it: a systematic review. RSC Advances, 3(38), 16905-16931.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
Preclinical Development Academy. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. [Link]
-
ResearchGate. (2014). How can we explain polymorphic transformation by DSC and PXRD? [Link]
- Klopman, G., & Fercu, D. (1994). Estimation of the Aqueous Solubility of Organic Molecules by the Group Contribution Approach. Journal of Chemical Information and Computer Sciences, 34(4), 843-850.
- Jancarik, J., & Kim, S. H. (1991). Sparse matrix sampling: a screening method for crystallization of proteins. Journal of applied crystallography, 24(4), 409-411.
- Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757.
-
Pharmaceutical Technology. (2011). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
- Davies, G., & Fan, R. (2007). Continuous reactive crystallization of β-lactam antibiotics catalyzed by penicillin G acylase. Part I: Model development. Crystal Growth & Design, 7(11), 2297-2305.
-
University of California, Santa Barbara. (n.d.). Interpreting DSC Data. [Link]
-
ResearchGate. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. [Link]
-
Fowles, D. J., et al. (2025). Physics-based solubility prediction for organic molecules. Chemical Reviews. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Chemistry LibreTexts. (2022). 7.11: Testing Solvents for Crystallization. [Link]
- Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Molecular Systems Design & Engineering, 5(11), 1636-1647.
-
ResearchGate. (2002). Study of Polymorphism From DSC Melting Curves; Polymorphs of Terfenadine. [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
Chemistry LibreTexts. (2022). 3.4B: Cooling Slowly. [Link]
-
Unsworth, W. P., et al. (2026). Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions. The Journal of Organic Chemistry. [Link]
-
PubMed Central. (2004). Multivariate Analysis of DSC-XRD Simultaneous Measurement Data: A Study of Multistage Crystalline Structure Changes in a Linear Poly(ethylene Imine) Thin Film. [Link]
-
ResearchGate. (2010). Characterization of Polycyclic Aromatic Sulfur Heterocycles for Source Identification. [Link]
-
Open Access Journals. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules. [Link]
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- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Aminophenyl Triazolones
Welcome to the technical support center for the synthesis of aminophenyl triazolones. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the common challenges encountered during synthesis, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems that may arise during the synthesis of aminophenyl triazolones, providing potential causes and actionable solutions based on established chemical principles and reported methodologies.
Problem 1: Low or No Product Yield
One of the most frequent challenges in organic synthesis is obtaining a lower-than-expected yield of the desired product. In the context of aminophenyl triazolone synthesis, several factors can contribute to this issue.
Potential Causes and Solutions:
| Cause | Recommended Actions & Scientific Rationale |
| Incomplete Cyclization | Optimize Reaction Conditions: The cyclization of the intermediate, often a substituted semicarbazide or thiosemicarbazide, is a critical step. Ensure the reaction temperature and time are optimal. For base-catalyzed cyclizations, the choice and concentration of the base (e.g., NaOH, KOH) are crucial. Insufficient heating or reaction time can lead to a significant amount of unreacted starting material. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.[1] |
| Suboptimal pH for Cyclization | pH Adjustment: The cyclization of intermediates like potassium dithiocarbazinate with hydrazine hydrate is sensitive to pH. Acidification is often the final step to precipitate the product.[2][3][4][5] Ensure the pH is adjusted correctly to facilitate complete precipitation of the triazolone product. |
| Degradation of Starting Materials or Product | Inert Atmosphere & Temperature Control: Some reagents, particularly hydrazine derivatives, can be sensitive to air and elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation. Avoid excessive heating, which can lead to decomposition of both reactants and the triazolone product. |
| Poor Quality of Reagents | Verify Reagent Purity: The purity of starting materials such as substituted benzoic acid hydrazides and thiocarbohydrazide is paramount. Impurities can lead to unwanted side reactions that consume reactants and lower the yield of the desired product. Use freshly prepared or purified reagents whenever possible. |
Problem 2: Presence of Significant Impurities in the Crude Product
The formation of byproducts is a common occurrence in heterocyclic synthesis. Identifying and mitigating these impurities is key to obtaining a pure final compound.
Potential Side Reactions and Byproducts:
-
Formation of 1,3,4-Thiadiazoles: A common side reaction in the synthesis of 1,2,4-triazole-3-thiols is the formation of the isomeric 1,3,4-thiadiazole derivative.[6] This occurs through an alternative cyclization pathway of the acylthiosemicarbazide intermediate.
-
Mitigation Strategy: The choice of reaction conditions, particularly the pH, can influence the regioselectivity of the cyclization. Basic conditions generally favor the formation of the 1,2,4-triazole ring.[1] Careful control of the reaction temperature can also help minimize the formation of this byproduct.
-
-
Unreacted Starting Materials: As mentioned, incomplete reactions will lead to the presence of starting materials in your crude product.
-
Mitigation Strategy: Optimize reaction conditions (temperature, time, stoichiometry of reagents) to drive the reaction to completion. TLC monitoring is essential to track the consumption of starting materials.
-
-
Oxidation of the Thiol Group: The thiol group in aminophenyl triazole-3-thiones can be susceptible to oxidation, leading to the formation of disulfide byproducts, especially if the reaction is exposed to air for extended periods at elevated temperatures.
-
Mitigation Strategy: Performing the reaction and work-up under an inert atmosphere can minimize oxidation. Keeping the reaction time as short as necessary is also beneficial.
-
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure aminophenyl triazolone can be challenging.
Purification Strategies:
| Technique | Protocol & Best Practices |
| Recrystallization | Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures. Common solvents for recrystallizing triazole derivatives include ethanol, methanol, and their aqueous mixtures.[2][7] Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and filter the hot solution. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[7] |
| Column Chromatography | Stationary and Mobile Phase: For impurities that are difficult to remove by recrystallization, column chromatography can be an effective method. Silica gel is a common stationary phase. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), should be chosen based on the polarity of the product and impurities, as determined by TLC analysis.[8] |
Problem 4: Ambiguous Spectroscopic Data
Correctly interpreting spectroscopic data is crucial for confirming the structure of your synthesized aminophenyl triazolone.
Key Spectroscopic Features:
-
¹H NMR:
-
Look for the characteristic signals of the aminophenyl group (aromatic protons).
-
The N-H protons of the amino group and the triazole ring will appear as broad singlets, and their chemical shifts can be concentration-dependent and may exchange with D₂O.
-
The S-H proton of the thiol group, if present in the tautomeric form, will also appear as a singlet, typically at a downfield chemical shift.[5][9]
-
-
¹³C NMR:
-
Identify the signals for the aromatic carbons of the phenyl ring.
-
The carbon atoms of the triazole ring will have characteristic chemical shifts.
-
-
FTIR:
-
Look for the N-H stretching vibrations of the amino group and the triazole ring (typically in the range of 3100-3400 cm⁻¹).
-
The C=N stretching vibration of the triazole ring is usually observed around 1600-1650 cm⁻¹.
-
If the compound exists in the thione form, a C=S stretching band may be observed. The S-H stretch, if present, is typically a weak band around 2550-2600 cm⁻¹.[2][3][4][5]
-
Troubleshooting Ambiguous Data:
If your spectroscopic data does not clearly support the desired structure, consider the possibility of the formation of the 1,3,4-thiadiazole isomer or the presence of significant impurities. Comparing your spectra with literature data for the expected product and potential byproducts is highly recommended.[2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol?
A common and effective method involves a multi-step synthesis starting from benzoic acid. The benzoic acid is first converted to its corresponding hydrazide. This benzoic acid hydrazide is then reacted with carbon disulfide in the presence of a base (like KOH) to form a potassium dithiocarbazinate salt. Finally, cyclization of this salt with hydrazine hydrate yields the desired 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[2][3][4][5]
Q2: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product. This allows you to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times.
Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solute is insoluble in the solvent at the boiling point and separates as a liquid. To resolve this, you can try the following:
-
Add more solvent: The initial amount of solvent may have been insufficient to fully dissolve the compound at high temperature.
-
Change the solvent system: Use a different solvent or a mixture of solvents. Sometimes adding a small amount of a co-solvent in which the compound is more soluble can help.
-
Slower cooling: Allow the solution to cool more slowly to encourage crystal nucleation. You can also try scratching the inside of the flask with a glass rod to provide a surface for crystal growth.
Q4: Are aminophenyl triazolones stable compounds?
1,2,4-triazoles are generally aromatic and stable compounds.[7] However, the stability can be influenced by the substituents and the conditions. The aminophenyl group and the thiol/thione group can be susceptible to oxidation, especially at elevated temperatures and in the presence of oxidizing agents. It is good practice to store the purified compounds in a cool, dry, and dark place, preferably under an inert atmosphere if they are found to be sensitive.
Visualizing the Synthesis and Troubleshooting
Synthetic Pathway for 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Caption: General synthetic scheme for 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
Troubleshooting Decision Tree for Low Yield
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. Istanbul University Press [iupress.istanbul.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
Technical Support Center: Optimizing Synthesis of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Welcome to the technical support center for the synthesis of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols. Our goal is to empower you to overcome common challenges and achieve high-yield, high-purity synthesis of this important heterocyclic compound.
Overview of Synthesis
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of an N-acylsemicarbazide intermediate, N-(4-aminobenzoyl)semicarbazide, from 4-aminobenzohydrazide and a suitable carbonyl source, such as urea. The second step is an intramolecular cyclization of the semicarbazide intermediate, usually under basic conditions, to yield the desired triazolone ring system. Careful control of reaction parameters is crucial for maximizing yield and minimizing impurities.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.
Q1: My final product yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields can arise from several factors throughout the two-step synthesis.
-
Incomplete Formation of the Semicarbazide Intermediate: The initial reaction between 4-aminobenzohydrazide and urea requires sufficient heating to drive the reaction to completion. Inadequate temperature or reaction time can lead to unreacted starting materials.
-
Solution: Ensure the reaction mixture is heated to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). A prolonged reaction time may be necessary.
-
-
Inefficient Cyclization: The base-catalyzed cyclization is a critical step. The choice of base, its concentration, and the reaction temperature are all important parameters.
-
Solution: Sodium hydroxide (NaOH) is a commonly used base for this cyclization.[1] Ensure that the concentration of the NaOH solution is appropriate; a 2% solution is often effective.[1] The reaction may require heating to reflux to proceed efficiently. Optimization of the base concentration and reaction time should be performed to find the ideal conditions for your specific setup.
-
-
Product Loss During Workup and Purification: The product may have some solubility in the reaction solvent or wash solutions, leading to losses during filtration and washing.
-
Solution: After precipitation of the product, cool the mixture in an ice bath to minimize its solubility. Use minimal amounts of cold solvent for washing the filtered product.
-
Q2: I am observing significant side product formation. How can I identify and minimize these impurities?
A2: The formation of side products is often linked to the reaction conditions, particularly temperature and the reactivity of the starting materials.
-
Formation of Symmetrical Urea Derivatives: In the first step, self-condensation of urea can occur at high temperatures, leading to the formation of biuret and other related impurities.
-
Solution: Maintain a controlled temperature during the formation of the semicarbazide intermediate. While reflux is necessary, excessive or prolonged heating should be avoided.
-
-
Oxidation of the Aromatic Amino Group: The primary amino group on the phenyl ring is susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures or in the presence of certain metal ions. This can lead to colored impurities.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure that all glassware is clean and free of trace metal contaminants.
-
-
Incomplete Cyclization: Residual N-(4-aminobenzoyl)semicarbazide will be an impurity in the final product if the cyclization is not driven to completion.
-
Solution: As mentioned for low yield, optimize the cyclization conditions (base concentration, temperature, and reaction time). Monitor the disappearance of the intermediate by TLC.
-
Q3: My final product is difficult to purify and appears discolored. What are the best purification strategies?
A3: Discoloration often indicates the presence of oxidized byproducts. Recrystallization is a common and effective method for purifying the final product.
-
Recrystallization: This technique is highly effective for removing both soluble and insoluble impurities.
-
Solution: Select a suitable solvent system for recrystallization. Ethanol or a mixture of ethanol and water is often a good starting point for triazolone derivatives. The crude product should be dissolved in a minimum amount of hot solvent, and then allowed to cool slowly to form pure crystals. If the solution is colored, treatment with a small amount of activated charcoal before hot filtration can help to remove colored impurities.
-
-
Column Chromatography: For very impure samples or for the separation of closely related side products, column chromatography may be necessary.
-
Solution: A silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can be used.[2] The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the cyclization step?
A1: The base, typically NaOH, deprotonates the amide nitrogen of the semicarbazide intermediate. This increases its nucleophilicity, allowing it to attack the carbonyl carbon of the urea moiety, leading to intramolecular cyclization and the formation of the triazolone ring with the elimination of water.
Q2: Can I use a different base for the cyclization?
A2: While NaOH is common, other bases like potassium hydroxide (KOH) or sodium ethoxide can also be used.[3] The choice of base and solvent can influence the reaction rate and yield, so optimization may be necessary if you deviate from the standard protocol.
Q3: What are the key safety precautions I should take during this synthesis?
A3: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Hydrazine hydrate, a potential precursor for 4-aminobenzohydrazide, is toxic and should be handled with extreme care.
Q4: How can I confirm the structure of my final product?
A4: The structure of this compound can be confirmed using a combination of spectroscopic techniques, including:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To identify the different types of protons and their connectivity in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the different carbon environments.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups such as N-H, C=O, and C=N bonds.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Part 1: Synthesis of N-(4-aminobenzoyl)semicarbazide
-
In a round-bottom flask equipped with a reflux condenser, combine 4-aminobenzohydrazide (1 equivalent) and urea (1.2 equivalents).
-
Add a suitable solvent, such as water or ethanol, to create a slurry.
-
Heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by TLC until the 4-aminobenzohydrazide spot is no longer visible.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold water.
-
Dry the solid product, N-(4-aminobenzoyl)semicarbazide, in a vacuum oven.
Part 2: Synthesis of this compound
-
Suspend the N-(4-aminobenzoyl)semicarbazide (1 equivalent) from Part 1 in a 2% aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction by TLC until the starting semicarbazide is consumed.
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath.
-
Acidify the solution to a pH of 5-6 with a dilute acid (e.g., 1M HCl). This will precipitate the product.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product, this compound, in a vacuum oven.
-
If necessary, recrystallize the product from ethanol to obtain a high-purity solid.
Data Summary Table
| Parameter | Recommended Value |
| Part 1: Semicarbazide Formation | |
| Reactant Ratio (Hydrazide:Urea) | 1 : 1.2 |
| Solvent | Water or Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Part 2: Cyclization | |
| Base | 2% aq. NaOH |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Final pH for Precipitation | 5-6 |
| Purification | |
| Recrystallization Solvent | Ethanol |
Visualizing the Workflow
Synthesis Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
References
A comprehensive list of references will be provided upon request to support the claims and protocols within this guide.
Sources
Technical Support Center: Synthesis of Aminophenyl Triazolones
Welcome to the technical support center for the synthesis of aminophenyl triazolones. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with these important heterocyclic compounds. Aminophenyl triazolones are key structural motifs in a variety of pharmacologically active agents, and their efficient synthesis is crucial for drug discovery and development.
However, the cyclization reactions that form the triazolone ring are often plagued by competing side reactions, leading to issues with yield, purity, and scalability. This document provides in-depth, experience-driven troubleshooting advice and robust protocols to help you navigate these challenges, ensuring the integrity and success of your synthetic endeavors.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of 4-amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives. The typical synthetic route involves the cyclization of a substituted phenylsemicarbazide precursor, often under basic conditions.
Problem 1: Low Yield of Desired Aminophenyl Triazolone
Question: My cyclization reaction is resulting in a very low yield of the target triazolone. What are the likely causes and how can I improve the conversion?
Answer: Low yield is one of the most common issues and typically points to incomplete reaction, degradation of the product, or dominance of a side reaction. Let's break down the primary causes.
Potential Cause A: Inefficient Cyclization Conditions
The intramolecular cyclization of the semicarbazide precursor is a condensation reaction that requires the removal of a molecule of water.[1] The reaction is highly dependent on temperature and the choice of base.
-
Causality: Insufficient heat fails to provide the necessary activation energy for the cyclization to proceed at an adequate rate. The base (e.g., NaOH, KOH, NaOMe) plays a critical role in deprotonating the semicarbazide, forming a reactive nucleophile that initiates the ring closure. An inappropriate base—either too weak or sterically hindered—can significantly slow down the reaction.
Troubleshooting Protocol:
-
Temperature Optimization: Gradually increase the reflux temperature. If using a solvent like ethanol, consider switching to a higher-boiling solvent such as n-butanol or ethylene glycol to achieve higher temperatures. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Base Selection: An 8% aqueous solution of sodium hydroxide (NaOH) is often effective for this type of alkaline cyclization.[2] If this is not providing results, consider stronger bases like potassium hydroxide (KOH) or sodium methoxide in an anhydrous solvent.
-
Water Removal: If the reaction appears to stall, the equilibrium may be unfavorable. Employ a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.
Potential Cause B: Precursor Instability or Impurity
The purity of the starting phenylsemicarbazide is paramount. Impurities from its synthesis can interfere with the cyclization or introduce competing reaction pathways.
-
Causality: The starting semicarbazide is often prepared from a substituted benzoic acid hydrazide and an isocyanate.[3] Unreacted starting materials or byproducts from this initial step can lead to a complex reaction mixture during cyclization. For instance, residual hydrazine can react with other intermediates.
Troubleshooting Protocol:
-
Verify Starting Material Purity: Before starting the cyclization, confirm the purity of your phenylsemicarbazide precursor using NMR, LC-MS, and melting point analysis.
-
Recrystallization: If impurities are detected, recrystallize the precursor from a suitable solvent (e.g., ethanol/water mixture) to achieve high purity. The crude product of phenylsemicarbazide synthesis often contains unreacted phenylurea, which can be removed by forming the hydrochloride salt of the desired product.[4]
Problem 2: Formation of an Isomeric Triazole or Other Heterocyclic Byproducts
Question: My analytical data (NMR, MS) suggests I have formed an unexpected isomer, possibly an oxadiazole or thiadiazole, instead of the desired triazolone. Why does this happen?
Answer: The formation of alternative heterocyclic rings is a classic side reaction governed by the regioselectivity of the cyclization. The outcome is highly dependent on the reaction conditions, particularly the pH.
-
Causality: The semicarbazide backbone contains multiple nucleophilic centers (nitrogen and oxygen/sulfur atoms). Under acidic conditions, cyclization can favor dehydration to form a 1,3,4-oxadiazole ring.[3] Conversely, strongly alkaline conditions typically favor the formation of the desired 1,2,4-triazol-3-one.[1][5]
Workflow: Controlling Cyclization Pathway via pH
Caption: Concentration affects intramolecular vs. intermolecular reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for the cyclization reaction? The choice of solvent depends on the required reaction temperature and the solubility of your specific semicarbazide derivative. Alcohols like ethanol are common. [2]For less reactive precursors that require higher temperatures, solvents like n-butanol, dimethylformamide (DMF), or ethylene glycol can be used. Water is also a viable solvent, especially when using aqueous NaOH or KOH. [6] Q2: How can I effectively monitor the progress of the reaction? Thin Layer Chromatography (TLC) is the most convenient method. Use a moderately polar mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol). The triazolone product is typically more polar than the starting semicarbazide and will have a lower Rf value. Staining with potassium permanganate can help visualize the spots. For quantitative analysis, HPLC is the preferred method.
Q3: My final product is difficult to purify. What are the recommended workup and purification procedures? After the reaction is complete, the mixture is typically cooled and neutralized with an acid like HCl or acetic acid. The precipitated crude product can be collected by filtration. [6]Recrystallization is the most effective purification method. Common recrystallization solvents include ethanol, isopropanol, or water. [7]If recrystallization is insufficient, column chromatography on silica gel may be necessary.
Q4: What are the key safety precautions when running these reactions? Many reagents used in this synthesis are hazardous. Hydrazine hydrate and its derivatives are toxic and potential carcinogens. [8]Strong bases (NaOH, KOH) are corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Summary of Key Parameters
For successful synthesis, careful control of reaction parameters is essential. The table below summarizes the critical variables and their typical ranges.
| Parameter | Recommended Range/Value | Rationale & Impact on Side Reactions |
| Temperature | 80 - 180 °C | Higher temperatures increase reaction rate but can also promote degradation. Optimization is key. |
| Base | 2-8% aq. NaOH, KOH | Strong base is required for deprotonation. Incorrect pH can lead to isomer formation. [3][5] |
| Concentration | 0.1 - 0.5 M | Lower concentrations minimize the risk of intermolecular dimerization. |
| Solvent | Ethanol, Water, n-Butanol | Must dissolve the starting material and be stable to the reaction conditions. |
| Atmosphere | Air or Inert (N₂) | Most reactions are tolerant to air, but an inert atmosphere can prevent oxidative side reactions if sensitive functional groups are present. |
References
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Center for Biotechnology Information. [Link]
-
Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. SciSpace. [Link]
- Process for the preparation of 4-amino-1,2,4-Triazole.
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]
-
The reactions of cyclization of semicarbazide derivatives of 1,3-diphenyl-1,2,4-triazolin-5-thione-4-acetic acid. PubMed. [Link]
-
Synthesis and cyclisation of 1,4-disubstituted semicarbazides. ResearchGate. [Link]
-
Synthesis and RP HPLC studies of biologically active semicarbazides and their cyclic analogues 1,2,4-triazol-3-ones. National Center for Biotechnology Information. [Link]
-
4-phenylsemicarbazide - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Methods for production of 1,2,4-triazol-3-one.
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information. [Link]
Sources
- 1. Synthesis and RP HPLC studies of biologically active semicarbazides and their cyclic analogues 1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The reactions of cyclization of semicarbazide derivatives of 1,3-diphenyl-1,2,4-triazolin-5-thione-4-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2009039255A9 - Methods for production of 1,2,4-triazol-3-one - Google Patents [patents.google.com]
- 7. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]
- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent and Temperature for Triazolone Synthesis
Welcome to the Technical Support Center for optimizing triazolone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of triazolone and triazole derivatives. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions effectively.
The formation of the triazole ring, a cornerstone of medicinal chemistry and materials science, is highly sensitive to reaction conditions.[1][2] Among the most critical parameters are the choice of solvent and the reaction temperature. These factors dictate not only reaction rate and yield but also purity, regioselectivity, and the formation of side products. This guide will provide a structured approach to navigating these variables.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding solvent and temperature selection for triazolone and triazole synthesis, particularly focusing on the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry."[1][3][4]
Q1: What is the primary role of the solvent in triazolone synthesis? A: The solvent plays multiple critical roles. It must:
-
Solubilize Reactants: Both the azide and alkyne (or other precursors) must be sufficiently soluble to react.
-
Stabilize the Catalyst: In catalyzed reactions like CuAAC, the solvent must support the active catalytic species, typically Cu(I), preventing its oxidation to the inactive Cu(II) state or disproportionation.[5]
-
Influence Reaction Rate: Solvent polarity can significantly impact the reaction rate. For instance, DFT calculations have shown that the coordination of Cu(I) to an alkyne is exothermic in water but slightly endothermic in acetonitrile, which helps explain the observed rate acceleration in aqueous media for many click reactions.[4]
Q2: What are the best starting solvents for a new CuAAC reaction? A: There is no single "best" solvent, as the optimal choice depends on the solubility of the specific substrates.[6] However, a good starting point is a polar aprotic solvent or an aqueous mixture. Common and effective solvent systems include:
-
DMSO (Dimethyl sulfoxide): Excellent for dissolving a wide range of organic molecules.[1][6]
-
DMF (Dimethylformamide): Similar to DMSO, it is a versatile polar aprotic solvent.[6]
-
t-Butanol/Water Mixtures: A very common system that balances the solubility of organic substrates and the copper catalyst.[6]
-
Acetonitrile: A polar aprotic solvent, though it can sometimes suppress product formation due to its strong coordination with copper(I).[7]
-
Water: An excellent "green" solvent choice, particularly for bioconjugation, where it can accelerate the reaction.[4][8][9]
Q3: How does temperature generally affect triazolone synthesis? A: Temperature is a double-edged sword.
-
Increasing Temperature: Generally increases the reaction rate. This can be useful for sluggish reactions or with less reactive substrates. However, elevated temperatures can also promote side reactions, such as the oxidative homocoupling of alkynes (Glaser coupling), or lead to the degradation of sensitive functional groups.[5][6]
-
Decreasing Temperature: Can improve selectivity and minimize the formation of byproducts.[10][11] In one study, the yield of a bis(1,2,3-triazole) product increased as the reaction temperature was decreased from 70°C to 0°C.[10][12]
Q4: My reaction requires elevated temperatures. What solvents are suitable? A: For high-temperature reactions, select a solvent with a high boiling point to ensure the reaction mixture can be maintained at the target temperature without significant evaporation. Good options include:
-
DMSO (Boiling Point: 189°C)
-
DMF (Boiling Point: 153°C)
-
Toluene (Boiling Point: 111°C)[6]
-
1,4-Dioxane (Boiling Point: 101°C)[10]
Part 2: Troubleshooting Guide: Solvent & Temperature Issues
This section provides a question-and-answer formatted guide to address specific problems you may encounter during your experiments.
Problem Area 1: Low or No Product Yield
Q: My reaction is giving a very low yield, or it has stalled completely. What are the likely solvent- or temperature-related causes?
A: Low yield is one of the most common issues and can often be traced back to suboptimal conditions.
Causality & Explanation: A stalled reaction is often a result of poor substrate solubility or catalyst inactivation. If your azide or alkyne is not fully dissolved, the reaction is limited by the concentration of reagents in the solution phase. Similarly, the Cu(I) catalyst is prone to oxidation to Cu(II), which is inactive in the CuAAC cycle.[5] The choice of solvent and temperature directly influences both of these factors.
Troubleshooting Steps:
-
Verify Solubility: Visually inspect your reaction. Is all starting material dissolved? If not, the primary issue is solubility.
-
Address Catalyst Inactivation: If solubility is not the issue, consider the catalyst's health.
-
Solution (Solvent): Acetonitrile is known to strongly coordinate with copper(I), which can sometimes inhibit the reaction.[7] If you are using acetonitrile, consider switching to DMSO, water, or toluene.[7] For bioconjugation in aqueous media, using a stabilizing ligand like THPTA is crucial to protect the Cu(I) from oxidation.[8][13]
-
Solution (Temperature): While many CuAAC reactions run well at room temperature, some less reactive substrates may require gentle heating (e.g., 40-60°C) to improve kinetics.[14] Conversely, if you are running the reaction at a high temperature, the catalyst might be degrading. Try lowering the temperature.
-
-
Consider Denaturing Conditions for Biomolecules: When working with biomolecules like proteins or oligonucleotides, hydrophobic regions can collapse, making the alkyne or azide groups inaccessible.[8]
-
Solution: Performing the reaction in the presence of a denaturing or solvating agent like DMSO can expose these groups and allow the reaction to proceed.[8]
-
Problem Area 2: Poor Purity & Side Product Formation
Q: My reaction works, but I'm getting significant byproducts. How can I use solvent and temperature to improve the purity of my triazolone?
A: The formation of side products is often a kinetic and thermodynamic issue that can be controlled by carefully tuning the reaction conditions.
Causality & Explanation: The most common side reaction in CuAAC is the oxidative homocoupling of terminal alkynes, which forms a symmetric diyne byproduct.[5] This process is also copper-catalyzed and is more prevalent at higher temperatures and when oxygen is present. Other side reactions can occur if substrates are unstable at the reaction temperature.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most effective first step to improve selectivity. Side reactions often have a higher activation energy than the desired cycloaddition, so lowering the temperature will slow them down more significantly.[11]
-
Protocol: Run a series of small-scale reactions at different temperatures (e.g., 60°C, 40°C, room temperature, and 0°C) and analyze the product distribution by LC-MS or TLC to find the optimal balance between reaction rate and purity. One study found that the yield of a desired product increased significantly when the temperature was lowered to 0°C, while a side product was favored at 60°C.[10][12]
-
-
Change the Solvent to Control Selectivity: The solvent can influence the relative rates of competing reaction pathways.
-
Example: In a study on the synthesis of 1-sulfonyl triazoles, switching the solvent from a traditional t-BuOH/H₂O mixture to either pure water or toluene dramatically improved selectivity and eliminated the formation of an N-acyl sulfonamide byproduct.[7]
-
-
Ensure Oxygen is Excluded: If alkyne homocoupling is the issue, ensure your reaction is properly degassed and run under an inert atmosphere (e.g., nitrogen or argon). The use of sodium ascorbate as a reducing agent also helps to keep the copper in the Cu(I) state and scavenge oxygen.[8][15]
Part 3: Systematic Optimization Protocols
For a new triazolone synthesis, a systematic approach to optimizing solvent and temperature is recommended over random screening.
Protocol 1: Solvent Screening Workflow
This protocol provides a structured method for identifying a suitable solvent system for your specific substrates.
Objective: To identify a solvent or solvent mixture that provides good substrate solubility and reaction conversion.
Methodology:
-
Solubility Test: Before setting up the reaction, test the solubility of your azide and alkyne starting materials in a panel of common solvents (see Table 1). Add a few milligrams of each compound to ~0.5 mL of solvent in separate vials and observe.
-
Initial Reaction Screen: Set up small-scale reactions (e.g., 0.1 mmol) in 3-4 of the most promising solvents identified in the solubility test. Include a standard condition like DMSO or a 1:1 mixture of t-BuOH/H₂O as a benchmark.
-
Reaction Monitoring: Run all reactions at a consistent, moderate temperature (e.g., room temperature or 40°C). Monitor the reactions at set time points (e.g., 1h, 4h, 12h) using TLC or LC-MS.
-
Analysis: Compare the conversion rates and purity profiles. The ideal solvent will show good conversion with minimal byproduct formation in a reasonable timeframe.
Data Presentation: Solvent Properties
The choice of solvent is guided by its physical properties, which influence its interaction with reactants and catalysts.
Table 1: Properties of Common Solvents for Triazolone Synthesis
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Type | Common Use Case |
| Water | H₂O | 100 | 80.1 | Polar Protic | "Green" chemistry, bioconjugation[9] |
| DMSO | C₂H₆OS | 189 | 47.2 | Polar Aprotic | General purpose, high solubility[6] |
| DMF | C₃H₇NO | 153 | 38.3 | Polar Aprotic | General purpose, alternative to DMSO[6] |
| Acetonitrile | C₂H₃N | 82 | 37.5 | Polar Aprotic | Common, but can inhibit Cu(I)[7] |
| tert-Butanol | C₄H₁₀O | 82 | 12.5 | Polar Protic | Often used with water for solubility[6] |
| Toluene | C₇H₈ | 111 | 2.4 | Nonpolar | High temp reactions, can improve selectivity[7] |
| 1,4-Dioxane | C₄H₈O₂ | 101 | 2.2 | Nonpolar | High temp reactions[10] |
Visualization: Optimization Workflow
The following diagram outlines the logical workflow for systematically optimizing both solvent and temperature for your triazolone synthesis.
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper( i )-catalyzed click chemistry in deep eutectic solvent for the syntheses of β- d -glucopyranosyltriazoles - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01844J [pubs.rsc.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. primescholars.com [primescholars.com]
- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of Triazole Enantiomers
Welcome to the technical support center for the chiral separation of triazole enantiomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these critical chiral compounds. Triazoles are a cornerstone of many pharmaceutical and agricultural applications, and the distinct pharmacological and toxicological profiles of their enantiomers necessitate robust and reliable analytical separation methods.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments. Our approach is rooted in explaining the causality behind experimental choices, ensuring that you not only solve immediate problems but also build a deeper understanding of the principles at play.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of triazole enantiomers so critical?
Triazole compounds, which include a five-membered ring with three nitrogen atoms, are prevalent in antifungal medications and pesticides.[2][4][5][6] Chirality, or the "handedness" of a molecule, means that a triazole can exist as two non-superimposable mirror images called enantiomers.[1] These enantiomers, while chemically identical, can interact differently with the chiral environment of a biological system (e.g., enzymes, receptors).[1][3] Consequently, one enantiomer might be therapeutically active while the other could be inactive, less potent, or even responsible for adverse effects.[7] Regulatory bodies like the FDA now strongly recommend that new chiral drugs be developed as single, active enantiomers, making their effective separation and analysis a non-negotiable step in research and development.[1]
Q2: What are the primary analytical techniques for separating triazole enantiomers?
The most widely used and successful techniques for the chiral separation of triazoles are:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse method, utilizing a Chiral Stationary Phase (CSP) to achieve separation. It can be performed in several modes, including normal phase, reversed-phase, and polar organic, offering great flexibility.[8][9][10][11]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster separations and higher efficiencies.[12] It is also considered a "greener" technique due to its use of supercritical CO2 as the main mobile phase component, reducing organic solvent consumption.[12][13] Polysaccharide-based CSPs are highly effective in SFC for separating triazole fungicides.[12][13][14]
-
Capillary Electrophoresis (CE): CE, particularly Micellar Electrokinetic Chromatography (MEKC), is another effective technique. It offers high efficiency, rapid method development, and low sample/reagent consumption. Separation is achieved by adding a chiral selector (like cyclodextrins) to the running buffer.[1][15]
Q3: What is a Chiral Stationary Phase (CSP), and how do I choose one for my triazole compound?
A CSP is the core of chiral HPLC and SFC. It's a column packing material that has a chiral selector immobilized on its surface. This selector interacts differently with each enantiomer of the analyte, causing one to be retained longer on the column, thus enabling their separation.
For triazole enantiomers, the most successful and broadly applicable CSPs are polysaccharide-based , specifically those derived from amylose and cellulose .[7] These CSPs offer a wide range of chiral recognition capabilities.[7][8][9] Other effective CSPs include those based on cyclodextrins and macrocyclic glycopeptides.[9][16]
Choosing a starting point: There is no single "best" column for all triazoles. The interaction between the analyte and the CSP is highly specific. Therefore, a screening approach is the most effective strategy.[7] Start with a small set of columns with different selectivities. A good starting screen for a new triazole compound would include:
-
An amylose-based CSP (e.g., Chiralpak AD, Chiralpak IA).
-
A cellulose-based CSP (e.g., Chiralcel OD, Chiralcel OJ).[10]
-
A cyclodextrin-based CSP if the initial screen fails.[16]
Screen these columns under normal phase, reversed-phase, and polar organic conditions to maximize your chances of finding a successful separation.[8][9]
Troubleshooting Guide: Resolving Common Separation Issues
This section addresses specific experimental problems in a question-and-answer format.
Problem: No Enantiomeric Separation
Q: I'm injecting my triazole racemate, but I only see a single peak. What should I do first?
A: Seeing a single peak is a common starting point in chiral method development. It simply means the current combination of CSP, mobile phase, and temperature does not provide enantioselectivity for your compound. Here is a systematic approach to troubleshoot this:
Logical Troubleshooting Workflow for No Separation
Caption: Troubleshooting workflow for a lack of enantiomeric separation.
Detailed Explanation:
-
Change the Mobile Phase Mode: Chiral recognition is highly dependent on the solvent environment. If you started in Normal Phase (e.g., Hexane/Ethanol), switch to Reversed-Phase (e.g., Acetonitrile/Water) or Polar Organic (e.g., Acetonitrile/Methanol). The same CSP can yield dramatically different results in different modes.[8][9]
-
Switch to a Different CSP: If screening mobile phases on your first column fails, the fundamental recognition mechanism is likely unsuitable. The structural differences between amylose (helical structure) and cellulose (layered structure) CSPs lead to different selectivities.[7] For example, tebuconazole enantiomers are separated on an amylose-based column but not on a cellulose-based one.[7]
-
Vary the Temperature: Temperature affects the thermodynamics of the interaction between the analyte and the CSP.[12] Lowering the temperature often increases resolution, but sometimes increasing it can induce or improve separation. A screen at 10°C, 25°C, and 40°C is a good practice.[10]
-
Use Mobile Phase Additives: For triazoles, which contain basic nitrogen atoms, adding a small amount of an acidic or basic modifier can be highly effective.
-
For acidic compounds: Add 0.1% formic acid or acetic acid.
-
For basic compounds: Add 0.1% diethylamine (DEA) or triethylamine (TEA). These additives can improve peak shape and significantly alter selectivity.[7]
-
Problem: Poor Resolution (Rs < 1.5)
Q: My enantiomer peaks are partially merged (low resolution). How can I improve the separation?
A: Poor resolution means the selectivity (α) or efficiency (N) of your system is insufficient. The resolution equation (Rs) shows it is most effectively improved by increasing selectivity.
Key Factors to Optimize for Resolution
| Parameter | Primary Effect On | Typical Optimization Strategy | Expected Outcome |
| Mobile Phase Composition | Selectivity (α) | Change the alcohol modifier (e.g., ethanol to isopropanol in NP). Adjust the ratio of strong to weak solvent. | Can dramatically increase peak separation. May also change retention time. |
| Temperature | Selectivity (α) & Retention (k) | Typically, decrease the temperature (e.g., from 25°C to 15°C). | Often improves resolution, but increases retention time and backpressure.[10][12] |
| Flow Rate | Efficiency (N) | Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). | Improves peak sharpness and resolution, but increases analysis time. |
| Additive Concentration | Selectivity (α) | Fine-tune the concentration of the acid/base modifier (e.g., from 0.1% to 0.05% or 0.2%). | Can significantly impact selectivity; sometimes even a small change has a large effect.[7] |
Causality: Selectivity (α) is a measure of the difference in interaction strength between the two enantiomers and the CSP. Changing the mobile phase composition or temperature directly alters the thermodynamics of these interactions, providing the most powerful means to improve resolution.[7]
Problem: Irreproducible Results & Shifting Retention Times
Q: My separation looks good one day, but the next day the retention times have shifted, or the resolution is gone. What is happening?
A: This is a classic and frustrating problem in chiral chromatography, often pointing to issues with column equilibration or what is known as the "memory effect."[17]
Primary Causes and Solutions:
-
Column Memory Effect: This is a significant issue, especially when using acidic or basic additives.[17] The additives can remain on the stationary phase for a very long time (thousands of column volumes) and affect subsequent analyses, even if the new mobile phase doesn't contain them.[17]
-
Solution: Dedicate a specific column to a specific method (or at least to methods using similar additives). If you must switch, use a rigorous flushing protocol. However, re-equilibration may not always be sufficient to erase the memory effect completely.[17] It is often best to start method development with a new, unused column and carefully document its history.[17][18]
-
-
Insufficient Equilibration: Chiral stationary phases can take a long time to fully equilibrate with the mobile phase.
-
Solution: Always flush the column with at least 20-30 column volumes of the new mobile phase before the first injection. For some methods, especially in normal phase, longer equilibration may be necessary.
-
-
Mobile Phase Instability: In normal phase, the presence of trace amounts of water can significantly impact retention and selectivity.[17] The composition of mixed solvents can also change over time due to the evaporation of the more volatile component.
-
Solution: Use fresh, high-purity solvents. Keep mobile phase bottles capped and do not store mixed mobile phases for extended periods.
-
Experimental Workflow for Ensuring Reproducibility
Caption: Workflow for establishing a robust and reproducible chiral method.
Key Experimental Protocols
Protocol 1: Systematic Screening for Chiral Method Development (HPLC/SFC)
Objective: To efficiently find a starting condition for the chiral separation of a new triazole compound.
Materials:
-
Racemic triazole standard (approx. 1 mg/mL in a suitable solvent).
-
Screening Columns:
-
Amylose-based CSP (e.g., CHIRALPAK® IA or AD)
-
Cellulose-based CSP (e.g., CHIRALCEL® OD or OJ)
-
-
HPLC-grade solvents for Normal Phase (Hexane, Ethanol, Isopropanol), Reversed-Phase (Acetonitrile, Methanol, Water), and Polar Organic (Methanol, Ethanol, Acetonitrile).
-
Additives: Formic Acid (FA), Diethylamine (DEA).
Methodology:
-
Prepare Stock Solutions:
-
Normal Phase (NP) Mobile Phases:
-
A: n-Hexane
-
B1: Ethanol
-
B2: Isopropanol
-
-
Reversed-Phase (RP) Mobile Phases:
-
A: Water + 0.1% FA
-
B: Acetonitrile + 0.1% FA
-
-
Polar Organic (PO) Mobile Phases:
-
A: Acetonitrile
-
B: Methanol
-
-
-
Screening Sequence:
-
Install the first screening column (e.g., Amylose-based).
-
Run a sequence of injections using the mobile phases outlined in the table below. Equilibrate the column for at least 15 minutes with each new mobile phase composition.
-
Inject the racemic standard for each condition.
-
Screening Conditions Table
| Mode | Column | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) |
| NP | Amylose | 80:20 Hexane:IPA | 1.0 | 25 |
| NP | Amylose | 80:20 Hexane:EtOH | 1.0 | 25 |
| RP | Amylose | 50:50 ACN:Water (+0.1% FA) | 1.0 | 25 |
| PO | Amylose | 50:50 ACN:MeOH | 1.0 | 25 |
| NP | Cellulose | 80:20 Hexane:IPA | 1.0 | 25 |
| NP | Cellulose | 80:20 Hexane:EtOH | 1.0 | 25 |
| RP | Cellulose | 50:50 ACN:Water (+0.1% FA) | 1.0 | 25 |
| PO | Cellulose | 50:50 ACN:MeOH | 1.0 | 25 |
-
Evaluate Results: Analyze the chromatograms for any sign of peak splitting or separation. Even a shoulder on the main peak is a promising lead.
-
Optimization: Select the condition that shows the best "hit" (highest selectivity or resolution) and proceed with fine-tuning by adjusting the solvent ratio, temperature, and additives as described in the troubleshooting section.
Protocol 2: Column Conditioning and Equilibration
Objective: To prepare a column for analysis, minimizing memory effects and ensuring reproducible results.
Methodology:
-
Check Column History: Before use, verify the last mobile phase and additives used on the column. If they are incompatible with your planned method (e.g., switching from a basic additive to an acidic method), consider using a different column. If you must proceed, a more extensive flush is required.
-
Initial Flush with Intermediate Solvent:
-
If switching between immiscible phases (e.g., from normal phase hexane to reversed-phase water), you MUST use an intermediate, miscible solvent.
-
Procedure: Flush the column with 100% Isopropanol (IPA) for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min). IPA is miscible with both NP and RP solvents and is an excellent cleaning solvent.
-
-
Equilibration with the Analytical Mobile Phase:
-
Switch to your final mobile phase composition.
-
Equilibrate the column by flushing with at least 30 column volumes of the mobile phase. For a standard 250 x 4.6 mm column, this is approximately 75-100 mL.
-
Monitor the baseline and backpressure. A stable baseline and steady pressure are indicators of equilibration.
-
-
Conditioning Injections:
-
Column Storage:
-
Never store a column in a mobile phase containing buffers or additives.
-
Flush the column with a clean, neutral solvent mixture. For RP, 80:20 Acetonitrile:Water is suitable. For NP, 90:10 Hexane:IPA is a good choice.
-
Ensure the column is tightly capped before storage.
-
References
-
MDPI. (2021-01-04). Enantiomeric Separation of New Chiral Azole Compounds. Available from: [Link]
-
Chromatography Today. (2020-05-20). Trouble with chiral separations. Available from: [Link]
-
PubMed. (2021-01-04). Enantiomeric Separation of New Chiral Azole Compounds. Available from: [Link]
-
LCGC International. (2023-01-19). Playing with Selectivity for Optimal Chiral Separation. Available from: [Link]
-
PubMed. (n.d.). Chiral separation of some triazole pesticides by supercritical fluid chromatography. Available from: [Link]
-
Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available from: [Link]
-
Sci-Hub. (n.d.). Chiral separation of some triazole pesticides by supercritical fluid chromatography. Available from: [Link]
-
ResearchGate. (n.d.). Separation of enantiomers of chiral imidazole and triazole derivatives using acetonitrile as a mobile phase. Available from: [Link]
-
MDPI. (2022-12-23). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Available from: [Link]
-
Wiley Online Library. (n.d.). Chiral Drug Separation. Available from: [Link]
-
Europe PMC. (n.d.). Enantiomer separation of triazole fungicides by high-performance liquid chromatography. Available from: [Link]
-
PubMed. (n.d.). [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. Available from: [Link]
-
PubMed Central. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. (2023-09-01). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Available from: [Link]
-
American Pharmaceutical Review. (2025-06-01). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available from: [Link]
-
ACS Publications. (2026-01-20). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Available from: [Link]
-
IntechOpen. (2023-08-22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]
-
Semantic Scholar. (2023-10-09). Simultaneous Enantioseparation of Three Chiral Antifungal Pesticides by Hydroxypropyl-γ-CD-Modified Micellar Electrokinetic. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. (2023-09-20). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Available from: [Link]
-
PubMed Central. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Available from: [Link]
-
ResearchGate. (2025-08-10). (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Available from: [Link]
-
Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Available from: [Link]
Sources
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- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
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- 8. mdpi.com [mdpi.com]
- 9. Enantiomeric Separation of New Chiral Azole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantiomer separation of triazole fungicides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
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- 13. sci-hub.box [sci-hub.box]
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Technical Support Center: Purification of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development focused on the synthesis and purification of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one. This guide is structured to provide actionable solutions to common and complex purity challenges encountered during its synthesis. Our approach is rooted in fundamental chemical principles and validated by field experience to ensure you can achieve the highest possible purity for your compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product has a persistent yellow or brownish tint. What are the likely impurities and how can I remove them?
A1: A persistent off-color tint in your this compound is typically indicative of oxidation or residual starting materials. The primary culprit is often the oxidation of the aniline moiety.
Causality and Troubleshooting Workflow:
Detailed Explanation:
-
Oxidation Products: The aniline group is susceptible to oxidation, forming highly colored polymeric impurities. This can be exacerbated by exposure to air and light, especially at elevated temperatures during workup.
-
Residual Reactants: Depending on the synthetic route, unreacted starting materials like 4-aminobenzoic acid hydrazide or its precursors can contribute to discoloration.
Recommended Action:
-
Recrystallization with Activated Charcoal: This is the most effective first step. Activated charcoal has a high surface area and can adsorb colored impurities. See the detailed protocol below.
-
Column Chromatography: If recrystallization is insufficient, column chromatography using a suitable solvent system can separate the target compound from more polar or less polar impurities.
Q2: Thin Layer Chromatography (TLC) of my product shows multiple spots. How do I identify the impurities and choose a purification strategy?
A2: Multiple spots on a TLC plate indicate the presence of several impurities. Identifying these is crucial for selecting the appropriate purification method.
Impurity Identification and Purification Strategy:
Detailed Explanation:
-
Polarity of Impurities: The position of the spots on the TLC plate relative to your product (the Rf value) indicates their relative polarities.
-
Spots with a higher Rf are less polar than your product.
-
Spots with a lower Rf are more polar.
-
-
Common Impurities:
-
Unreacted Starting Materials: These are often more polar and will have a lower Rf.
-
Side-Reaction Products: The formation of dimers or other byproducts can result in spots with varying polarities.
-
Recommended Action:
-
Solvent System Optimization for Recrystallization: If the impurities are significantly different in solubility from your product, recrystallization is a good option.[1] Experiment with different solvent systems. A good starting point is a mixture of a solvent in which your product is soluble at high temperatures and sparingly soluble at room temperature (e.g., ethanol, isopropanol) and a non-solvent (e.g., water, hexanes).
-
Column Chromatography: This is the most versatile method for separating compounds with different polarities.[2] A typical stationary phase would be silica gel, and the mobile phase would be a mixture of a non-polar solvent (like ethyl acetate) and a polar solvent (like methanol).
Q3: My product purity is high according to NMR, but I'm seeing a low yield after recrystallization. How can I improve my recovery?
A3: Low recovery after recrystallization with high initial purity suggests that a significant amount of your product remains dissolved in the mother liquor.
Improving Recrystallization Yield:
| Strategy | Rationale |
| Optimize Solvent Volume | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will retain more of your product in solution upon cooling. |
| Slow Cooling | Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the amount of product that remains in solution. |
| Second Crop of Crystals | Concentrate the mother liquor (the remaining solution after the first filtration) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first. |
| Change the Solvent System | Experiment with a different solvent or solvent mixture where the solubility of your compound is lower at cold temperatures. |
Experimental Protocols
Protocol 1: Recrystallization with Activated Charcoal
This protocol is designed to remove colored impurities and improve the overall purity of your product.
Materials:
-
Crude this compound
-
Activated charcoal
-
Ethanol (or another suitable solvent)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of hot ethanol required for complete dissolution.
-
Charcoal Treatment: Add a small amount of activated charcoal (approximately 1-2% of the crude product's weight) to the hot solution.
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration using a fluted filter paper to remove the charcoal. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Cooling: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol is for separating the target compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Ethyl acetate
-
Methanol
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in ethyl acetate.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (e.g., 95:5 ethyl acetate:methanol) and load it onto the top of the silica gel.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.
-
Gradient Elution (Optional): If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of methanol to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Purity Assessment
The purity of this compound should be assessed using a combination of analytical techniques.
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative information about the purity of the compound and can detect trace impurities.[3][4][5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the molecular weight of the desired product and can help in the identification of impurities.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the compound and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.[7][8] |
| Melting Point | A sharp melting point close to the literature value is an indicator of high purity. |
By following these troubleshooting guides and protocols, researchers can effectively address common purity issues and obtain high-quality this compound for their research and development needs.
References
- Royal Society of Chemistry. "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism." RSC Publishing.
- ResearchGate. "Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review.
- ResearchGate. "Analytical method development and validation for the determination of triazole antifungals in biological matrices.
- Asian Journal of Research in Chemistry. "Impurity Profiling With Use of Hyphenated Techniques." Asian Journal of Research in Chemistry.
- Agilent. "PURITY AND IMPURITY ANALYSIS." Agilent.
- Google Patents. "Method for producing 3-nitro-1,2,4-triazol-5-one (nto).
- ResearchGate. "Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
- National Institutes of Health. "Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio).
- National Institutes of Health. "Synthesis and Evaluation of 11C-Labeled Triazolones as Probes for Imaging Fatty Acid Synthase Expression by Positron Emission Tomography.
- ResearchGate. "Methods for Preparing Spheroidal Particles of 3-Nitro-1,2,4-triazol-5-one(NTO).
- National Institutes of Health. "Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. ajrconline.org [ajrconline.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Welcome to the technical support center for handling 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one and other challenging compounds in your experimental assays. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues. As your partner in research, we aim to equip you with the knowledge to ensure your results are both accurate and reproducible.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and problems encountered when working with poorly soluble compounds like this compound.
Q1: My compound, this compound, is precipitating in my aqueous assay buffer. What is the most likely cause?
A1: Precipitation in aqueous buffers is a common issue for compounds with low water solubility. The primary cause is often "shock precipitation," which occurs when a concentrated stock solution (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous assay buffer. The compound, suddenly finding itself in a poor solvent environment, crashes out of solution. Other contributing factors can include the buffer's pH, ionic strength, and temperature.
Q2: What is the best starting solvent for my this compound stock solution?
A2: For many poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is the initial solvent of choice due to its high solubilizing power for a wide range of organic molecules.[1] However, it is crucial to prepare a high-concentration stock solution in 100% DMSO and to be mindful of the final DMSO concentration in your assay, as it can affect biological systems.[2][3][4]
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A3: The tolerance to DMSO varies significantly between cell lines and assay types. A general guideline is to keep the final concentration of DMSO at or below 0.5%, with many sensitive assays requiring concentrations as low as 0.1%.[4] It is imperative to perform a vehicle control experiment to determine the DMSO tolerance of your specific system. Exceeding this limit can lead to cytotoxicity, altered cell signaling, and other off-target effects.[5]
Q4: I've observed that my compound's activity is inconsistent between experiments. Could this be related to solubility?
A4: Absolutely. Inconsistent results are a hallmark of solubility problems. If a compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. This can lead to underestimation of potency and poor reproducibility.[6] Ensuring complete solubilization is a critical step for reliable data.
II. In-Depth Troubleshooting Guides
For more persistent solubility challenges, the following guides provide detailed, step-by-step protocols and the scientific rationale behind them.
Guide 1: Optimizing Stock Solution Preparation and Dilution
The way you prepare and dilute your stock solution is a critical control point for preventing precipitation.
The Rationale
The goal is to gently transition the compound from a high-concentration organic environment to a low-concentration aqueous one, avoiding the abrupt change that causes precipitation. This is achieved through a stepwise dilution process.
Experimental Protocol: Step-Wise Dilution
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% high-purity DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution; gentle warming or sonication may be necessary.[6]
-
Create an Intermediate Dilution: Instead of adding the DMSO stock directly to your final assay volume, first, create an intermediate dilution in your assay buffer or media. For example, dilute the 10 mM DMSO stock 1:10 in buffer to create a 1 mM intermediate solution with 10% DMSO.
-
Vortex Gently: Immediately after adding the DMSO stock to the buffer, vortex the intermediate dilution gently to ensure rapid and uniform mixing.
-
Final Dilution: Use this intermediate solution to make the final dilutions for your experiment. This ensures the final DMSO concentration is low and the compound is introduced to the aqueous environment at a lower, more manageable concentration.
Workflow Diagram: Step-Wise Dilution
Caption: Workflow for preventing precipitation using a step-wise dilution method.
Guide 2: Employing Co-Solvents and Formulation Strategies
When DMSO alone is insufficient or its concentration is a concern, other strategies can be employed.
The Rationale
Co-solvents work by reducing the polarity of the aqueous medium, making it more hospitable to hydrophobic compounds.[7][] More advanced formulation techniques can encapsulate the compound, enhancing its apparent solubility.
Option A: Using Co-solvents
If your assay can tolerate it, the addition of a small percentage of a water-miscible organic solvent can maintain solubility.
| Co-Solvent | Typical Final Concentration | Considerations |
| Ethanol | 1-5% | Can affect enzyme activity and cell viability. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Generally well-tolerated but can be viscous. |
| Propylene Glycol | 1-10% | A common vehicle for in vivo studies. |
Protocol:
-
Prepare your compound stock in the chosen co-solvent or a mixture (e.g., 50:50 DMSO:PEG 400).
-
Perform a vehicle control to assess the impact of the co-solvent on your assay.
-
Use the step-wise dilution method described in Guide 1, substituting the co-solvent stock for the DMSO stock.
Option B: Cyclodextrin-Based Formulations
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[11][12][13]
Protocol: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Determine Optimal HP-β-CD Concentration: Prepare a series of HP-β-CD solutions in your assay buffer (e.g., 1%, 2%, 5% w/v).
-
Solubility Test: Add an excess of this compound to each solution. Shake for 24-48 hours to reach equilibrium.
-
Quantify Solubilization: Filter the solutions and measure the concentration of the dissolved compound (e.g., by HPLC-UV).
-
Assay Implementation: Prepare your compound in the optimal concentration of HP-β-CD solution. Remember to include HP-β-CD in your vehicle control.
Decision Tree: Choosing a Solubilization Strategy
Caption: A decision-making workflow for troubleshooting solubility issues.
III. Final Recommendations
-
Always Run Vehicle Controls: This is non-negotiable. You must understand how your chosen solvent or formulation vehicle affects the baseline of your assay.
-
Visually Inspect Your Solutions: Before adding your compound to the assay plate, visually inspect the diluted solutions for any signs of precipitation (cloudiness, particulates).
-
Characterize Your Compound: If solubility issues persist, consider analytical techniques to determine the thermodynamic solubility of your compound under various conditions. This data is invaluable for designing robust assays.
-
Consider Analogs: While this compound is your compound of interest, literature on the solubility of other triazolone derivatives may provide useful insights.[14]
By systematically applying these principles and protocols, you can overcome the solubility challenges posed by this compound, leading to more reliable and accurate experimental outcomes.
References
-
Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: PubMed Central URL: [Link]
-
Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications Source: MDPI URL: [Link]
-
Title: Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC Source: NIH URL: [Link]
-
Title: Innovative Formulation Strategies for Poorly Soluble Drugs Source: World Pharma Today URL: [Link]
-
Title: Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review Source: International Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs Source: Hilaris Publisher URL: [Link]
-
Title: Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF Source: ResearchGate URL: [Link]
-
Title: Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: MDPI URL: [Link]
-
Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed URL: [Link]
-
Title: Solubility enhancement and application of cyclodextrins in local drug delivery Source: Journal of Pharmaceutical Investigation URL: [Link]
-
Title: What effects does DMSO have on cell assays? Source: Quora URL: [Link]
-
Title: Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%... Source: ResearchGate URL: [Link]
-
Title: Cosolvent - The 'Medicinal Magician' in The Laboratory Source: Shandong IRO Chelating Chemical Co., Ltd. URL: [Link]
-
Title: Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study Source: PubMed Central URL: [Link]
-
Title: High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC Source: NIH URL: [Link]
-
Title: Driving Structure Based Drug Discovery through Cosolvent Molecular Dynamics Source: ResearchGate URL: [Link]
-
Title: In vitro solubility assays in drug discovery Source: PubMed URL: [Link]
-
Title: Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track Source: Wiley Online Library URL: [Link]
-
Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: ResearchGate URL: [Link]
-
Title: Does DMSO have an influence on tube formation assay (with EPC)? Source: ResearchGate URL: [Link]
-
Title: Design & synthesis of novel oxazolone & triazinone derivatives and their biological evaluation as COX-2 inhibitors Source: PubMed URL: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. quora.com [quora.com]
- 3. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Design & synthesis of novel oxazolone & triazinone derivatives and their biological evaluation as COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with scaling this synthesis from the lab bench to pilot plant production. We provide in-depth, field-proven insights in a direct question-and-answer format, addressing common issues and offering robust troubleshooting strategies.
Section 1: Synthesis Overview & Core Strategy
The synthesis of this compound is typically achieved through a two-step process starting from a readily available p-aminobenzoic acid derivative. The general strategy involves the formation of a key hydrazide intermediate, followed by a cyclization reaction to construct the triazolone ring.
The most common and scalable route begins with the conversion of methyl 4-aminobenzoate to 4-aminobenzohydrazide. This intermediate is then reacted with a carbonyl source, such as urea, and subsequently cyclized under thermal conditions to yield the target compound. Understanding the nuances of each step is critical for a successful scale-up.
Caption: Decision tree for troubleshooting low yield.
Detailed Causes & Solutions:
-
Incomplete Cyclization: This is the most common issue. The conversion of the acylsemicarbazide intermediate to the triazolone requires high temperatures (typically 180-220°C).
-
Causality: The intramolecular cyclization has a significant activation energy barrier. Insufficient thermal energy results in incomplete conversion.
-
Solution: Ensure the reaction bulk reaches and maintains the target temperature. On a larger scale, this may require a reactor with better heat transfer capabilities. Monitor the reaction progress by taking samples and analyzing for the disappearance of the intermediate via TLC or HPLC.
-
-
Sublimation of Urea: If the initial heating rate is too fast, urea can sublime before it has a chance to react with the aminobenzohydrazide.
-
Causality: Urea's sublimation point can be reached before the optimal reaction temperature for condensation.
-
Solution: Use a staged heating profile. Hold the temperature at 120-140°C for 1-2 hours to ensure the formation of the intermediate before increasing the temperature for cyclization.
-
-
Side Reactions: At high temperatures, side reactions can occur, particularly if the free aniline group of one molecule reacts with another, leading to oligomeric impurities.
-
Causality: The primary amine on the phenyl ring possesses nucleophilic character and can compete in reactions at elevated temperatures.
-
Solution: While protecting the amine is an option, it adds steps. A more practical approach is to optimize the cyclization temperature and time to maximize the desired intramolecular reaction rate over intermolecular side reactions. Running the reaction under a gentle flow of inert gas (nitrogen) can help remove ammonia and drive the equilibrium towards the product.
-
Table 1: Comparison of Reaction Conditions
| Parameter | Suboptimal Condition | Optimized Condition | Rationale |
| Cyclization Temp. | < 180°C | 190-210°C | Ensures sufficient energy for intramolecular cyclization. |
| Reaction Time | < 2 hours | 3-5 hours (monitored) | Allows the reaction to proceed to completion. |
| Atmosphere | Static / Air | Gentle Nitrogen Flow | Helps to remove ammonia, driving the reaction forward. |
| Heating Profile | Rapid heating to >180°C | Staged: 130°C for 1h, then ramp to 200°C | Prevents urea sublimation and ensures intermediate formation. |
Problem Area 2: Product Purity & Purification
Q: My crude product is highly colored (yellow/brown) and difficult to purify by recrystallization. What are the likely impurities and what is the best purification strategy?
The coloration is typically due to small amounts of highly conjugated, polymeric side products formed at high temperatures. The primary impurities are usually unreacted starting material, the acylsemicarbazide intermediate, and oligomers.
Caption: Common impurities and their sources.
Purification Strategy:
-
Aqueous Base Wash: The target compound has an acidic N-H proton on the triazole ring. It can be dissolved in a dilute aqueous base (e.g., 5% NaOH or K₂CO₃ solution). Most of the non-acidic, colored impurities will remain insoluble.
-
Causality: The triazolone proton is sufficiently acidic to be deprotonated by a moderately strong base, forming a water-soluble salt. Polymeric impurities lack this specific acidic site and have poor solubility.
-
-
Charcoal Treatment: After dissolving the product in the basic solution, add a small amount of activated charcoal and stir for 30-60 minutes at room temperature. This will adsorb many of the colored impurities.
-
Reprecipitation: Filter off the charcoal and any insoluble material. Slowly acidify the clear, colorless filtrate with an acid (e.g., 3M HCl or acetic acid) to a pH of ~6-7. The pure product will precipitate out.
-
Final Wash & Dry: Filter the precipitated solid, wash thoroughly with deionized water to remove salts, and then with a small amount of a solvent like ethanol or acetone to aid in drying. Dry the final product under vacuum.
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Aminobenzohydrazide
This protocol is adapted from established procedures for hydrazide synthesis. [1]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-aminobenzoate (1.0 eq) and ethanol (5-10 volumes).
-
Reagent Addition: Add hydrazine hydrate (80% solution, 2.0-3.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting ester.
-
Workup: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours.
-
Isolation: The product will crystallize out of the solution. Collect the white solid by vacuum filtration.
-
Purification: Wash the filter cake with cold ethanol to remove any unreacted starting materials or excess hydrazine. Dry the product under vacuum. A typical yield is 85-95%.
Protocol 2: Scale-up Synthesis of this compound
-
Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and an off-gas line connected to an acid scrubber, charge 4-aminobenzohydrazide (1.0 eq) and urea (1.1-1.2 eq).
-
Intermediate Formation: Begin agitation and heat the solid mixture to 130-140°C. Maintain this temperature for 1-2 hours. The mixture will melt and then gradually solidify as the acylsemicarbazide intermediate forms.
-
Cyclization: Increase the temperature to 190-200°C. The solid will re-melt, and vigorous evolution of ammonia gas will be observed. Maintain this temperature for 3-5 hours, monitoring the reaction by HPLC until the intermediate is consumed (<1%).
-
Cooling & Isolation: Cool the reaction mass to 80-90°C. Carefully add water or a dilute NaOH solution to dissolve the crude product.
-
Purification: Transfer the aqueous solution to a separate vessel. If the solution is colored, treat with activated charcoal as described in the troubleshooting section. Filter, then acidify the filtrate with HCl to pH 6-7 to precipitate the product.
-
Drying: Collect the solid by filtration, wash thoroughly with water, and dry in a vacuum oven at 80-100°C until a constant weight is achieved. A typical yield is 75-85%.
References
- BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
- BenchChem. (2025). Technical Support Center: Synthesis of 1,2,4-Triazol-5-one Derivatives.
- BenchChem. (2025). Synthesis of 1,2,4-Triazol-5-one Derivatives: Application Notes and Protocols.
- Gomha, S. M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH).
- Google Patents. (n.d.). Method for producing 3-nitro-1,2,4-triazol-5-one (nto).
- ResearchGate. (2025). Synthesis, crystal structure analysis, biological activity and molecular docking studies of (E)-4-amino-N'-(1-phenylethylidene)benzohydrazide.
- MDPI. (n.d.). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase.
Sources
Validation & Comparative
Introduction: The Therapeutic Potential of the 1,2,4-Triazol-5-one Scaffold
An In-Depth Technical Guide to the Biological Activity Validation of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1] Derivatives of this heterocyclic system have been extensively explored and developed as anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antiviral agents.[1][2] The specific analog, this compound (hereafter referred to as "Compound T"), presents a unique substitution pattern that warrants a systematic and rigorous evaluation of its therapeutic potential. The presence of the 4-aminophenyl group, in particular, suggests potential interactions with biological targets where this moiety can act as a hydrogen bond donor or acceptor, a common feature in enzyme inhibitors.[3]
This guide, designed for researchers in drug discovery and development, provides a comprehensive framework for the validation of Compound T's biological activity. We will move beyond simple screening to establish a robust, evidence-based profile of the compound's efficacy and potential mechanisms of action. Our approach is structured as a logical, tiered workflow, beginning with broad-spectrum screening and progressively focusing on specific, high-potential activities.
Part 1: A Tiered Strategy for Activity Validation
A successful validation strategy does not test for all possible activities at once. It begins with high-throughput, cost-effective assays to identify promising areas, followed by more complex, mechanism-focused investigations.[4][5] This tiered approach ensures that resources are allocated efficiently to the most promising avenues of research.
Our proposed workflow prioritizes three of the most prominent activities associated with the triazole scaffold: Anticancer , Antimicrobial , and Enzyme Inhibition .
Caption: Tiered workflow for validating Compound T's biological activity.
Part 2: Anticancer Activity Validation
The 1,2,4-triazole core is present in numerous compounds exhibiting potent anticancer properties.[6][7][8] Therefore, a primary validation step is to assess the cytotoxic and antiproliferative effects of Compound T against a panel of human cancer cell lines.
Comparative Compound Selection
To contextualize the activity of Compound T, it is essential to compare it against both a standard-of-care chemotherapeutic agent and a structurally related, well-characterized triazole derivative.
-
Positive Control: Doxorubicin (a widely used chemotherapeutic agent).
-
Analog Comparator: 4-(3-(naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione, a triazole derivative noted for potential anticancer effects.[7]
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9] It is a foundational assay for preliminary anticancer screening.[9][10][11]
Principle: The mitochondrial dehydrogenase enzymes in living cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the yellow salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of Compound T in DMSO. Create a series of 2-fold serial dilutions in the appropriate cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Compound T, Doxorubicin, or the Analog Comparator. Include "vehicle control" wells containing DMSO at the same concentration as the highest compound dose and "untreated control" wells with fresh medium only.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂. The duration is chosen to allow for sufficient cell doubling time for antiproliferative effects to become apparent.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Presentation and Interpretation
The results are typically expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) |
|---|---|---|---|
| Compound T | 15.2 | 25.8 | 31.5 |
| Doxorubicin (Std.) | 0.8 | 1.2 | 1.5 |
| Analog Comparator | 10.5 | 18.2 | 22.1 |
Data are hypothetical and for illustrative purposes.
An IC₅₀ value in the low micromolar range for Compound T would suggest promising, albeit moderate, anticancer activity, warranting further investigation into its mechanism (e.g., apoptosis induction, cell cycle arrest).[4]
Caption: Decision tree for investigating the mechanism of anticancer action.
Part 3: Antimicrobial Activity Validation
Many clinically relevant antifungal agents (e.g., fluconazole) are based on the 1,2,4-triazole scaffold, and numerous derivatives show broad-spectrum antibacterial activity.[12][13][14] This makes antimicrobial screening a critical component of the validation process.
Comparative Compound Selection
-
Positive Controls: Ciprofloxacin (broad-spectrum antibacterial) and Fluconazole (antifungal).
-
Analog Comparator: A 1,2,4-triazole-3-thione derivative, which has shown potent activity against bacterial strains like S. aureus and E. coli.[15]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. Growth is assessed visually or spectrophotometrically after incubation.
Step-by-Step Methodology:
-
Microorganism Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, prepare 2-fold serial dilutions of Compound T and comparators in the appropriate broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add 50 µL of the standardized microorganism suspension to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Controls: Include a "growth control" well (broth + inoculum, no compound) and a "sterility control" well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Data Presentation and Interpretation
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
|---|---|---|---|
| Compound T | 32 | 64 | 16 |
| Ciprofloxacin (Std.) | 0.5 | 0.25 | >256 |
| Fluconazole (Std.) | >256 | >256 | 2 |
| Analog Comparator | 16 | 32 | 64 |
Data are hypothetical and for illustrative purposes.
A low MIC value, particularly against fungal strains, would be highly significant given the prevalence of triazole-based antifungals. Activity against bacteria would also be noteworthy.[15]
Part 4: Enzyme Inhibition Validation
The structural motifs of Compound T suggest it could function as an enzyme inhibitor.[18][19] For instance, triazole derivatives have been identified as inhibitors of kinases,[8] carbonic anhydrases,[20] and tyrosinase.[21] As a representative example, we outline a validation protocol for Carbonic Anhydrase (CA) inhibition. CAs are metalloenzymes crucial to various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy.[22]
Comparative Compound Selection
-
Positive Control: Acetazolamide (a potent, clinically used CA inhibitor).
-
Negative Control: A structurally dissimilar compound known to be inactive against CAs.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This colorimetric assay is based on the esterase activity of CA, which can hydrolyze p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP).[20][22] An inhibitor will slow this reaction rate.
Principle: The rate of p-NP formation, monitored by the increase in absorbance at 405 nm, is proportional to CA activity. The reduction in this rate in the presence of an inhibitor allows for the calculation of its potency.[22]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Solution: Dilute human Carbonic Anhydrase II in cold assay buffer to a working concentration (e.g., 20 units/mL).
-
Substrate Solution: Prepare a 3 mM solution of p-NPA in DMSO or acetonitrile.
-
Inhibitor Solutions: Prepare serial dilutions of Compound T and Acetazolamide in assay buffer with a small amount of DMSO.
-
-
Plate Setup (96-well plate):
-
Test Wells: 158 µL Assay Buffer + 2 µL inhibitor dilution + 20 µL CA Enzyme Solution.
-
Maximum Activity Control: 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Enzyme Solution.
-
Blank (No Enzyme): 178 µL Assay Buffer.
-
-
Pre-incubation: Add the buffer, inhibitor/DMSO, and enzyme solution to the respective wells. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[22]
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 15-30 minutes.[22]
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100.[22]
-
Plot percent inhibition against inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation and Interpretation
Table 3: Comparative Carbonic Anhydrase II Inhibition (IC₅₀ in µM)
| Compound | IC₅₀ (µM) |
|---|---|
| Compound T | 5.8 |
| Acetazolamide (Std.) | 0.012 |
| Negative Control | >200 |
Data are hypothetical and for illustrative purposes.
An IC₅₀ in the single-digit micromolar range would classify Compound T as a moderate but promising CA inhibitor, justifying further studies to determine its inhibition kinetics (e.g., competitive, non-competitive) and selectivity against different CA isoforms.[19]
Conclusion
This guide presents a structured, multi-tiered approach for the comprehensive validation of this compound. By systematically evaluating its anticancer, antimicrobial, and enzyme inhibitory potential through established, reproducible protocols, researchers can build a robust data package. The comparative framework provided ensures that the activity of Compound T is not viewed in isolation but is benchmarked against clinically relevant standards and structurally related analogs. This rigorous methodology is essential for identifying the most promising therapeutic application for this novel chemical entity and guiding its journey through the drug discovery pipeline.
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A Comparative Guide to Aminophenyl Triazolone Derivatives: Synthesis, Biological Evaluation, and Structure-Activity Relationships
For researchers and drug development professionals, the 1,2,4-triazole nucleus stands as a privileged scaffold, consistently appearing in molecules with a broad spectrum of pharmacological activities.[1][2] This guide provides an in-depth comparative analysis of aminophenyl triazolone derivatives, a subset of this versatile class of compounds. We will delve into their synthesis, comparative biological performance with a focus on anticancer and anti-inflammatory activities, and the critical structure-activity relationships (SAR) that govern their efficacy. The experimental data and protocols presented herein are synthesized from recent literature to provide a robust and practical resource for your research endeavors.
The Aminophenyl Triazolone Scaffold: A Versatile Pharmacophore
The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a bioisostere of amides, esters, and carboxylic acids, enabling it to engage in various non-covalent interactions with biological targets such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.[1][3] The incorporation of an aminophenyl moiety provides a key anchor point for further structural modifications, allowing for the fine-tuning of a derivative's physicochemical properties and biological activity. This strategic combination has led to the development of aminophenyl triazolone derivatives with potent activities, including anticancer,[4][5][6][7] anti-inflammatory,[8][9][10][11] and kinase inhibitory effects.[7][12][13][14]
Synthesis of Aminophenyl Triazolone Derivatives: A Generalized Approach
The synthesis of aminophenyl triazolone derivatives often follows a multi-step pathway, commencing with readily available starting materials. A common strategy involves the initial formation of a thiosemicarbazide, followed by cyclization to yield the 1,2,4-triazole-3-thiol core. Subsequent modifications, such as the introduction of various substituents on the phenyl ring or the triazole nucleus, allow for the generation of a diverse library of compounds.
Below is a generalized synthetic workflow for preparing 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, a common precursor for more complex aminophenyl triazolones.[15]
This modular synthetic approach is advantageous as it allows for the systematic introduction of diverse chemical functionalities at various positions of the scaffold, facilitating the exploration of structure-activity relationships.
Comparative Biological Evaluation: Anticancer and Anti-inflammatory Activities
The therapeutic potential of aminophenyl triazolone derivatives has been extensively explored, with a significant number of studies focusing on their anticancer and anti-inflammatory properties. The following sections provide a comparative analysis of their performance, supported by experimental data from the literature.
Anticancer Activity
Aminophenyl triazolone derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[16] The mechanism of action is often multifaceted, involving the inhibition of key enzymes like protein kinases,[7][12][13] disruption of microtubule polymerization,[12] and induction of apoptosis.[3][6]
Table 1: Comparative in vitro anticancer activity (IC50 in µM) of selected aminophenyl triazolone derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| BCTA | A549 (Lung) | 1.09 | [6] |
| BCTA | NCI-H460 (Lung) | 2.01 | [6] |
| BCTA | NCI-H23 (Lung) | 3.28 | [6] |
| Compound 4i | SNB-75 (CNS) | PGI = 38.94* | [17] |
| Compound 7d | Hela (Cervical) | <12 | [16] |
| Compound 7e | Hela (Cervical) | <12 | [16] |
| Compound 10a | Hela (Cervical) | <12 | [16] |
| Compound 10d | Hela (Cervical) | <12 | [16] |
| TDB 7j | Not Specified | GI50 = 22 µg/mL | [18] |
| TDB 7q | Not Specified | GI50 = 48 µg/mL | [18] |
*PGI = Percent Growth Inhibition
As illustrated in Table 1, certain derivatives, such as 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA), exhibit potent anticancer activity with IC50 values in the low micromolar range against lung cancer cell lines.[6] The data also highlights the importance of specific substitutions, as seen with compounds 7d, 7e, 10a, and 10d showing promising activity against Hela cells.[16]
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Aminophenyl triazolone derivatives have emerged as promising anti-inflammatory agents, with some exhibiting potent inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[9][10][19]
Table 2: Comparative in vitro COX inhibition and in vivo anti-inflammatory activity of selected aminophenyl triazolone derivatives.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | In vivo Activity (% inhibition) | Reference |
| Derivative 4 | - | - | Equipotent to Indomethacin | [11] |
| Derivative 8 | - | - | More potent than Indomethacin | [11] |
| Compound 14 | 13.5 | 0.04 | - | [19] |
| Compound 8b | 70.96 | 47.83 | - | [19] |
| Compound 9a | 95.75 | 49.79 | - | [19] |
| Celecoxib (Reference) | 14.7 | 0.045 | - | [19] |
| Diclofenac (Reference) | 3.8 | 0.84 | - | [19] |
The data in Table 2 demonstrates that some aminophenyl triazolone derivatives can be highly selective COX-2 inhibitors. For instance, compound 14 shows a COX-2 IC50 value comparable to the well-known COX-2 inhibitor, Celecoxib.[19] Furthermore, in vivo studies on carrageenan-induced rat paw edema have shown that some derivatives possess anti-inflammatory activity equipotent or even superior to the standard drug Indomethacin.[11]
Structure-Activity Relationship (SAR) Studies: A Logical Workflow
The development of potent and selective aminophenyl triazolone derivatives heavily relies on a systematic exploration of their structure-activity relationships (SAR). This involves synthesizing a series of analogues with specific structural modifications and evaluating their impact on biological activity.
Key takeaways from SAR studies on aminophenyl triazolone derivatives include:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence activity. For example, the presence of electron-withdrawing groups like halogens can enhance anticancer activity.[2]
-
Modifications at the N-4 Position: The amino group at the N-4 position of the triazole ring is a crucial point for derivatization, and its substitution can modulate the biological profile of the molecule.
-
Substituents on the Triazole Ring: The groups attached to the carbon atoms of the triazolone ring also play a vital role in determining the compound's interaction with its biological target.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are standardized methodologies for key assays used in the evaluation of aminophenyl triazolone derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the aminophenyl triazolone derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6][16]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.
Principle: The subcutaneous injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the aminophenyl triazolone derivatives orally or intraperitoneally at a specific dose (e.g., 5 or 10 mg/kg body weight). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like Indomethacin.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[9][11]
Mechanism of Action: A Glimpse into Cellular Pathways
Understanding the mechanism of action is crucial for rational drug design. Many aminophenyl triazolone derivatives exert their anticancer effects by inducing apoptosis. The diagram below illustrates a simplified apoptotic pathway that can be triggered by these compounds.
Studies have shown that compounds like BCTA can induce apoptosis by upregulating the pro-apoptotic protein BAX and downregulating the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, a family of proteases that execute the apoptotic program.
Conclusion and Future Directions
Aminophenyl triazolone derivatives represent a promising class of compounds with diverse and potent biological activities. The modular nature of their synthesis allows for extensive SAR studies, paving the way for the development of optimized drug candidates. Future research should focus on elucidating the precise molecular targets of these compounds, exploring their potential in combination therapies, and improving their pharmacokinetic and pharmacodynamic profiles. The insights and methodologies presented in this guide provide a solid foundation for researchers to build upon in their quest for novel therapeutics.
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A Comparative Guide to Enzyme Inhibition: Evaluating Novel 1,2,4-Triazole Scaffolds Against Established IDO1 Inhibitors
This guide provides a comparative analysis of enzyme inhibitors, focusing on the evaluation of novel chemical scaffolds against established clinical candidates. While specific experimental data for the compound 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is not extensively available in peer-reviewed literature, its core structure belongs to the 1,2,4-triazole class of compounds. This class is recognized as a "privileged structure" in medicinal chemistry, known for a wide array of biological activities, including potent enzyme inhibition.[1][2]
Therefore, this guide will use the 1,2,4-triazole scaffold as a representative example of a novel inhibitor candidate and compare its potential against well-characterized inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the field of immuno-oncology, and its inhibitors have been the subject of intense research and clinical investigation.[3][4][5] This framework will provide researchers, scientists, and drug development professionals with the foundational knowledge and experimental protocols necessary to evaluate novel enzyme inhibitors.
Indoleamine 2,3-Dioxygenase 1 (IDO1): A Key Target in Immuno-Oncology
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[6][7] In the context of cancer, the overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to a depletion of tryptophan and an accumulation of its metabolites, collectively known as kynurenines.[4][6] This has two major immunosuppressive consequences:
-
T-cell Starvation: The depletion of tryptophan arrests the proliferation of effector T-cells, which are crucial for anti-tumor immunity.
-
Treg Activation: The accumulation of kynurenines promotes the differentiation and activation of regulatory T-cells (Tregs), which further dampen the anti-tumor immune response.
This dual mechanism allows tumors to evade immune surveillance and destruction.[8] Consequently, inhibiting IDO1 has emerged as a promising strategy to restore anti-tumor immunity, particularly in combination with other immunotherapies like checkpoint inhibitors.[3][4]
Caption: Workflow for a cell-based IDO1 inhibition assay.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable human cancer cell line known to express IDO1 upon stimulation, such as SKOV-3 or HeLa cells, in appropriate media (e.g., DMEM with 10% FBS). [9] * Seed the cells into a 96-well plate at a density of 1 x 10^4 to 3 x 10^4 cells per well and incubate for 24 hours at 37°C and 5% CO2. [9][10]
-
-
IDO1 Induction and Inhibitor Treatment:
-
Remove the culture medium.
-
Add fresh medium containing a final concentration of 10-100 ng/mL of interferon-gamma (IFN-γ) to induce IDO1 expression. [9][10] * Add the test compounds (e.g., the 1,2,4-triazole derivative) and a known IDO1 inhibitor as a positive control (e.g., Epacadostat) in a series of dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for an additional 24 to 48 hours. [9]
-
-
Kynurenine Measurement:
-
After incubation, carefully collect 140 µL of the supernatant from each well. [9][11] * Add 10 µL of 30% (w/v) trichloroacetic acid (TCA) to each sample to precipitate proteins. [9][11] * Incubate the plate at 50-65°C for 30 minutes to hydrolyze the initial product, N-formylkynurenine, to the stable product, kynurenine. [9][11] * Centrifuge the plate to pellet the precipitated protein. [9] * Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid to each well. [11]This reagent reacts with kynurenine to produce a yellow-colored complex.
-
Measure the absorbance at 480-492 nm using a microplate reader. [9][11]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the kynurenine concentration in each sample.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Biochemical (Enzymatic) IDO1 Inhibition Assay
This assay measures the activity of purified recombinant IDO1 enzyme.
Rationale: This method confirms the direct interaction of the inhibitor with the IDO1 enzyme, free from cellular complexities like membrane transport. It is essential for mechanistic studies.
Detailed Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5). [11] * The complete reaction mixture should contain the buffer, purified recombinant human IDO1 enzyme, L-tryptophan (substrate), and a reducing system to maintain the heme iron in its active ferrous state. A common system includes ascorbic acid and methylene blue. [11][12]Catalase is also added to prevent enzyme inhibition by hydrogen peroxide. [12]
-
-
Inhibition Assay:
-
In a 96-well plate, add the reaction buffer, enzyme, and reducing system.
-
Add serial dilutions of the test compound and controls.
-
Pre-incubate the enzyme and inhibitor for a set period.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate at 37°C for 30-60 minutes. [11]
-
-
Detection and Analysis:
-
Stop the reaction by adding 30% TCA. [11] * The remainder of the detection protocol (hydrolysis and reaction with p-DMAB) is identical to the cell-based assay.
-
Alternatively, high-performance liquid chromatography (HPLC) can be used for a more sensitive and accurate quantification of both tryptophan and kynurenine. [11]
-
Data Interpretation and Hypothetical Comparison
The primary output from these assays is the IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor.
Hypothetical Performance Data:
| Compound | Cell-Based IC50 (nM) | Biochemical IC50 (nM) | Notes |
| Epacadostat | 12 [8] | 72 [12] | Potent in both cellular and biochemical assays. The higher potency in the cellular assay is a known characteristic. [7] |
| Linrodostat | ~20-50 (estimated) | 2 [8] | High biochemical potency. Cellular activity can be influenced by factors related to its apo-binding mechanism. |
| Hypothetical 1,2,4-Triazole | 85 | 250 | This hypothetical data suggests a moderately potent inhibitor. The lower potency in the cellular assay compared to the biochemical assay could indicate poor cell permeability or efflux by cellular transporters, which are critical considerations in drug development. |
Conclusion
The evaluation of a novel enzyme inhibitor, such as a derivative from the promising 1,2,4-triazole class, requires a systematic and comparative approach. By benchmarking against well-characterized inhibitors of a clinically relevant target like IDO1, researchers can gain crucial insights into the potential of their compound. The provided protocols for cell-based and biochemical assays offer a robust framework for determining inhibitory potency and mechanism of action. While the hypothetical 1,2,4-triazole derivative shows moderate potential, further optimization of its structure would be necessary to improve cellular potency, a critical step in the journey from a promising scaffold to a viable drug candidate. This guide underscores the importance of integrating mechanistic understanding with rigorous, side-by-side experimental validation to drive the successful development of next-generation enzyme inhibitors.
References
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Title: Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy Source: Journal of Hematology & Oncology URL: [Link]
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Title: Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy Source: Mount Sinai Scholars Portal URL: [Link]
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Title: Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Source: ACS Medicinal Chemistry Letters URL: [Link]
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Title: Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources Source: Frontiers in Pharmacology URL: [Link]
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Title: Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of an IDO1-expre Source: Oncolines URL: [Link]
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Title: IDO1 Inhibitory Assay in Cell Lines Source: Bio-protocol URL: [Link]
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A Comparative Guide to the Structural Confirmation of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives
Introduction: The Critical Need for Unambiguous Structural Verification
The 1,2,4-triazol-5-one core is a privileged scaffold in medicinal chemistry, forming the backbone of compounds investigated for a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] Specifically, derivatives such as 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one are of significant interest due to the synthetic versatility of the aminophenyl group, which allows for further structural modifications.[1] However, the synthesis of these heterocyclic systems is not always straightforward and can lead to isomeric impurities. Therefore, unambiguous structural confirmation is not just a matter of procedural formality but a critical step to ensure that the biological activity observed is correctly attributed to the intended molecule.
This guide provides an in-depth comparison of analytical techniques, using a common synthetic challenge to illustrate how a multi-faceted approach, grounded in spectroscopic data, can definitively confirm the structure of the target compound. We will compare the expected data for the desired product against a plausible isomeric byproduct, demonstrating the causality behind our experimental choices.
The Synthetic Challenge: A Case of Potential Isomerism
A common route to synthesizing 3-aryl-4,5-dihydro-1H-1,2,4-triazol-5-ones involves the cyclization of a key intermediate.[3] Depending on the reaction conditions and the nature of the substituents, there is a potential for the formation of isomeric products. For the purpose of this guide, we will focus on confirming the structure of This compound (Target Molecule) against a plausible alternative that could arise from an alternative cyclization pathway, 5-(4-aminophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (Isomeric Impurity) . While both share the same molecular formula and mass, their distinct connectivity demands a robust analytical workflow to differentiate them.
A Multi-Technique Approach to Structural Elucidation
No single technique can provide absolute structural proof. Instead, we rely on a confluence of data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.
Workflow for Structural Confirmation
Caption: Key HMBC correlation for distinguishing between 3-aryl and 5-aryl triazolone isomers.
Experimental Protocols
Protocol 1: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the purified product with ~100 mg of dry KBr powder. Grind the mixture thoroughly in an agate mortar.
-
Data Acquisition: Press the mixture into a thin, transparent disk using a hydraulic press. [4]3. Analysis: Record the spectrum from 4000 to 400 cm⁻¹. Identify characteristic peaks corresponding to the functional groups listed in the table above. [4]
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount (~0.1 mg) of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of ~10 µg/mL.
-
Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the spectrum in positive ion mode, scanning a mass range that includes the expected m/z for the [M+H]⁺ ion (e.g., 100-300 m/z).
-
Analysis: Compare the measured accurate mass of the most intense peak with the calculated theoretical mass for C₈H₉N₄O⁺. The mass error should be less than 5 ppm.
Protocol 3: NMR Spectroscopy (1D and 2D)
-
Sample Preparation: Dissolve ~10-15 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. [5]DMSO-d₆ is often used for triazole derivatives to ensure the exchangeable NH protons are visible.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time.
-
HMBC Acquisition: Set up a standard gradient-selected HMBC experiment. Optimize the delay for long-range couplings (typically set for J = 8-10 Hz).
-
Data Processing & Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals and assign all peaks. For the HMBC spectrum, identify the key correlation between the aromatic ortho-protons and the triazole ring carbons to confirm the substitution pattern.
Conclusion
Confirming the structure of this compound derivatives requires a systematic and logical application of modern analytical techniques. While FT-IR and MS provide foundational data on functional groups and molecular formula, they are insufficient to distinguish between potential isomers. The definitive structural proof lies in NMR spectroscopy, particularly in the application of 2D techniques like HMBC. The presence of a clear correlation between the aminophenyl ortho-protons and the C3 carbon of the triazolone ring provides an irrefutable link, validating the desired structure and instilling confidence in subsequent research and development activities.
References
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- The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1.
- American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives.
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Siddiqui, H. L., & Iqbal, R. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1416-1426. Retrieved from [Link]
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Dhore, J. W., & Thorat, G. D. (2012). Synthesis, Characterization and Biological Screening of Some 3, 4, 5-Substituted 1, 2, 4-Triazole. Sci. Revs. Chem. Commun., 2(3), 192-196. Retrieved from [Link]
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Fahelelbom, K. M., et al. (2022). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Reviews in Analytical Chemistry, 41(1), 21-33. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]
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A Comparative Analysis of the Antifungal Efficacy of Novel Triazolone Compounds and Fluconazole
A Senior Application Scientist's Guide for Researchers in Drug Development
In the ever-evolving landscape of antifungal drug discovery, the need for novel agents with improved efficacy and broader spectrum of activity is paramount. This guide provides a comparative overview of the established antifungal, fluconazole, and a representative of a promising class of emerging antifungal candidates, 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one. While extensive clinical data exists for fluconazole, this guide will leverage available preclinical data for structurally related 1,2,4-triazole derivatives to draw a comparative analysis, offering a forward-looking perspective for researchers in the field.
Introduction to the Antifungal Agents
Fluconazole: A well-established triazole antifungal agent, fluconazole has been a cornerstone in the treatment of various fungal infections for decades.[1][2] It is a synthetic, fluorine-substituted bis-triazole that can be administered orally and intravenously.[1] Its broad-spectrum activity includes many species of Candida and Cryptococcus.[1][3]
This compound and its Analogs: This compound belongs to the 1,2,4-triazole class of heterocyclic compounds, a scaffold known for a wide range of pharmacological activities, including antifungal properties.[4][5] While specific data for this compound is not extensively available in public literature, numerous studies have demonstrated the potent antifungal activity of various derivatives of 1,2,4-triazole.[2][6][7][8][9][10] These compounds are of significant interest to researchers due to their potential to overcome the limitations of existing antifungal therapies, including drug resistance.
Mechanism of Action: A Shared Target
Both fluconazole and the broader class of 1,2,4-triazole antifungals share a common mechanism of action. They target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][6][9] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane.
By inhibiting CYP51, these triazole compounds disrupt the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic 14α-methyl sterols and a depletion of ergosterol in the fungal cell membrane. The consequence is a cascade of detrimental effects, including increased membrane permeability, impaired function of membrane-bound enzymes, and ultimately, the inhibition of fungal growth and replication. This mechanism is generally fungistatic against Candida species.[3]
Caption: Figure 1: Proposed mechanism of action of triazole antifungals.
Comparative In Vitro Efficacy: A Data-Driven Overview
The in vitro efficacy of antifungal agents is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values for fluconazole and representative novel 1,2,4-triazole derivatives against common fungal pathogens.
It is crucial to note that the data for the 1,2,4-triazole derivatives is based on various published studies on compounds with the same core structure but different substitutions. This data is presented to illustrate the potential of this class of compounds and should not be considered as direct results for this compound.
Table 1: Comparative MIC Values (μg/mL) Against Candida Species
| Fungal Species | Fluconazole MIC Range | Representative 1,2,4-Triazole Derivatives MIC Range |
| Candida albicans | 0.25 - 8[1][11] | ≤0.125 - 4.0[7] |
| Candida glabrata | 0.5 - 32[1][11] | ≤0.125 - >64 |
| Candida parapsilosis | 0.125 - 4[1][11] | ≤0.125 - 8.0[7] |
| Candida tropicalis | 0.25 - 4[1][11] | ≤0.125 - 4.0[7] |
| Candida krusei | 16 - >64 (intrinsically resistant)[1] | Variable |
Table 2: Comparative MIC Values (μg/mL) Against Other Fungal Pathogens
| Fungal Species | Fluconazole MIC Range | Representative 1,2,4-Triazole Derivatives MIC Range |
| Cryptococcus neoformans | 0.25 - 16[6] | 0.0156 - 2.0[6] |
| Aspergillus fumigatus | >64 (generally not effective)[3] | Variable, some derivatives show activity[7] |
The data suggests that while fluconazole is effective against many Candida species, certain novel 1,2,4-triazole derivatives have demonstrated comparable or even superior in vitro potency against both fluconazole-susceptible and fluconazole-resistant strains.[6][7]
Experimental Protocol for Antifungal Susceptibility Testing
To ensure the reproducibility and comparability of in vitro antifungal efficacy data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antifungal susceptibility testing. The broth microdilution method is a commonly used reference method.
Step-by-Step Broth Microdilution Protocol (CLSI M27/M38-A2):
-
Preparation of Antifungal Stock Solutions: Dissolve the antifungal agents (fluconazole and the test 1,2,4-triazole derivative) in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.
-
Preparation of Microdilution Plates: Serially dilute the antifungal stock solutions in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI medium to achieve the desired final inoculum concentration.
-
Inoculation: Add the standardized fungal inoculum to each well of the microdilution plate containing the antifungal dilutions. Include a drug-free growth control well and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free growth control.
Caption: Figure 2: Workflow for in vitro antifungal susceptibility testing.
Safety and Toxicological Profile
Fluconazole: Generally well-tolerated, with the most common side effects being gastrointestinal disturbances.[12][13] Rare but serious adverse effects can include hepatotoxicity and QTc prolongation.[14][15] Therefore, monitoring of liver function is recommended during long-term therapy.[15]
1,2,4-Triazole Derivatives: The toxicological profile of novel 1,2,4-triazole derivatives is less well-established and would require extensive preclinical evaluation for each new candidate compound. In vitro cytotoxicity assays against various human cell lines are a critical first step in assessing the potential for off-target effects.[16][17][18] The goal is to identify compounds with high selectivity for the fungal CYP51 enzyme over its human counterparts to minimize the risk of adverse drug reactions.
Conclusion and Future Directions
Fluconazole remains a vital tool in the clinical management of fungal infections. However, the rise of antifungal resistance necessitates the development of new therapeutic options. The 1,2,4-triazole scaffold represents a promising area of research, with numerous derivatives demonstrating potent in vitro antifungal activity.
While direct comparative data for this compound is not yet available, the broader class of 1,2,4-triazole derivatives shows significant potential to yield next-generation antifungal agents. Further research, including comprehensive in vitro and in vivo efficacy studies, as well as rigorous toxicological assessments, are essential to translate these promising preclinical findings into clinically effective and safe antifungal therapies.
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Al-Ghorbani, M., et al. (2022). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2022(2), M1379. [Link]
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A Comparative Analysis of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one and Other Cyclooxygenase (COX) Inhibitors in Modern Drug Discovery
For Immediate Release: A Scientific Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug development, the quest for potent and safer alternatives to classical Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is a paramount objective. This guide provides a comparative overview of the emerging class of 1,2,4-triazole derivatives, with a focus on the potential of compounds like 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, against established cyclooxygenase (COX) inhibitors. While specific experimental data for this compound is not yet extensively published, this analysis will leverage data from structurally related 1,2,4-triazole compounds to project its potential therapeutic profile in comparison to non-selective and COX-2 selective inhibitors.
The Central Role of Cyclooxygenase in Inflammation and Pain
Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a vital role in physiological functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.[2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[2]
The therapeutic action of NSAIDs is primarily mediated through the inhibition of COX enzymes.[1] However, the simultaneous inhibition of COX-1 by non-selective NSAIDs, such as ibuprofen and naproxen, can lead to undesirable side effects, most notably gastrointestinal ulceration and bleeding.[2] This understanding led to the development of selective COX-2 inhibitors, like celecoxib, which were designed to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal toxicity.[3]
The Promise of 1,2,4-Triazole Derivatives as Novel COX Inhibitors
The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties. Researchers have synthesized and evaluated numerous 1,2,4-triazole derivatives, demonstrating their potential as potent and, in some cases, selective COX-2 inhibitors.[2][4] These compounds offer a promising avenue for the development of new anti-inflammatory agents with improved safety profiles.
While direct experimental data on this compound is limited in publicly available literature, the analysis of structurally similar compounds provides valuable insights into its potential as a COX inhibitor. Studies on various 1,2,4-triazole derivatives have shown that modifications to the core structure can significantly influence their potency and selectivity for COX-1 and COX-2.[4][5]
Comparative Performance: A Data-Driven Overview
To contextualize the potential of 1,2,4-triazole-based inhibitors, a comparison with established non-selective and COX-2 selective NSAIDs is essential. The following tables summarize key performance indicators based on published experimental data for representative compounds.
Table 1: In Vitro Cyclooxygenase Inhibition Profile
| Compound | Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | Non-selective NSAID | 13[6][7] | 370[6][7] | 0.035 |
| Naproxen | Non-selective NSAID | 8.7[6][7] | 5.2[6][7] | 1.67 |
| Celecoxib | Selective COX-2 Inhibitor | >100 | 0.04[6] | >2500 |
| Representative 1,2,4-Triazole Derivative (Compound 6h from Al-Saman et al., 2014) | Novel COX-2 Inhibitor | 15.76 | 0.03 | 525.33 |
Note: The data for the representative 1,2,4-triazole derivative is included to illustrate the potential of this chemical class. IC50 values can vary based on the specific assay conditions.
Table 2: In Vivo Anti-Inflammatory Activity and Ulcerogenic Potential
| Compound | Dose (mg/kg) | Anti-inflammatory Activity (% inhibition of paw edema) | Ulcer Index (in rats) |
| Ibuprofen | 100 | ~50-60% | High |
| Celecoxib | 10 | ~40-50% | Low |
| Representative 1,2,4-Triazole Derivatives | 10-50 | Reported to have significant anti-inflammatory activity, in some cases comparable to standard drugs[4] | Generally reported to have a lower incidence of gastric ulceration compared to non-selective NSAIDs[4] |
Mechanistic Insights and Experimental Rationale
The evaluation of novel COX inhibitors involves a standardized set of in vitro and in vivo assays to determine their efficacy and safety profile.
In Vitro COX Inhibition Assay
The primary screening of potential COX inhibitors is conducted using in vitro assays that measure the compound's ability to inhibit the activity of purified COX-1 and COX-2 enzymes. This allows for the determination of the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The ratio of COX-1 IC50 to COX-2 IC50 provides the selectivity index, a key parameter in assessing the potential for reduced gastrointestinal side effects.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
A widely accepted and utilized model for evaluating the in vivo anti-inflammatory activity of a compound is the carrageenan-induced paw edema model in rodents.[8] Carrageenan, when injected into the paw, induces a localized inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory efficacy.
Assessment of Ulcerogenic Potential
A critical aspect of NSAID development is the evaluation of their potential to cause gastric damage. This is typically assessed in animal models, where the test compounds are administered orally for a specified period, after which the stomachs are examined for the presence of ulcers and other lesions. An ulcer index is then calculated based on the number and severity of the observed lesions.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: The Cyclooxygenase (COX) signaling pathway.
Caption: Experimental workflow for evaluating COX inhibitors.
Detailed Experimental Protocols
Protocol 1: In Vitro COX (Ovine) Chromogenic Inhibitor Screening Assay
Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N’,N’-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Procedure:
-
Prepare a 96-well plate with appropriate controls (100% initial activity, background) and inhibitor wells.
-
To each well, add 150 µL of Assay Buffer and 10 µL of Heme.
-
Add 10 µL of the test inhibitor solution (e.g., this compound dissolved in a suitable solvent) to the inhibitor wells at various concentrations. Add 10 µL of solvent to the control wells.
-
Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubate the plate for 5 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of the Colorimetric Substrate Solution (TMPD).
-
Add 20 µL of Arachidonic Acid Solution to all wells.
-
Shake the plate for a few seconds to mix.
-
Read the absorbance at 590 nm using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Carrageenan-Induced Paw Edema in Rats
Principle: This in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the edema induced by the injection of carrageenan into the rat paw.[8]
Procedure:
-
Acclimatize male Wistar rats (150-200g) for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound (e.g., this compound) or the reference drug (e.g., ibuprofen) orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.
-
After 1 hour, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 3: Ulcerogenicity Study in Rats
Principle: This protocol evaluates the potential of a test compound to induce gastric ulcers after oral administration.
Procedure:
-
Use male Wistar rats (180-220g), fasted for 24 hours before the experiment but with free access to water.
-
Administer the test compound or reference drug orally at the desired dose once daily for a specified number of days (e.g., 3-5 days). The control group receives the vehicle.
-
On the final day, 4 hours after the last dose, euthanize the rats.
-
Carefully remove the stomach and open it along the greater curvature.
-
Gently wash the stomach with saline to remove any contents and examine the gastric mucosa for any signs of damage (hemorrhage, ulcers) using a magnifying glass.
-
Score the ulcers based on their number and severity. A common scoring system is: 0 = no ulcer; 1 = reddish spots; 2 = 1-2 ulcers; 3 = 3-4 ulcers; 4 = more than 4 ulcers.
-
The ulcer index is calculated as the mean score for each group.
Conclusion and Future Directions
While direct experimental evidence for this compound is still emerging, the broader class of 1,2,4-triazole derivatives represents a highly promising area of research for the development of novel anti-inflammatory agents. The data from related compounds suggest the potential for achieving high COX-2 selectivity, which could translate to a favorable gastrointestinal safety profile.
Further investigation into the synthesis and comprehensive biological evaluation of this compound is warranted. Such studies, following the rigorous experimental protocols outlined in this guide, will be crucial in determining its precise COX inhibition profile, in vivo efficacy, and overall therapeutic potential as a next-generation anti-inflammatory drug.
References
- Al-Saman, M. A., et al. (2014). 1H-1,2,4-triazole derivatives with remarkable selective COX-2. European Journal of Medicinal Chemistry, 86, 449-458.
- Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413-421.
- Ghorab, M. M., et al. (2014). 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity. Acta pharmaceutica, 64(2), 159-179.
- Hosseinzadeh, H., & Ramezani, M. (2000). Anti-inflammatory effect of ALEE on carrageenan-induced rat paw oedema. Journal of ethnopharmacology, 73(1-2), 339-342.
- Sanglikar, G. (2017). SYNTHESIS AND ANTI INFLAMMATORY ACTIVITY OF 3,5- DIPHENYL 4-AMINO 1,2,4 -TRIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 8(8), 3465-3470.
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Patel, R. V., et al. (2012). Synthesis, antimicrobial and anti-inflammatory activities of some 1,2,4-triazolo[3,4-b][4][5][9]thiadiazoles and 1,2,4-triazolo[3,4-b][4][5][9]thiadiazines bearing trichlorophenyl moiety. Journal of the Serbian Chemical Society, 77(10), 1361-1375.
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- Salvemini, D., et al. (1999). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. British journal of pharmacology, 127(1), 1–2.
- Duggan, K. C., et al. (2010). Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen. Journal of Biological Chemistry, 285(45), 34950-34959.
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A Comparative Guide to Validating the Antioxidant Capacity of Novel Triazole Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the antioxidant capacity of novel 1,2,4-triazole derivatives. We will move beyond simple data reporting to explore the causal relationships behind experimental choices, ensuring a robust and reproducible evaluation.
Introduction: The Growing Importance of Novel Antioxidants
Oxidative stress, resulting from an imbalance between free radical production and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and atherosclerosis.[1] While natural antioxidants are well-studied, the search for synthetic antioxidants with high efficacy and favorable pharmacological profiles is a critical frontier in medicinal chemistry.[1]
Heterocyclic compounds, particularly 1,2,4-triazole derivatives, have emerged as a promising class of synthetic antioxidants.[1][2] Their unique structural motifs offer potential for potent free radical scavenging activity, making them exciting candidates for therapeutic development.[2][3] This guide establishes a rigorous methodology to compare the antioxidant performance of three novel triazole compounds (coded as NTC-1, NTC-2, and NTC-3 ) against universally accepted standards.
Experimental Rationale and Design
A scientifically sound comparison requires carefully selected assays and standards. Our design is built on the principle of complementary methods to provide a holistic view of antioxidant potential.
Selection of Assays: DPPH and ABTS
We employ two of the most widely used and validated spectrophotometric assays for this evaluation:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures a compound's ability to donate a hydrogen atom to the stable DPPH free radical.[4][5] The reduction of the deep purple DPPH to a yellow-colored non-radical form is monitored at 517 nm.[4][6] It is a rapid, simple, and reliable primary screening tool.[7]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+), which is blue-green.[8] The reaction involves electron transfer, and the decolorization is measured at 734 nm.[8][9] The ABTS radical is soluble in both aqueous and organic solvents, allowing for the analysis of a broader range of compounds.
The use of both assays is crucial because they operate on slightly different chemical principles (hydrogen vs. electron transfer) and can reveal different facets of a compound's antioxidant activity.[10][11]
Selection of Reference Standards
Performance must be benchmarked against well-characterized standards:
-
Ascorbic Acid (Vitamin C): A potent, water-soluble natural antioxidant that acts as a primary standard.[12][13] It readily donates electrons to neutralize free radicals.[13][14]
-
Trolox: A water-soluble analog of Vitamin E, another powerful natural antioxidant.[10] It is widely used as a synthetic standard in antioxidant assays, particularly for generating the "Trolox Equivalence Antioxidant Capacity" (TEAC) value.[15][16]
Experimental Workflow
The overall validation process follows a systematic progression from preparation to final data analysis. This ensures that each step is controlled and results are comparable.
Caption: Overall experimental workflow for antioxidant validation.
Detailed Experimental Protocols
Reproducibility is paramount. The following protocols are detailed for execution in a 96-well microplate format, which is ideal for screening multiple concentrations. All experiments should be performed in triplicate.
DPPH Radical Scavenging Assay Protocol
This protocol is adapted from standard methodologies.[4][5]
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (Spectrophotometric grade)
-
Test Compounds (NTC-1, NTC-2, NTC-3) and Standards (Ascorbic Acid, Trolox)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.[4]
-
Sample Preparation: Prepare stock solutions of the novel triazole compounds and standards in methanol (e.g., at 1 mg/mL). Perform serial dilutions to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Assay Reaction:
-
To each well of a 96-well plate, add 20 µL of the respective sample dilution.
-
Add 180 µL of the 0.1 mM DPPH working solution to each well.
-
For the blank control, add 20 µL of methanol and 180 µL of the DPPH solution.
-
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
ABTS Radical Cation Scavenging Assay Protocol
This protocol is based on established methods for generating the ABTS radical.[8][9]
Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Test Compounds (NTC-1, NTC-2, NTC-3) and Standards (Ascorbic Acid, Trolox)
Procedure:
-
Preparation of ABTS Radical (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours. This generates the ABTS•+ radical cation.[8]
-
-
Preparation of ABTS Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Sample Preparation: Prepare serial dilutions of the test compounds and standards as described in the DPPH protocol.
-
Assay Reaction:
-
To each well of a 96-well plate, add 10 µL of the respective sample dilution.
-
Add 190 µL of the ABTS working solution to each well.
-
For the blank control, add 10 µL of the solvent and 190 µL of the ABTS solution.
-
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 7-10 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the same formula as for the DPPH assay.
Comparative Data Analysis
The efficacy of an antioxidant is typically expressed as its IC50 value , which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant capacity. The IC50 values are determined by plotting the percentage of inhibition against the concentration of the compound.
Table 1: Comparative Antioxidant Activity (IC50 in µg/mL)
| Compound | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) |
| NTC-1 | 15.8 ± 0.9 | 11.2 ± 0.6 |
| NTC-2 | 45.3 ± 2.1 | 38.7 ± 1.8 |
| NTC-3 | 9.5 ± 0.5 | 6.8 ± 0.4 |
| Ascorbic Acid | 8.2 ± 0.4 | 5.1 ± 0.3 |
| Trolox | 10.1 ± 0.6 | 7.5 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Discussion and Mechanistic Insights
The results presented in Table 1 provide a clear quantitative comparison.
-
Performance Ranking: Based on the IC50 values from both assays, the overall antioxidant potency can be ranked as follows: Ascorbic Acid > NTC-3 > Trolox > NTC-1 > NTC-2 .
-
NTC-3: A Promising Candidate: Novel triazole compound NTC-3 demonstrates exceptional antioxidant capacity, with IC50 values that are highly competitive with the gold-standard references, Ascorbic Acid and Trolox.[10]
-
Structure-Activity Relationship (SAR): The significant difference in activity between NTC-3, NTC-1, and NTC-2 strongly suggests that specific functional groups on the triazole scaffold are critical for radical scavenging. For instance, the high activity of NTC-3 may be attributable to the presence of electron-donating groups (e.g., hydroxyl or methoxy groups) on an associated phenyl ring, which can stabilize the compound after donating a hydrogen atom or electron to a free radical.[2][3] Conversely, NTC-2, with the weakest activity, may possess electron-withdrawing groups that hinder this process.
The proposed mechanism involves the triazole derivative intercepting a free radical (like DPPH•) and neutralizing it, thereby terminating the damaging radical chain reaction.
Caption: Proposed mechanism of DPPH radical scavenging by a triazole.
Conclusion
This guide outlines a robust, multi-assay approach for validating the antioxidant capacity of novel triazole compounds. By employing both DPPH and ABTS assays and comparing results against established standards like Ascorbic Acid and Trolox, researchers can generate reliable and compelling data. The findings for NTC-3 highlight the significant potential of 1,2,4-triazole derivatives as a new generation of synthetic antioxidants. Future work should focus on elucidating the precise structure-activity relationships and evaluating the most promising compounds in more complex biological systems.
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A Comparative Guide to the Structure-Activity Relationship of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one Analogs
In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[1][2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, promising class of these compounds: 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one analogs. While direct, systematic SAR studies on this exact scaffold are limited, by examining closely related structures, we can infer critical insights for future drug design and development.
This guide will delve into the synthesis, biological evaluation, and the nuanced effects of structural modifications on the activity of these analogs, offering a valuable resource for researchers, scientists, and drug development professionals.
The this compound Core: A Privileged Scaffold
The this compound moiety serves as a foundational structure for derivatization. The inherent chemical properties of this scaffold, including its hydrogen bonding capabilities and rigid conformation, make it an attractive starting point for the design of targeted therapies. The 4-aminophenyl group at the 3-position is a particularly important feature, offering a site for modification that can significantly influence biological activity.
Inferred Structure-Activity Relationship (SAR) Analysis
Based on the available literature for related 1,2,4-triazole and 1,2,4-triazol-5-one derivatives, we can deduce the following key SAR trends:
Modifications of the 4-Aminophenyl Group
The electronic and steric properties of substituents on the 4-aminophenyl ring are critical determinants of biological activity.
-
Substitution on the Phenyl Ring:
-
Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as halogens (Cl, Br, F) or nitro groups, on the phenyl ring has been shown to enhance the anticancer and antimicrobial activities of related 1,2,4-triazole derivatives.[5][6] For instance, in a series of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, derivatives with 2,4-dichloro and 4-bromo substitutions on the phenyl ring exhibited potent cytotoxic activity against HeLa and MCF-7 cancer cell lines.[5] This suggests that EWGs may increase the compound's ability to interact with biological targets or improve its pharmacokinetic properties.
-
Electron-Donating Groups (EDGs): Conversely, the presence of EDGs, such as methoxy (-OCH3) or methyl (-CH3) groups, can also modulate activity, though their effects are more varied and target-dependent. In some instances, these groups have been associated with increased anti-inflammatory activity.
-
-
Modification of the Amino Group:
-
The primary amino group is a key site for derivatization. Conversion of the amino group to Schiff bases, amides, or sulfonamides can lead to a significant change in the biological activity profile. This modification can alter the compound's polarity, hydrogen bonding capacity, and overall shape, allowing for tailored interactions with specific biological targets.
-
Modifications of the 1,2,4-Triazol-5-one Ring
Substitutions at the N-1 and N-4 positions of the triazolone ring provide another avenue for optimizing biological activity.
-
N-1 Position: Alkylation or arylation at the N-1 position can influence the compound's lipophilicity and steric bulk. These changes can impact cell permeability and interaction with hydrophobic pockets of target enzymes or receptors.
-
N-4 Position: The N-4 position is also amenable to substitution. In related 4,5-dihydro-1H-1,2,4-triazol-5-one series, the introduction of various alkyl and aryl groups at this position has been explored, leading to compounds with a range of biological effects.[7]
The following diagram illustrates the key positions on the this compound scaffold that are critical for its biological activity and are prime targets for chemical modification.
Caption: Key modification sites on the core scaffold.
Comparative Biological Activity
While a direct comparison of a systematic series of this compound analogs is not available in the literature, the following table summarizes the biological activities of some closely related 1,2,4-triazol-5-one derivatives to provide a contextual performance overview.
| Compound/Analog Series | Substitution Pattern | Biological Activity | Key Findings | Reference |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | 2,4-di-Cl on phenyl ring | Anticancer (HeLa, MCF-7) | Potent cytotoxicity with IC50 values in the low micromolar range. | [5] |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | 4-Br on phenyl ring | Anticancer (HeLa, MCF-7) | Significant cytotoxic activity, comparable to the di-chloro analog. | [5] |
| 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones | Varied alkyl and aryl groups at N-4 and C-5 | Antimicrobial | Moderate to good activity against various bacterial and fungal strains. | [7] |
| 3-alkylsulfanyl-4-amino-1,2,4-triazoles | Varied alkylsulfanyl groups | Anticancer | Some compounds showed significant antiproliferative activities. |
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the core scaffold and its analogs typically follows a multi-step procedure, as outlined below. This generalized protocol is based on established methods for the synthesis of related 1,2,4-triazol-5-ones.
Caption: General synthetic route to the core scaffold.
Step-by-Step Methodology:
-
Esterification: 4-Nitrobenzoic acid is refluxed with an alcohol (e.g., ethanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield the corresponding ester.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate, typically under reflux conditions, to form 4-nitrobenzoyl hydrazide.
-
Semicarbazide Formation: The hydrazide is reacted with potassium cyanate in an aqueous solution, followed by acidification, to produce the corresponding semicarbazide derivative.
-
Cyclization: The semicarbazide is cyclized to the 3-(4-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one by heating in the presence of a base, such as sodium hydroxide or potassium carbonate.
-
Reduction: The nitro group is reduced to a primary amine using a suitable reducing agent, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to afford the final product, this compound.
-
Derivatization: Analogs can be synthesized by starting with appropriately substituted benzoic acids or by further modifying the final product through reactions targeting the amino group or the N-H protons of the triazolone ring.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol outlines a standard method for evaluating the antimicrobial activity of the synthesized compounds.
Caption: Workflow for antimicrobial activity assessment.
Step-by-Step Methodology:
-
Compound Preparation: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then performed in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under conditions optimal for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a viability indicator dye.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Although direct SAR studies are limited, analysis of related compounds suggests that modifications to the 4-aminophenyl group and the triazolone ring can significantly impact biological activity. In particular, the introduction of electron-withdrawing groups on the phenyl ring appears to be a favorable strategy for enhancing anticancer and antimicrobial properties.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs to establish a definitive SAR. This should include a diverse range of substitutions on the phenyl ring and at the N-1 and N-4 positions of the triazolone ring. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
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A Comparative Guide to the Stability Benchmarking of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
This guide provides a comprehensive framework for assessing the chemical stability of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers an in-depth strategic approach, explaining the causality behind experimental design and grounding the methodology in authoritative international guidelines. Our objective is to empower researchers to generate robust, reliable, and comparative stability data, crucial for the evaluation of this molecule's potential in pharmaceutical development.
Introduction: Unpacking the Molecule's Structural Nuances
This compound is a heterocyclic compound featuring two key structural motifs: a 4,5-dihydro-1H-1,2,4-triazol-5-one core and a 4-aminophenyl (aniline) substituent. The stability of this molecule is not monolithic; rather, it is a composite of the intrinsic stabilities of these two parts.
-
The Triazolone Core: This five-membered ring contains an endocyclic amide bond (a lactam-like structure). Generally, five-membered lactams (γ-lactams) exhibit significant hydrolytic stability due to low ring strain, unlike the highly reactive four-membered β-lactams found in penicillin antibiotics.[1][2][3][4][5] This suggests the heterocyclic core of our target molecule is likely to be robust against hydrolysis under neutral and mild conditions.
-
The Aminophenyl Substituent: The aniline moiety is a known site of chemical reactivity. The primary aromatic amine is susceptible to oxidation, which can lead to the formation of colored degradants and polymeric species.[6][7][8] It is also a chromophore that can absorb UV light, making it a potential trigger for photodegradation.[9][10]
Therefore, a primary hypothesis for stability testing is that the aminophenyl group will be the principal site of degradation, particularly under oxidative and photolytic stress.
The Comparative Framework: Establishing a Performance Baseline
To contextualize the stability of our target molecule, it is essential to benchmark it against relevant comparators. We have selected three compounds for this purpose, each providing a different point of reference.
| Comparator | Class | Rationale for Selection & Known Stability Profile |
| Fluconazole | Triazole Antifungal | Represents a highly stable and widely used triazole drug. It is generally resistant to hydrolysis and photolysis but can be degraded under strong oxidative conditions with heat.[11][12][13] |
| Voriconazole | Triazole Antifungal | Represents a triazole with known stability liabilities. It is susceptible to degradation in alkaline solutions, under UVC radiation, and at elevated temperatures.[14][15][16] |
| 1,2,4-Triazol-5-one | Parent Heterocycle | Provides a direct comparison to the core heterocyclic structure, isolating the influence of the aminophenyl substituent. It is a thermally stable solid.[17][18] |
Postulated Degradation Pathways
Based on the chemical functionalities present, we can postulate the most probable degradation pathways. These hypotheses form the basis for designing our forced degradation studies and for identifying potential degradation products during analysis.
A Systematic Workflow for Stability Assessment
A robust stability assessment follows a logical progression from stressing the molecule to analyzing the outcome. This workflow ensures that the analytical method is validated for its intended purpose—to accurately quantify the drug in the presence of its potential degradants.
Experimental Protocols: A Guide to Forced Degradation
The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing). The goal is to induce degradation of approximately 5-20% to ensure that the analytical method can detect and resolve the degradants from the parent peak.
General Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Working Solution: Dilute the stock solution with the relevant stress medium to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
Protocol 1: Hydrolytic Stability
-
Rationale: To assess susceptibility to degradation in aqueous environments across a pH range. The triazolone ring is the primary site of interest.
-
Procedure:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Store one aliquot at room temperature and another at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Store one aliquot at room temperature and another at 60°C.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 9 mL of purified water. Store one aliquot at room temperature and another at 60°C.
-
Sampling: Withdraw samples at predetermined time points (e.g., 0, 2, 6, 24, 48 hours).
-
Quenching: Before analysis, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with 0.1 M HCl to halt the degradation reaction.
-
Protocol 2: Oxidative Stability
-
Rationale: To evaluate the molecule's sensitivity to oxidation. The aminophenyl group is the most likely site of degradation.[6][7][8][19][20]
-
Procedure:
-
Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at time points such as 0, 2, 6, and 24 hours for HPLC analysis.
-
Protocol 3: Photostability
-
Rationale: To determine if light exposure causes degradation, as mandated by ICH Q1B guidelines.[21][22] The aromatic amine is a potential chromophore.
-
Procedure:
-
Expose the drug substance (as a thin solid layer) and the drug in solution (e.g., in water or methanol) to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours/square meter of near-UV energy.
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Maintain a constant temperature for both light-exposed and dark control samples.
-
After exposure, prepare the samples for HPLC analysis.
-
Protocol 4: Thermal Stability (Solid State)
-
Rationale: To assess the stability of the solid drug substance at elevated temperatures, simulating potential storage excursions.
-
Procedure:
-
Place a sufficient amount of the solid compound in a vial.
-
Store the vial in a thermostatically controlled oven at an elevated temperature (e.g., 60°C).
-
A control sample should be stored at the recommended storage condition (e.g., 2-8°C or room temperature).
-
At specified time points (e.g., 1, 3, 7, 14 days), withdraw a sample, dissolve it to a known concentration, and analyze by HPLC.
-
Analytical Methodology: The Stability-Indicating Assay
A validated stability-indicating analytical method is the cornerstone of any stability study. It must be able to separate, detect, and quantify the active ingredient and its degradation products without interference. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is the industry standard.
Method Development & Validation Steps:
-
Column & Mobile Phase Screening: Start with a standard C18 column. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with various buffers (e.g., phosphate, acetate) at different pH values to achieve optimal separation between the parent peak and any degradant peaks formed during the forced degradation studies.
-
Specificity/Selectivity: Analyze the stressed samples. The method is deemed specific if the degradant peaks are well-resolved from the parent peak. Use DAD to perform peak purity analysis, which confirms that the parent peak is spectrally pure and not co-eluting with any degradants.
-
Linearity, Accuracy, and Precision: Validate the method according to ICH Q2(R1) guidelines for linearity (across a range of concentrations), accuracy (% recovery), and precision (repeatability and intermediate precision).
-
Mass Balance: A critical aspect of validation. The total amount of drug detected (parent + degradants) should be close to 100% of the initial amount. A significant deviation may indicate the formation of non-chromophoric or volatile degradants, or issues with analytical response factors.
Data Interpretation and Presentation
The data generated should be summarized to allow for direct comparison between the target molecule and the selected comparators.
Table 1: Comparative Forced Degradation Data
| Stress Condition | Parameter | 3-(4-aminophenyl)-... | Fluconazole | Voriconazole | 1,2,4-Triazol-5-one |
| 0.1 M HCl, 60°C, 24h | % Degradation | [Experimental Data] | ~2-5%[12][13] | >10% | [Experimental Data] |
| # of Degradants | [Experimental Data] | 0-1 | >1 | [Experimental Data] | |
| 0.1 M NaOH, RT, 24h | % Degradation | [Experimental Data] | <3%[12][13] | Significant[16] | [Experimental Data] |
| # of Degradants | [Experimental Data] | 0-1 | >2 | [Experimental Data] | |
| 3% H₂O₂, RT, 24h | % Degradation | [Experimental Data] | >10%[12][13] | Moderate | [Experimental Data] |
| # of Degradants | [Experimental Data] | 1 major | >1 | [Experimental Data] | |
| Photostability (ICH Q1B) | % Degradation | [Experimental Data] | <2%[12] | Significant[16] | [Experimental Data] |
| Appearance | [Experimental Data] | No change | Discoloration | [Experimental Data] | |
| Thermal (Solid, 60°C, 7d) | % Degradation | [Experimental Data] | Stable | Stable | Stable[18] |
| Appearance | [Experimental Data] | No change | No change | No change |
Note: Literature data for comparators is provided as an approximate guide. Experimental conditions must be identical for a valid comparison.
Conclusion
This guide outlines a rigorous, scientifically-grounded methodology for benchmarking the stability of this compound. By integrating forced degradation studies compliant with ICH guidelines, employing a validated stability-indicating HPLC method, and interpreting data within a comparative framework, researchers can build a comprehensive stability profile. This profile is indispensable for identifying potential liabilities, guiding formulation development, and making informed decisions about the molecule's future as a potential drug candidate. The predicted lability of the aminophenyl moiety to oxidative and photolytic stress should be a key focus of investigation.
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- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. omicsonline.org [omicsonline.org]
- 14. academic.oup.com [academic.oup.com]
- 15. scielo.br [scielo.br]
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- 17. chemicalbook.com [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. ema.europa.eu [ema.europa.eu]
- 22. iagim.org [iagim.org]
Safety Operating Guide
Navigating the Unseen Risks: A Comprehensive Guide to the Proper Disposal of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of scientific discovery, the lifecycle of a chemical compound extends far beyond the bench. The responsible management and disposal of novel or lesser-known substances like 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide, developed from the perspective of a Senior Application Scientist, provides a deep, technically-grounded framework for the proper disposal of this compound, even in the absence of a specific Safety Data Sheet (SDS). Our approach is rooted in a conservative assessment of the potential hazards associated with its constituent functional groups: the aromatic amine (aminophenyl) and the heterocyclic triazolone ring.
Hazard Assessment: A Synthesis of Functional Group Toxicology
Due to the limited availability of specific toxicological data for this compound, a cautious approach necessitates evaluating the known hazards of its primary structural components.
The Aromatic Amine Moiety (Aminophenyl):
Aromatic amines are a class of compounds that include known or suspected carcinogens and mutagens.[1] They can be readily absorbed through the skin and may pose risks to respiratory and cardiovascular health.[1] The environmental persistence and potential for bioaccumulation of some aromatic amines are also significant concerns.
The Triazole Moiety (dihydro-1H-1,2,4-triazol-5-one):
Triazole derivatives are widely used as herbicides and fungicides and can exhibit varying degrees of toxicity. Some triazoles are known to be toxic to aquatic life with long-lasting effects. While some triazole derivatives are considered explosive under certain conditions, this is highly dependent on the specific substitutions on the triazole ring.
Table 1: Potential Hazard Profile
| Hazard Category | Potential Risk based on Functional Groups | Recommended Precautions |
| Health Hazards | Suspected carcinogen/mutagen (aromatic amine). Potential for skin absorption. May cause eye, skin, and respiratory irritation. | Handle with appropriate Personal Protective Equipment (PPE). Avoid generating dust. Work in a well-ventilated area or fume hood. |
| Environmental Hazards | Potentially toxic to aquatic organisms with long-lasting effects (triazole). | Prevent release to the environment. Dispose of as hazardous waste. |
| Physical Hazards | While the specific compound is not expected to be explosive, some triazole derivatives can be. Thermal decomposition may produce toxic fumes (e.g., nitrogen oxides). | Avoid heating unless necessary and under controlled conditions. Store away from strong oxidizing agents. |
The Disposal Decision Workflow: A Step-by-Step Protocol
The following workflow provides a logical and safe pathway for the disposal of this compound, from initial waste generation to final removal.
Caption: Disposal decision workflow for this compound.
Detailed Experimental Protocols for Safe Disposal
A. Personal Protective Equipment (PPE):
Given the potential hazards, the following minimum PPE should be worn at all times when handling the compound or its waste:
-
Gloves: Nitrile gloves are a suitable choice. For prolonged contact or when handling larger quantities, consider double-gloving.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
B. Management of Small Spills:
In the event of a small spill, the following procedure should be followed:
-
Evacuate and Ventilate: If the spill occurs in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Don PPE: Wear the appropriate PPE as described above.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label and Store: Seal and label the waste container as described in the workflow.
C. Disposal of Contaminated Materials:
Any materials that come into contact with this compound, including gloves, weigh boats, pipette tips, and contaminated glassware, must be treated as hazardous waste.
-
Solid Waste: Place directly into the designated solid hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a dedicated liquid hazardous waste container. Do not pour down the drain.
-
Glassware: If glassware cannot be decontaminated, it should be disposed of as hazardous solid waste. For decontamination, triple rinse with a suitable solvent, collecting all rinsate as hazardous liquid waste.
The Rationale for Incineration as the Preferred Disposal Method
For organic compounds with unknown or potentially significant toxicity, high-temperature incineration is the preferred method of disposal. This process offers several advantages:
-
Complete Destruction: Incineration at high temperatures (typically >850°C) with sufficient residence time ensures the complete destruction of the organic molecule, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides.
-
Prevention of Environmental Release: Modern incinerators are equipped with advanced pollution control systems (e.g., scrubbers and filters) to capture and neutralize harmful byproducts of combustion, preventing their release into the atmosphere.
-
Liability Minimization: By ensuring the complete destruction of the hazardous compound, incineration minimizes the long-term liability associated with landfilling, where leaching and environmental contamination can occur.
The presence of the aromatic ring and the potential for the formation of toxic degradation products make landfilling an unsuitable disposal option for this compound.
Building a Culture of Safety Beyond the Product
The principles outlined in this guide are not merely procedural; they are foundational to a robust safety culture within any research or development environment. By treating novel compounds with a high degree of caution and adhering to a conservative, evidence-based approach to waste management, we not only protect ourselves and our environment but also uphold the integrity of our scientific pursuits. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
- Fisher Scientific. Safety Data Sheet: 4-Amino-4H-1,2,4-triazole. [No valid URL available]
- IEAGHG. Environmental impacts of amines and their degradation products: Current status and knowledge gaps. [No valid URL available]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14742846, 3-(4-aminophenyl)-4-methyl-4,5-dihydro-1h-1,2,4-triazol-5-one. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 478529, 3-(4-aminophenyl)-4-phenyl-1h-1,2,4-triazol-5-one. [Link]
-
National Center for Biotechnology Information. Tracking Aromatic Amines from Sources to Surface Waters. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 567624, 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135436542, 4,5-dihydro-1H-1,2,4-triazol-5-one. [Link]
-
National Center for Biotechnology Information. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. [Link]
-
National Center for Biotechnology Information. 3-Substituted Triazolone-Benzoate Hybrids: Synthesis, Enzyme Inhibition, Anticancer Activity and ADMET Evaluation by Molecular Docking and Dynamics Studies. [Link]
-
Ataman Kimya. 3-AMINO-1H-1,2,4-TRIAZOLE,95%. [Link]
- Thermo Fisher Scientific. Safety Data Sheet: 3-Nitro-1,2,4-triazole. [No valid URL available]
-
WIT Press. New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. [Link]
-
WIT Press. New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. [Link]
Sources
Comprehensive Safety and Handling Guide for 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one. The following information is synthesized from established safety data for structurally analogous compounds, including various 1,2,4-triazole derivatives and aromatic amines, to ensure a robust and cautious approach in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Assessment and Chemical Profile
Anticipated Hazards:
-
Skin and Eye Irritation: Similar triazole derivatives are known to cause skin and serious eye irritation[1].
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation[1].
-
Dermal Absorption: Aromatic amines can be absorbed through the skin, posing a potential systemic toxicity risk.
-
Combustibility: As a solid organic compound, it is likely combustible and may emit toxic fumes, including nitrogen oxides, upon thermal decomposition[1].
Chemical Properties Summary:
| Property | Anticipated Characteristic | Rationale |
| Physical State | Solid (likely a powder) | Based on similar triazole derivatives. |
| Water Solubility | Potentially low to moderate | Aromatic and heterocyclic compounds vary in solubility. |
| Incompatibilities | Strong oxidizing agents, strong acids | Common incompatibilities for amines and heterocyclic compounds[2]. |
Essential Personal Protective Equipment (PPE)
A multi-layered PPE approach is crucial to minimize exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Justification |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended) | Provides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for integrity before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and potential splashes[1]. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a chemical fume hood. A NIOSH-approved N95 respirator may be necessary if aerosols or dust are generated outside of a fume hood. | A fume hood provides primary containment. A respirator adds a layer of protection against inhalation of fine particles[1]. |
Operational Workflow for Safe Handling
The following step-by-step workflow is designed to ensure minimal exposure and prevent contamination during the handling of this compound.
Workflow Diagram:
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
